Product packaging for GS967(Cat. No.:)

GS967

Cat. No.: B612228
M. Wt: 347.21 g/mol
InChI Key: FEVBKJITJDHASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inhibition of cardiac late sodium current (late INa) is a strategy to suppress arrhythmias and sodium-dependent calcium overload associated with myocardial ischemia and heart failure. GS967 is a selective inhibitor of late INa that has been shown to suppress experimentally induced arrhythmias in rabbit myocytes and hearts. It can inhibit A. sulcata toxin II–induced late INa in ventricular myocytes and isolated hearts with IC50 values of 0.13 and 0.21 µM, respectively. This compound causes minimal inhibition of the delayed-rectifier potassium current nor does it affect L- or T-type calcium channel currents, sodium-calcium exchanger currents, or a panel of 162 receptors, ion channels, transporters, and enzymes.>This compound, also known as GS-458967, is a highly selective late sodium channel current blocker. The selective inhibition of late INa with this compound can exert antiarrhythmic effects by suppressing EAD- and DAD-mediated extrasystolic activity in PFs and PV and SVC sleeve preparations. Selective late INa inhibition with this compound exerts potent protective effects against ischemia-induced depolarization and repolarization abnormalities in both atria and ventricles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7F6N3O B612228 GS967

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Cardiac Sodium Channel Inhibitor GS967: Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[1][2][3] Its targeted action on this component of the sodium current, which is often enhanced in pathological conditions such as myocardial ischemia and heart failure, makes it a promising anti-arrhythmic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on cardiac sodium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Preferential Inhibition of the Late Sodium Current

The primary mechanism of action of this compound is the selective inhibition of the late component of the cardiac sodium current (INaL) over the peak sodium current (INaP).[3][4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under normal physiological conditions, INaL is very small. However, in disease states like long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to action potential prolongation, early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), all of which are triggers for cardiac arrhythmias.[5][6]

This compound exhibits a high degree of selectivity for INaL, with a reported 42-fold preference for the persistent current over the peak current.[2] This selectivity is crucial as it allows for the targeting of the pathological current with minimal effect on the normal cardiac action potential upstroke, which is mediated by the peak sodium current.

Quantitative Effects on Sodium Currents

The inhibitory potency of this compound on cardiac sodium currents has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: Inhibitory Potency (IC50) of this compound on Late Sodium Current (INaL)

Experimental ModelIC50 (µM)Reference
Rabbit Ventricular Myocytes (ATX-II induced)0.13[1][3]
Isolated Rabbit Hearts (ATX-II induced)0.21[1][3]
Human Cardiac Voltage-Gated Sodium Channel (hNav1.5)Not explicitly stated as IC50, but 1 µM this compound caused 63% tonic block of INaL[4]

Table 2: Effects of this compound on Peak Sodium Current (INaP)

Experimental ModelConcentration (µM)EffectReference
Human Cardiac Voltage-Gated Sodium Channel (hNav1.5)119% tonic block[4]
Canine Ventricular Myocytes1Significant suppression (quantitatively similar to mexiletine)[5]
Human iPSC-derived Cardiomyocytes-Potent use-dependent block (IC50 = 0.07 µM)[7][8]

Table 3: Comparative Use-Dependent Block of Peak Sodium Current (INaP)

CompoundIC50 for Use-Dependent Block (µM)Experimental ModelReference
This compound 0.07 hNav1.5 expressed in cells[4][9]
This compound 0.07 Human iPSC-derived Cardiomyocytes[7][8]
Ranolazine16hNav1.5 expressed in cells[4][9]
Ranolazine7.8Human iPSC-derived Cardiomyocytes[7][8]
Lidocaine17hNav1.5 expressed in cells[4][9]
Lidocaine133.5Human iPSC-derived Cardiomyocytes[7][8]
Eleclazine0.6Human iPSC-derived Cardiomyocytes[7][8]
Lacosamide158.5Human iPSC-derived Cardiomyocytes[7][8]

Detailed Mechanism: Beyond Simple Blockade

The interaction of this compound with the cardiac sodium channel (primarily Nav1.5) is multifaceted and involves more than a simple pore block.

Use-Dependent Block

This compound demonstrates a potent use-dependent block of the peak sodium current, meaning its inhibitory effect is more pronounced at higher heart rates.[4][7] This property is advantageous for an anti-arrhythmic drug as it would have a greater effect during tachyarrhythmias. The use-dependent block is attributed to this compound's interaction with the inactivated states of the sodium channel.[4]

Modulation of Channel Gating

This compound significantly modulates the gating properties of the Nav1.5 channel:

  • Slows Recovery from Inactivation: this compound slows the recovery from both fast and slow inactivation, prolonging the refractory period of the channel.[4]

  • Enhances Slow Inactivation: The drug enhances the entry of the channel into the slow inactivated state.[4]

  • Shifts Voltage-Dependence of Inactivation: this compound shifts the voltage-dependence of steady-state inactivation of INaL towards more negative potentials.[10]

These effects on channel gating contribute to the use-dependent block and the overall reduction in sodium influx, particularly during sustained depolarization or rapid pacing.

Binding Site

Studies using site-directed mutagenesis suggest that this compound interacts with a site on the sodium channel that partially overlaps with the binding site for local anesthetics. An engineered mutation at the F1760A site, a known interaction site for local anesthetics, partially attenuated the use-dependent block by this compound but did not affect the tonic block of the late sodium current.[4][9] This indicates that the mechanisms for use-dependent block of the peak current and tonic block of the late current may be distinct.

Signaling Pathways and Downstream Effects

The inhibition of the late sodium current by this compound has significant downstream consequences on cardiac myocyte electrophysiology and calcium handling, ultimately leading to its anti-arrhythmic effects.

GS967_Signaling_Pathway cluster_channel Cardiac Sodium Channel (Na_v1.5) cluster_drug cluster_effects Downstream Cellular Effects NaV_Open Open State (Peak I_Na) NaV_Inactive Inactivated State NaV_Late Late Open State (Late I_NaL) Ca_Overload Intracellular Ca2+ Overload NaV_Late->Ca_Overload Leads to AP_Prolongation Action Potential Prolongation NaV_Late->AP_Prolongation Causes This compound This compound This compound->NaV_Inactive Stabilizes This compound->NaV_Late Inhibits EAD_DAD EADs & DADs Ca_Overload->EAD_DAD Induces AP_Prolongation->EAD_DAD Induces Arrhythmias Arrhythmias EAD_DAD->Arrhythmias Trigger Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Isolate/Culture Cells (e.g., Myocytes, HEK293, hiPSC-CMs) Patch_Pipette Establish Whole-Cell Patch Clamp Configuration Cell_Isolation->Patch_Pipette Voltage_Protocol Apply Specific Voltage Clamp Protocols Patch_Pipette->Voltage_Protocol Current_Recording Record Sodium Currents (I_NaP and I_NaL) Voltage_Protocol->Current_Recording Data_Analysis Analyze Current Properties: - Amplitude - Kinetics - Voltage-Dependence Current_Recording->Data_Analysis Drug_Effect Compare Before and After This compound Application Data_Analysis->Drug_Effect

References

Therapeutic Potential of GS-967 in SCN8A Encephalopathy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of GS-967, a novel sodium channel modulator, in the context of SCN8A encephalopathy. SCN8A encephalopathy is a severe, infant-onset epileptic encephalopathy caused by de novo mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][2][3][4][5] A common biophysical defect resulting from these mutations is an increase in persistent sodium current, leading to neuronal hyperexcitability and refractory seizures.[1][2][3][4] This document provides a detailed examination of the preclinical evidence for GS-967 as a potential precision therapeutic agent for this devastating disorder.

Mechanism of Action and Therapeutic Rationale

GS-967 (also known as GS-458967) is a potent and selective inhibitor of persistent sodium current with greater preference for the persistent versus the peak current.[1][2][3][4] This preferential targeting is significant because it allows for the modulation of the pathological, sustained sodium influx that drives neuronal hyperexcitability in SCN8A encephalopathy, while having a lesser effect on the transient peak current responsible for normal action potential propagation. This targeted approach suggests a potentially wider therapeutic window and a lower risk of side effects compared to non-selective sodium channel blockers. The therapeutic rationale is to specifically counteract the gain-of-function mechanism in SCN8A mutations that leads to elevated persistent sodium current.

Preclinical Efficacy of GS-967 in a Mouse Model of SCN8A Encephalopathy

A pivotal study investigated the efficacy of GS-967 in the Scn8a-N1768D/+ mouse model, which carries a patient-derived SCN8A mutation known to increase persistent sodium current.[1][2][4] The findings from this preclinical model provide strong evidence for the therapeutic potential of GS-967.

Electrophysiological Effects

In vitro patch-clamp recordings from hippocampal neurons of Scn8a-N1768D/+ mice demonstrated that GS-967 effectively addresses the underlying cellular pathology. The compound potently blocked the elevated persistent sodium current without affecting the peak sodium current.[1][2] This action resulted in the normalization of action potential morphology and a reduction in neuronal excitability.[1][2][4]

Anticonvulsant and Survival Benefits

Acute Treatment: Acute administration of GS-967 provided dose-dependent protection against seizures induced by maximal electroshock (MES) in both Scn8a-N1768D/+ and wild-type mice.[1][2][3][4] Notably, GS-967 exhibited significantly greater potency than phenytoin, a commonly used sodium channel blocker.[1]

Chronic Treatment: Long-term treatment with GS-967 in Scn8a-N1768D/+ mice led to a significant reduction in the frequency of spontaneous seizures and, remarkably, complete protection from seizure-associated mortality observed in untreated mice.[1][2][3][4] This protection was achieved at a dose that did not produce overt signs of behavioral toxicity or sedation.[1][2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of GS-967 in the Scn8a-N1768D/+ mouse model.

Table 1: Anticonvulsant Potency of GS-967 vs. Phenytoin

CompoundMouse GenotypeEC50 (mg/kg) for MES-induced Seizure Protection
GS-967Scn8a-N1768D/+1.1 ± 0.23
PhenytoinScn8a-N1768D/+5.33 ± 0.69

Data from dose-response curves for protection against maximal electroshock-induced seizures.[1]

Table 2: Effects of Chronic GS-967 Treatment on Survival

Treatment GroupGenotypeNumber of MiceSurvival Status
UntreatedScn8a-N1768D/+70% survival (all died from seizures)
GS-967-treatedScn8a-N1768D/+7100% survival

Survival outcomes observed during chronic treatment.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. The key experimental protocols are outlined below.

Animal Model
  • Model: Scn8a-N1768D/+ mice, which are heterozygous for a patient-derived SCN8A mutation.

  • Background Strain: C3HeB/FeJ.

  • Genotyping: Performed to confirm the presence of the N1768D mutation.

Electrophysiology
  • Preparation: Acutely dissociated hippocampal pyramidal neurons or hippocampal brain slices from postnatal day 30-35 (P30-P35) Scn8a-N1768D/+ and wild-type littermate mice.

  • Recording Technique: Whole-cell voltage-clamp and current-clamp recordings.

  • Parameters Measured:

    • Persistent and peak sodium currents.

    • Action potential threshold, amplitude, and duration.

    • Early afterdepolarizations (EADs).

    • Neuronal firing frequency in response to current injections.

Seizure Studies
  • Maximal Electroshock (MES) Seizure Induction:

    • Stimulus: An electrical stimulus was delivered via corneal electrodes. The stimulus intensity was determined for both Scn8a-N1768D/+ (120 mC) and wild-type (720 mC) mice to reliably induce seizures with maximal hindlimb extension.

    • Drug Administration: GS-967 or phenytoin was administered intraperitoneally (i.p.) prior to the MES stimulus.

    • Endpoint: Protection from maximal hindlimb extension was recorded.

  • Spontaneous Seizure Monitoring:

    • Method: Continuous video-EEG monitoring of chronically treated and untreated Scn8a-N1768D/+ mice.

    • Duration: Mice were monitored for an extended period to determine seizure frequency and severity.

Chronic Treatment and Behavioral Analysis
  • Drug Administration: GS-967 was administered in the chow at a dose of 1.5 mg/kg/day.

  • Behavioral Assessments:

    • Modified Irwin Screen: To assess for any overt neurobehavioral abnormalities.

    • Open-Field Test: To measure locomotor activity.

    • Accelerating Rotarod: To evaluate motor coordination and balance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of GS-967 and the experimental workflow used in the preclinical studies.

cluster_0 SCN8A Encephalopathy Pathophysiology cluster_1 Therapeutic Intervention with GS-967 SCN8A_mutation SCN8A Gene Mutation (e.g., N1768D) Nav1_6 Mutant NaV1.6 Channel SCN8A_mutation->Nav1_6 Persistent_Current Increased Persistent Sodium Current Nav1_6->Persistent_Current Hyperexcitability Neuronal Hyperexcitability Persistent_Current->Hyperexcitability Block Selective Blockade Persistent_Current->Block Inhibits Seizures Seizures Hyperexcitability->Seizures GS967 GS-967 This compound->Block Block->Persistent_Current Normalization Normalization of Neuronal Excitability Block->Normalization Reduction Reduced Seizure Activity Normalization->Reduction

Caption: Mechanism of GS-967 in SCN8A Encephalopathy.

cluster_0 Preclinical Evaluation Workflow start Start: Scn8a-N1768D/+ Mouse Model in_vitro In Vitro Analysis: Electrophysiology on Neurons start->in_vitro in_vivo_acute In Vivo Acute Study: Dose-Response to MES Seizures start->in_vivo_acute in_vivo_chronic In Vivo Chronic Study: Long-Term Treatment start->in_vivo_chronic end Conclusion: Therapeutic Potential behavior Behavioral and Toxicity Assessment in_vivo_chronic->behavior behavior->end

Caption: Experimental workflow for preclinical studies of GS-967.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of GS-967 as a precision medicine for SCN8A encephalopathy, particularly for patients with mutations that result in increased persistent sodium current. The selective inhibition of this pathological current by GS-967, coupled with its demonstrated efficacy in reducing seizures and preventing mortality in a relevant animal model, highlights its promise. Future research should focus on clinical trials to evaluate the safety, tolerability, and efficacy of GS-967 in patients with SCN8A encephalopathy. Furthermore, identifying biomarkers to predict which patients are most likely to respond to GS-967 will be crucial for its successful clinical development and application.

References

GS967: A Selective Inhibitor of the Late Sodium Current for Cardiovascular and Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS967, also known as GS-458967, is a potent and highly selective small molecule inhibitor of the late component of the cardiac sodium current (INaL).[1][2] This persistent current, although small in amplitude compared to the peak sodium current, plays a significant role in the pathophysiology of various cardiovascular and neurological disorders, including cardiac arrhythmias, heart failure, and certain forms of epilepsy.[3][4][5] By selectively targeting the late sodium current, this compound offers a promising therapeutic strategy with a potentially favorable safety profile compared to non-selective sodium channel blockers. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental data related to this compound, intended for professionals in the field of drug discovery and development.

Introduction to the Late Sodium Current (INaL)

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current (INaP).[4][5] Following this rapid depolarization, the majority of sodium channels inactivate. However, a small fraction of channels fail to inactivate completely or reopen during the plateau phase of the action potential, giving rise to a persistent or late sodium current (INaL).[4][6]

Under normal physiological conditions, INaL is very small. However, in pathological states such as heart failure, long QT syndrome type 3, and myocardial ischemia, the magnitude of INaL can be significantly enhanced.[6][7] This augmented late sodium influx leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the direction of the sodium-calcium exchanger (NCX).[3][8] The resulting calcium overload is a key driver of cellular arrhythmogenesis, contributing to early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased spatial dispersion of repolarization.[3][7]

This compound: Mechanism of Action and Pharmacology

This compound is a triazolopyridine derivative that exhibits high selectivity for the late sodium current over the peak sodium current.[9][10] This selectivity is attributed to its unique interaction with the sodium channel, which involves a use-dependent block and modulation of channel inactivation kinetics.[11][12] this compound has been shown to induce a hyperpolarized shift in the steady-state inactivation of the sodium channel and to slow the recovery from fast inactivation.[13][14]

The primary mechanism of action of this compound involves the reduction of the elevated INaL observed in pathological conditions. By inhibiting this persistent sodium influx, this compound mitigates the downstream consequences of sodium and calcium overload, thereby exerting its anti-arrhythmic and other therapeutic effects.[3][4]

Quantitative Data and Efficacy

The potency and selectivity of this compound have been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Potency of this compound

ParameterModel SystemValueReference
IC50 (Late INa) Canine Ventricular Cardiomyocytes~200 nM[7][15]
IC50 (Late INa) Ventricular Myocytes0.13 µM[1][13][16]
IC50 (Late INa) Isolated Hearts0.21 µM[1][13][16]
IC50 (Use-Dependent Block of INaP) Human iPSC-derived Cardiomyocytes0.07 µM[11][12][17]
IC50 (Persistent INaP) Cardiomyocytes from Pluripotent Stem Cells0.07 µM[13]

Table 2: Electrophysiological Effects of this compound

ParameterModel SystemConcentrationEffectReference
Action Potential Duration (APD) Canine Ventricular Cardiomyocytes100, 300, 1000 nMShortened APD and reduced short-term variability[7]
Action Potential Duration (APD) Canine Atrial Preparations100, 300 nMShortened APD50 and APD90[9]
Action Potential Duration (APD) Canine Ventricular Preparations100, 300 nMNo significant change[9]
Use-Dependent APD Shortening Not Specified1 µMGreater shortening at faster pacing rates[18]
Spatial Dispersion of Repolarization In vivo Canine Model (CAVB dogs)787 ± 265 nMSignificantly reduced[7]

Table 3: In Vivo Efficacy of this compound

Model SystemConditionDosingKey FindingsReference
Chronic Atrioventricular Block (CAVB) Dog Model Dofetilide-induced Torsades de Pointes787 ± 265 nM (plasma concentration)Completely abolished TdP[7]
Intact Porcine Model Autonomically-triggered Atrial Fibrillation0.4 mg/kg (IV)Suppressed spontaneous induction of AF[19]
Dahl Salt-Sensitive Rats Diastolic Heart Failure0.5 and 1.0 mg/kg/day (in diet)Improved diastolic function and reduced LV mass[20]
Scn8aN1768D/+ Mouse Model SCN8A Encephalopathy1.5 mg/kg/day (in chow)Reduced seizure burden and prevented lethality[14][21]
Scn1a+/- Mouse Model Dravet Syndrome1.5 mg/kg/day (in chow)Significantly reduced seizure frequency and improved survival[22]

Experimental Protocols

In Vitro Electrophysiology in Canine Ventricular Cardiomyocytes
  • Cell Isolation: Ventricular cardiomyocytes are isolated from canine hearts.

  • Action Potential Recording: Action potentials are elicited at a frequency of 0.5 Hz.[7]

  • Solutions:

    • External Solution (37 ± 1°C): (in mM) NaCl 137, KCl 5.4, MgCl2 0.5, CaCl2 1.8, HEPES 11.8, and glucose 10 (pH 7.4).[7]

    • Internal Solution: (in mM) KCl 130, NaCl 10, HEPES 10, MgATP 5, and MgCl2 0.5 (pH 7.2).[7]

  • Drug Application: this compound (at concentrations of 100, 300, or 1000 nM) is added to the superfusate after a 3-minute control period to assess its effect on repolarization.[7]

  • Data Analysis: Action potential duration at 90% repolarization (APD90) and its short-term variability are measured and normalized to baseline conditions.[7]

In Vivo Model of Torsades de Pointes in CAVB Dogs
  • Animal Model: Chronic atrioventricular block (CAVB) is surgically induced in dogs.

  • Arrhythmia Induction: Dofetilide is administered to induce early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[7]

  • Electrophysiological Mapping: Intramural cardiac electrical activity is mapped to assess the effects of this compound on the spatial dispersion of repolarization.[7]

  • Drug Administration: this compound is administered to determine its efficacy in suppressing dofetilide-induced arrhythmias.

Mouse Model of SCN8A Encephalopathy
  • Animal Model: Scn8aN1768D/+ mice, which carry a patient mutation leading to elevated persistent sodium current.[14][21]

  • Acute Seizure Induction: Maximal electroshock (MES) tests are conducted to assess acute anti-seizure activity of this compound.[14]

  • Chronic Treatment: this compound is administered in the chow (estimated dose of 1.5 mg/kg/day) to evaluate its long-term effects on spontaneous seizures and survival.[14]

  • Monitoring: Seizure burden is quantified, and survival is assessed using Kaplan-Meier analysis.[14]

Signaling Pathways and Experimental Workflows

Pathophysiological Signaling Cascade of Enhanced Late INa

G cluster_0 Pathological Conditions cluster_1 Cellular Consequences HeartFailure Heart Failure IncreasedINaL Increased Late INa HeartFailure->IncreasedINaL LQTS3 Long QT Syndrome 3 LQTS3->IncreasedINaL Ischemia Myocardial Ischemia Ischemia->IncreasedINaL IncreasedNa Increased Intracellular [Na+] IncreasedINaL->IncreasedNa ReverseNCX Reverse Mode of Na+/Ca2+ Exchanger IncreasedNa->ReverseNCX IncreasedCa Increased Intracellular [Ca2+] ReverseNCX->IncreasedCa EADs_DADs EADs and DADs IncreasedCa->EADs_DADs Arrhythmias Arrhythmias EADs_DADs->Arrhythmias This compound This compound This compound->IncreasedINaL Inhibits

Caption: Pathophysiological cascade initiated by enhanced late INa.

Experimental Workflow for In Vitro Electrophysiology

G start Start isolate_cells Isolate Canine Ventricular Cardiomyocytes start->isolate_cells record_baseline Record Baseline Action Potentials (0.5 Hz) isolate_cells->record_baseline apply_this compound Apply this compound (100, 300, 1000 nM) record_baseline->apply_this compound record_post_drug Record Action Potentials Post-Drug Application apply_this compound->record_post_drug analyze_data Analyze APD90 and Short-Term Variability record_post_drug->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's effects on cardiac action potentials.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the late sodium current. Its high potency and selectivity, demonstrated in a range of preclinical models of cardiac arrhythmias and epilepsy, underscore its potential for treating these debilitating conditions. The data presented in this guide highlight the significant anti-arrhythmic and anti-seizure efficacy of this compound, providing a solid foundation for further clinical development. The detailed experimental protocols and visual representations of signaling pathways and workflows offer valuable resources for researchers and drug development professionals working in this area. Continued investigation into the clinical applications of this compound is warranted to fully realize its therapeutic potential.

References

In Vitro Pharmacological Profile of GS-458967: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-458967, also known as GS967, is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] This current, which results from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising therapeutic agent for the treatment of these conditions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GS-458967, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition of the late sodium current (INaL) in cardiomyocytes.[1] While it has a minimal effect on the peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent block of INaP. This means that its blocking effect on the peak current becomes more pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity without significantly affecting normal cardiac conduction.

Quantitative In Vitro Data

The inhibitory potency of GS-458967 on the late sodium current has been quantified in various in vitro models. The following table summarizes the key quantitative data for GS-458967.

ParameterValueCell/Tissue PreparationExperimental Condition
IC50 (INaL) 0.13 µMVentricular myocytes---
IC50 (INaL) 0.21 µMIsolated hearts---
IC50 (use-dependent INaP block) 0.07 µMCells expressing human cardiac voltage-gated sodium channel---

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of Late Sodium Current (INaL) in HEK293 Cells Stably Expressing Human Nav1.5

This protocol is adapted from automated patch-clamp studies and is suitable for characterizing the inhibitory effect of GS-458967 on the late sodium current.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5 (encoded by the SCN5A gene), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of individual cells.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm with glucose.

  • Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to approximately 300 mOsm with glucose.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential of -100 mV to ensure the availability of the sodium channels.

  • To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is applied at a frequency of 0.33 Hz.

  • The late sodium current (INaL) is measured as the average current during the final 100 ms of the 300 ms depolarizing pulse.

  • GS-458967 is acutely applied to the bath solution at various concentrations to determine its inhibitory effect on INaL.

Visualizations

Mechanism of Action on the Voltage-Gated Sodium Channel

GS-458967_Mechanism_of_Action cluster_channel_states Nav1.5 Channel States cluster_inhibitor GS-458967 Action Resting Resting State Open Open State (Peak I_Na) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Late Late Open State (Late I_NaL) Open->Late Incomplete Inactivation Inactivated->Resting Repolarization Late->Inactivated GS458967 GS-458967 GS458967->Open Use-Dependent Block GS458967->Late Potent Inhibition Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 cells with stable Nav1.5 expression Patch_Clamp Whole-cell patch-clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare extracellular and intracellular solutions Solution_Prep->Patch_Clamp Voltage_Protocol Apply voltage-clamp protocol (-100mV holding, -10mV step) Patch_Clamp->Voltage_Protocol Record_Current Record peak and late Na+ currents Voltage_Protocol->Record_Current Drug_Application Apply GS-458967 at varying concentrations Record_Current->Drug_Application Measure_Inhibition Measure inhibition of I_NaL Drug_Application->Measure_Inhibition IC50_Calculation Calculate IC50 value Measure_Inhibition->IC50_Calculation

References

GS967: A Deep Dive into its Anti-Arrhythmic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GS967, a potent and selective inhibitor of the late sodium current (INaL), has emerged as a promising anti-arrhythmic agent. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in cardiac electrophysiology.

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current

This compound, also known as GS-458967, is a triazolopyridine derivative that exhibits high selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] The late sodium current is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as ischemia, heart failure, and certain genetic mutations.[3][4] This enhancement of INaL contributes to intracellular sodium and calcium overload, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[5][6]

By selectively inhibiting INaL, this compound effectively suppresses these arrhythmogenic triggers without significantly affecting the normal cardiac action potential upstroke, which is governed by the peak sodium current.[5][7] This selectivity is crucial as it minimizes the risk of pro-arrhythmic effects and negative impacts on cardiac conduction that can be associated with non-selective sodium channel blockers.[8][9]

Signaling Pathway and Electrophysiological Consequences

The primary signaling pathway influenced by this compound is the modulation of sodium ion influx during the cardiac action potential. The diagram below illustrates the mechanism by which this compound exerts its anti-arrhythmic effects.

GS967_Mechanism cluster_cell Cardiomyocyte Na_channel Voltage-Gated Sodium Channel (Nav1.5) INaL Late Sodium Current (INaL) Na_channel->INaL Pathological Conditions Na_influx Increased Intracellular Na+ Concentration INaL->Na_influx Ca_overload Intracellular Ca2+ Overload Na_influx->Ca_overload via NCX EAD_DAD EADs & DADs Ca_overload->EAD_DAD Arrhythmia Ventricular Arrhythmias EAD_DAD->Arrhythmia This compound This compound This compound->INaL Inhibits

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the electrophysiological and anti-arrhythmic effects of this compound.

Table 1: Effects of this compound on Action Potential Parameters

ParameterSpecies/ModelConcentrationEffectReference
Action Potential Duration (APD)Canine Purkinje Fibers10-300 nMConcentration-dependent reduction[5]
APDCanine Ventricular Cardiomyocytes100-1000 nMShortened[8]
APD VariabilityVentricular Myocytes10-300 nMDecreased[7]
Atrial RefractorinessRabbit Hearts0.3 µMIncreased[1]
Ventricular RefractorinessRabbit Hearts0.03-0.3 µMNo significant change before stretch[1]

Table 2: Anti-Arrhythmic Efficacy of this compound

Arrhythmia ModelSpecies/ModelConcentrationEffectReference
Dofetilide-induced Torsades de Pointes (TdP)Chronic Atrioventricular Block (CAVB) Dogs0.1 mg/kgTerminated all TdP episodes[8]
Stretch-induced Ventricular FibrillationRabbit Hearts0.3 µMAttenuated stretch-induced changes[1]
E-4031 or ATX-II induced EADsCanine Purkinje Fibers30-100 nMAbolished EADs and triggered activity[5]
Isoproterenol/High Ca2+ induced DADsCanine Purkinje Fibers and PV/SVC Sleeves30-100 nMReduced or abolished DADs and triggered activity[5]
Ischemia-induced AlternansPig HeartsN/APrevented increases in alternans[7]

Table 3: Inhibitory Concentrations (IC50) of this compound

ParameterPreparationIC50Reference
Late INaVentricular Myocytes0.13 µM[7]
Late INaIsolated Hearts0.21 µM[7]
Use-Dependent Block of INaPhiPSC-derived Cardiomyocytes0.07 µM[10]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-arrhythmic properties of this compound.

Langendorff-Perfused Rabbit Heart Model for Stretch-Induced Arrhythmias

This protocol is adapted from studies investigating the effects of this compound on mechanically induced arrhythmias.[1]

Objective: To assess the effect of this compound on stretch-induced changes in cardiac electrophysiology.

Experimental Workflow:

Langendorff_Workflow start Rabbit Heart Excision langendorff Langendorff Perfusion (Tyrode's Solution) start->langendorff electrodes Epicardial Multiple Electrode Placement langendorff->electrodes baseline Baseline Electrophysiological Recordings electrodes->baseline stretch Acute Myocardial Stretch (Increased Intraventricular Pressure) baseline->stretch stretch_record Recordings During Stretch stretch->stretch_record This compound Perfusion with this compound (0.03, 0.1, 0.3 µM) stretch_record->this compound gs967_baseline Post-GS967 Baseline Recordings This compound->gs967_baseline gs967_stretch Myocardial Stretch in the Presence of this compound gs967_baseline->gs967_stretch gs967_stretch_record Recordings During Stretch with this compound gs967_stretch->gs967_stretch_record analysis Data Analysis: Refractoriness, VF Dominant Frequency, Arrhythmia Complexity gs967_stretch_record->analysis end Conclusion analysis->end

Langendorff-Perfused Heart Experimental Workflow

Methodology:

  • Heart Preparation: Hearts are excised from anesthetized rabbits and immediately mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused through the aorta with a modified Tyrode's solution, oxygenated and maintained at a constant temperature.

  • Electrode Placement: Multiple epicardial electrodes are placed on the atrial and ventricular surfaces for high-resolution mapping of electrical activity.

  • Baseline Recordings: Atrial and ventricular refractoriness and other electrophysiological parameters are recorded under control conditions.

  • Induction of Stretch: Acute myocardial stretch is induced by increasing the intraventricular pressure.

  • This compound Administration: this compound is perfused at various concentrations (e.g., 0.03, 0.1, and 0.3 µM).

  • Data Acquisition and Analysis: Electrophysiological parameters are recorded before and during stretch, both in the absence and presence of this compound. Data analysis focuses on changes in refractoriness, conduction velocity, and the characteristics of ventricular fibrillation.[1]

Isolated Canine Ventricular Cardiomyocyte and Purkinje Fiber Electrophysiology

This protocol is based on in vitro studies assessing the direct cellular effects of this compound.[5][8]

Objective: To determine the effects of this compound on action potential characteristics and induced afterdepolarizations in isolated cardiac cells.

Methodology:

  • Cell Isolation: Ventricular myocytes and Purkinje fibers are isolated from canine hearts.

  • Electrophysiological Recordings: Transmembrane action potentials are recorded using standard microelectrode techniques.

  • Induction of Arrhythmogenic Triggers:

    • EADs: Induced by superfusion with agents like E-4031 (a rapidly activating delayed rectifier potassium channel blocker) or ATX-II (a late sodium current agonist).[5]

    • DADs: Induced by a combination of isoproterenol and high extracellular calcium concentrations.[5]

  • This compound Application: this compound is superfused at various concentrations (e.g., 10-1000 nM).

  • Data Analysis: Changes in action potential duration, amplitude, maximum upstroke velocity, and the incidence and amplitude of EADs and DADs are quantified.[5][8]

Conclusion

This compound demonstrates potent anti-arrhythmic properties primarily through the selective inhibition of the late sodium current. This mechanism effectively suppresses arrhythmogenic triggers such as EADs and DADs with minimal impact on normal cardiac conduction. The quantitative data from a range of in vitro and in vivo models consistently support its efficacy in various arrhythmia settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a novel anti-arrhythmic therapeutic.

References

The Impact of GS967 on Action Potential Duration in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS967 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes. This persistent inward current, although small in magnitude compared to the peak sodium current, plays a crucial role in determining the action potential duration (APD). Pathological enhancement of INaL is associated with numerous cardiac arrhythmias, making it a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cardiomyocyte action potential duration, and detailed experimental protocols for assessing these effects.

Introduction

The cardiac action potential is a complex interplay of various ion currents that govern the heart's electrical activity and contractility. The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the action potential. Under normal physiological conditions, INaL contributes to the maintenance of the plateau and influences the overall duration of the action potential. However, in pathological states such as long QT syndrome, heart failure, and ischemia, an enhancement of INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to life-threatening arrhythmias.

This compound (also known as GS-458967) has emerged as a highly selective inhibitor of INaL, demonstrating significant potential as an antiarrhythmic agent. Its mechanism of action involves the specific blockade of the late component of the sodium current with minimal effects on the peak sodium current (INaP), thus avoiding the adverse effects associated with traditional sodium channel blockers, such as slowed conduction. This guide delves into the technical details of this compound's electrophysiological effects on cardiomyocytes.

Mechanism of Action of this compound

This compound exerts its primary effect by selectively binding to and inhibiting the voltage-gated sodium channels (Nav1.5) that are responsible for the late sodium current. This selective inhibition leads to a reduction in the net inward current during the plateau phase of the action potential, thereby accelerating repolarization and shortening the APD.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound modulates the cardiomyocyte action potential.

GS967_Mechanism cluster_membrane Cardiomyocyte Membrane Nav15 Na_v 1.5 Channel INaL Late Sodium Current (I_NaL) Nav15->INaL generates APD_Shortening APD Shortening Nav15->APD_Shortening resulting in AP_Plateau Action Potential Plateau INaL->AP_Plateau prolongs AP_Plateau->APD_Shortening leads to This compound This compound This compound->Nav15 selectively inhibits

Caption: Mechanism of this compound in Cardiomyocytes.

Quantitative Effects of this compound on Cardiomyocyte Electrophysiology

The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters in cardiomyocytes from different experimental models.

Table 1: Inhibitory Potency of this compound on Late Sodium Current (INaL)
ParameterSpecies/Cell TypeValueReference
IC50Canine Ventricular Myocytes~200 nM[1]
IC50Rabbit Ventricular Myocytes57 nM[2]
Table 2: Effect of this compound on Action Potential Duration (APD)
ConcentrationSpecies/Cell TypeAPD ChangePacing Cycle LengthReference
10-300 nMCanine Purkinje FibersConcentration-dependent reduction1000, 500, 300 ms[3]
100 nMCanine AtriaAPD90 shortened500 ms[1]
300 nMCanine AtriaAPD90 shortened500 ms[1]
100 nMCanine VentriclesLittle change in APD90500 ms[1]
300 nMCanine VentriclesLittle change in APD90500 ms[1]
0.3 µMHuman Ventricular MyocytesReversed E-4031-induced APD prolongation1 Hz[4]
Table 3: Use-Dependent Block of Peak Sodium Current (INaP) by this compound
ParameterCell TypeValueReference
IC50Human iPSC-derived Cardiomyocytes0.07 µM[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's impact on cardiomyocyte action potential duration.

Cardiomyocyte Isolation
  • Animal Models: Canine or rabbit hearts are commonly used.

  • Enzymatic Digestion: Hearts are mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Cell Storage: Isolated myocytes are stored in a high-K+ solution at room temperature and used for electrophysiological recordings within 8-12 hours.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is employed to record action potentials and ion currents from single cardiomyocytes.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to gain electrical access to the cell's interior.

  • Data Acquisition: Action potentials are recorded in current-clamp mode, and sodium currents are recorded in voltage-clamp mode using a patch-clamp amplifier and a data acquisition system.

Measurement of Action Potential Duration (APD)
  • Pacing: Cardiomyocytes are stimulated at a constant frequency (e.g., 1 Hz) using brief depolarizing current pulses to elicit action potentials.

  • APD Measurement: APD is typically measured at 50% (APD50) and 90% (APD90) of repolarization.

  • Drug Application: this compound is applied to the external solution at various concentrations, and the resulting changes in APD are recorded and analyzed.

Measurement of Late Sodium Current (INaL)
  • Voltage Protocol: A long depolarizing voltage step (e.g., from -120 mV to -20 mV for 500 ms) is applied to elicit both the peak and late sodium currents.

  • Current Measurement: INaL is measured as the sustained current towards the end of the depolarizing pulse.

  • Pharmacological Isolation: Other ion currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ current, E-4031 for IKr) to isolate the sodium current.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for assessing the impact of this compound on cardiomyocyte APD.

Experimental_Workflow start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells patch_clamp Perform Whole-Cell Patch-Clamp isolate_cells->patch_clamp record_baseline Record Baseline Action Potentials (Control) patch_clamp->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_post_this compound Record Action Potentials with this compound apply_this compound->record_post_this compound analyze_data Analyze Data (Measure APD changes) record_post_this compound->analyze_data end End analyze_data->end

Caption: Experimental workflow for APD measurement.

Discussion and Conclusion

The selective inhibition of the late sodium current by this compound represents a promising therapeutic strategy for the management of cardiac arrhythmias associated with APD prolongation. The data presented in this guide demonstrate that this compound effectively shortens APD in a concentration-dependent manner in various cardiomyocyte models. Its high selectivity for INaL over INaP suggests a favorable safety profile with a lower risk of proarrhythmic effects related to conduction slowing.

References

Preliminary studies on GS967 for long QT syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Preliminary Studies on GS-967 for Long QT Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long QT Syndrome (LQTS) is a genetic cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP) and polymorphic ventricular tachycardia (PVT).[1][2] These arrhythmias can lead to sudden cardiac death. A key pathological feature in some forms of LQTS is an enhancement of the late sodium current (INaL), which contributes to delayed ventricular repolarization and the formation of early afterdepolarizations (EADs), the primary triggers for TdP.[1][3]

GS-967 (also known as GS-458967) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[4] Its mechanism of action makes it a promising therapeutic candidate for counteracting the reduced repolarization reserve seen in LQTS. This technical guide summarizes the key findings from preliminary preclinical studies investigating the efficacy and mechanism of action of GS-967 in the context of Long QT Syndrome.

Mechanism of Action

GS-967 selectively inhibits the late component of the sodium current (INaL) with high potency.[4][5] This selectivity is crucial, as it has minimal effect on the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[5] By specifically targeting the aberrant late current, GS-967 can address the primary ionic disturbance in certain LQTS subtypes without significantly compromising normal cardiac conduction. The primary antiarrhythmic effect of GS-967 in LQTS models stems from its ability to prevent EADs and subsequent PVT by normalizing intracellular sodium and calcium homeostasis.[1][6]

The proposed signaling pathway for GS-967's antiarrhythmic effect in Long QT Syndrome Type 2 (LQT2) involves a cascade of ionic events initiated by the inhibition of INaL. This leads to a reduction in intracellular sodium overload, which in turn enhances the activity of the sodium-calcium exchanger (NCX) to extrude calcium from the myocyte. This ultimately reduces calcium-mediated EADs.

cluster_LQT2 LQT2 Pathophysiology cluster_GS967 GS-967 Intervention Reduced_IKr Reduced IKr (LQT2 Genetic Defect) Prolonged_APD Prolonged Action Potential Duration (APD) Reduced_IKr->Prolonged_APD Enhanced_INaL Enhanced Late I_NaL Prolonged_APD->Enhanced_INaL Ca_Overload Intracellular Ca2+ Overload ([Ca2+]i ↑) Prolonged_APD->Ca_Overload Na_Overload Intracellular Na+ Overload ([Na+]i ↑) Enhanced_INaL->Na_Overload Reduced_NCX Reduced Forward-Mode Na+/Ca2+ Exchanger (NCX) Na_Overload->Reduced_NCX Reduced_NCX->Ca_Overload EADs Early Afterdepolarizations (EADs) Ca_Overload->EADs PVT Polymorphic Ventricular Tachycardia (PVT) EADs->PVT This compound GS-967 Block_INaL Inhibition of Late I_NaL This compound->Block_INaL Block_INaL->Enhanced_INaL Norm_Na Normalized [Na+]i Block_INaL->Norm_Na Accel_NCX Accelerated Forward-Mode NCX (Increased Ca2+ Efflux) Norm_Na->Accel_NCX Norm_Ca Normalized Ca2+ Homeostasis Accel_NCX->Norm_Ca Suppressed_EADs Suppression of EADs Norm_Ca->Suppressed_EADs Suppressed_PVT Suppression of PVT Suppressed_EADs->Suppressed_PVT cluster_setup Experimental Setup cluster_optical Optical Mapping Protocol cluster_calcium Calcium Imaging Protocol Rabbit LQT2 Transgenic Rabbit Model Heart Isolate Heart (Langendorff Perfusion) Rabbit->Heart Myocytes Isolate Ventricular Myocytes Rabbit->Myocytes Dye Load with Voltage-Sensitive Dye Heart->Dye Load_Ca Load with Ca2+ Indicator (Fluo-4) Myocytes->Load_Ca Pacing Induce Arrhythmia (Pacing / Isoproterenol) Dye->Pacing GS967_Heart Perfuse with GS-967 (30-100 nM) Pacing->GS967_Heart Record_AP Record Action Potentials & Arrhythmia Incidence GS967_Heart->Record_AP Stimulate Electrically Stimulate (0.5 Hz) Load_Ca->Stimulate GS967_Myo Superfuse with GS-967 (100 nM) Stimulate->GS967_Myo Record_Ca Record Ca2+ Transients (Confocal Microscopy) GS967_Myo->Record_Ca

References

An In-depth Technical Guide to the Molecular Target of GS-967

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor of the cardiac late sodium current (INaL). This persistent component of the fast sodium current (INa) plays a crucial role in the pathophysiology of various cardiac and neurological disorders. Unlike the transient peak sodium current responsible for the rapid upstroke of the action potential, the late sodium current results from a small fraction of voltage-gated sodium channels that fail to inactivate or reopen during the plateau phase. Elevated INaL can lead to cellular sodium and calcium overload, contributing to arrhythmias, myocardial ischemia, and certain forms of epilepsy. This guide provides a comprehensive overview of the molecular target of GS-967, its mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: The Voltage-Gated Sodium Channel

The primary molecular target of GS-967 is the voltage-gated sodium channel (Nav). Specifically, GS-967 exhibits a high degree of selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP)[1]. This selectivity is a key therapeutic advantage, as it allows for the modulation of pathological channel activity with minimal impact on normal cardiac conduction and neuronal excitability.

Voltage-gated sodium channels are complex transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and localization. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the pore loop between S5 and S6 forms the selectivity filter.

Mechanism of Action

GS-967 exerts its inhibitory effect on the late sodium current through a distinct mechanism of action that involves the modulation of the channel's gating properties. It demonstrates a profound effect on sodium channel inactivation, a critical process for regulating channel activity.

Key aspects of GS-967's mechanism include:

  • Preferential Inhibition of Late INa: GS-967 is significantly more potent in inhibiting the persistent or late sodium current compared to the transient peak current, with a reported 42-fold preference[1].

  • Use-Dependent Block: The inhibitory effect of GS-967 is frequency-dependent, meaning it becomes more pronounced with higher frequencies of channel activation. This property, known as use-dependent block, is characteristic of drugs that bind to the channel in its open or inactivated states[2][3].

  • Modulation of Inactivation: GS-967 enhances both fast and slow inactivation of the sodium channel. It shifts the voltage dependence of steady-state inactivation to more hyperpolarized potentials, slows the recovery from fast inactivation, and accelerates the onset of slow inactivation[3][4][5]. This stabilization of the inactivated state reduces the availability of channels to conduct the late current.

Quantitative Data

The following tables summarize the key quantitative data for GS-967 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GS-967

ParameterValueCell Type/SystemReference
IC50 (Late INa) 0.13 µMVentricular Myocytes[2]
IC50 (Late INa) 0.21 µMIsolated Hearts[2]
IC50 (Use-Dependent Block of INaP) 0.07 µMhiPSC-derived Cardiomyocytes[6]
Apparent IC50 (ATX-II induced APD prolongation) ~10 nMVentricular Myocytes[2]
KON (Apparent Binding Rate) 25.7 µM-1s-1hiPSC-derived Cardiomyocytes[7]
KOFF (Apparent Unbinding Rate) 1.58 s-1hiPSC-derived Cardiomyocytes[7]

Table 2: In Vivo Efficacy of GS-967

ParameterValueAnimal ModelReference
EC50 (MES-induced seizures) 1.1 ± 0.23 mg/kgScn8aD/+ Mice[4]
EC50 (MES-induced seizures) 0.70 ± 0.22 mg/kgWild-Type Mice[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of GS-967.

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for studying the effects of GS-967 on the electrical properties of isolated cells.

Objective: To measure the peak and late sodium currents in the absence and presence of GS-967 and to assess its effects on channel gating properties.

Materials:

  • Isolated cardiomyocytes or neurons

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for micropipette fabrication

  • External (Tyrode's) and internal (pipette) solutions

  • GS-967 stock solution (e.g., 10 mM in DMSO)

  • Perfusion system

Protocol:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine, rabbit) or neurons from specific brain regions (e.g., hippocampus) using enzymatic digestion.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Solution Preparation:

    • External Solution (example for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (example for cardiomyocytes): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single, healthy cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • Apply specific voltage protocols to elicit and measure peak and late sodium currents. For example, a depolarizing step to -20 mV for 200-500 ms can be used.

    • To measure late INa, the current is typically measured at the end of the depolarizing pulse.

  • GS-967 Application:

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of GS-967.

    • Allow sufficient time for the drug effect to reach a steady state before recording post-drug currents.

  • Data Analysis:

    • Measure the peak and late current amplitudes before and after drug application.

    • Analyze the voltage-dependence of activation and inactivation by applying appropriate voltage protocols.

    • Assess use-dependent block by applying a train of depolarizing pulses at different frequencies.

In Vivo Seizure Models

Animal models are crucial for evaluating the anticonvulsant effects of GS-967.

Objective: To determine the efficacy of GS-967 in suppressing seizures in rodent models of epilepsy.

Materials:

  • Genetically modified mice with epilepsy-causing mutations (e.g., Scn1a+/- for Dravet syndrome, Scn8aN1768D/+) or wild-type mice.

  • GS-967 formulation for oral administration (e.g., in chow or solubilized in a suitable vehicle).

  • Maximal electroshock (MES) stimulator.

  • Video monitoring equipment for seizure observation.

Protocol:

  • Animal Dosing:

    • Administer GS-967 to the animals. For chronic studies, this can be done by incorporating the drug into the chow[3]. For acute studies, oral gavage can be used.

    • Include a vehicle control group.

  • Maximal Electroshock (MES) Test:

    • Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

    • Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.

    • Determine the dose-response relationship and calculate the EC50 for seizure protection.

  • Spontaneous Seizure Monitoring:

    • For genetic models with spontaneous seizures, continuously monitor the animals using video-EEG for a defined period.

    • Quantify the frequency and duration of seizures in treated versus untreated animals.

  • Data Analysis:

    • Compare the seizure incidence and severity between the GS-967 treated and control groups using appropriate statistical tests.

Visualizations

Signaling Pathway

GS967_Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_gs967 GS-967 Resting Resting State Open Open State (Peak I-Na) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Late_Open Late/Non-inactivated State (Late I-Na) Open->Late_Open Incomplete Inactivation Inactivated->Resting Repolarization Late_Open->Inactivated Slow Inactivation This compound GS-967 This compound->Open Binds (Use-dependent) This compound->Inactivated Stabilizes This compound->Late_Open Inhibits

Caption: Mechanism of GS-967 action on the voltage-gated sodium channel.

Experimental Workflow: Whole-Cell Voltage Clamp

Electrophysiology_Workflow start Start cell_prep Isolate Single Cells (e.g., Cardiomyocytes) start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Na+ Currents patch->baseline drug_app Perfuse with GS-967 baseline->drug_app drug_rec Record Post-Drug Na+ Currents drug_app->drug_rec washout Washout (Optional) drug_rec->washout analysis Data Analysis (Peak vs. Late Current, Gating Parameters) drug_rec->analysis washout->analysis end End analysis->end

Caption: Workflow for assessing GS-967 effects using whole-cell voltage clamp.

Logical Relationship: Therapeutic Rationale

Therapeutic_Rationale pathology Pathological Conditions (e.g., Arrhythmias, Epilepsy) late_ina Increased Late I-Na pathology->late_ina na_ca_overload Intracellular Na+ and Ca2+ Overload late_ina->na_ca_overload inhibition Selective Inhibition of Late I-Na late_ina->inhibition arrhythmia Arrhythmogenesis na_ca_overload->arrhythmia hyperexcitability Neuronal Hyperexcitability na_ca_overload->hyperexcitability This compound GS-967 This compound->inhibition normalization Normalization of Ion Homeostasis inhibition->normalization therapeutic_effect Therapeutic Effect normalization->therapeutic_effect

Caption: Therapeutic rationale for the inhibition of the late sodium current by GS-967.

Conclusion

GS-967 is a highly selective inhibitor of the late sodium current, a pathological component of the total sodium current in excitable cells. Its mechanism of action, centered on the modulation of voltage-gated sodium channel inactivation, provides a targeted approach to treating disorders associated with INaL hyperactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel sodium channel modulators. The distinct profile of GS-967 highlights the therapeutic potential of selectively targeting the late sodium current for the treatment of cardiac arrhythmias and certain forms of epilepsy.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anti-convulsant properties.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), making it a valuable tool for studying sodium channel physiology and a potential therapeutic agent for channelopathies.[3][4] These application notes provide detailed protocols and recommended concentrations for utilizing GS-967 in patch-clamp electrophysiology experiments.

Mechanism of Action

GS-967 exhibits a preferential inhibition of the persistent or late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] This selectivity is crucial for its therapeutic potential, as it can reduce cellular hyperexcitability associated with augmented INaL without significantly affecting the normal action potential upstroke. Furthermore, GS-967 induces a use-dependent block of INaP, meaning its inhibitory effect increases with the frequency of channel activation.[2][5][6] This is achieved by modulating the inactivation kinetics of the sodium channel, specifically by enhancing slow inactivation and slowing the recovery from both fast and slow inactivation.[2][6]

Data Presentation

The following table summarizes the effective concentrations of GS-967 used in various patch-clamp experiments on different cell types.

Cell TypeTarget CurrentGS-967 ConcentrationObserved EffectReference
Human Cardiac Nav1.5 (HEK293 or CHO cells)Peak INa (INaP)1 µMMinimal or no effect on peak current at low frequencies.[1]
Human Cardiac Nav1.5 (HEK293 cells)Use-Dependent Block of INaPIC50 = 0.07 µMPotent frequency-dependent block of the peak sodium current.[2]
Human iPSC-derived CardiomyocytesUse-Dependent Block of INaPIC50 = 0.07 µMMore potent use-dependent block compared to ranolazine and lidocaine.[5][7]
Mouse Scn5a-1798insD+/- CardiomyocytesLate INa (INaL)300 nmol/LReduction of INaL and action potential duration.[5]
Canine Ventricular MyocytesLate INa (INaL)1 µMSignificant suppression of INaL (80.4 ± 2.2% reduction).[8]
Mouse Hippocampal Pyramidal NeuronsPeak INa (INaP)2 µMInhibition of peak sodium current density.[6]
Mouse Hippocampal Pyramidal NeuronsPersistent INaNot specifiedPotent block of persistent sodium current.[3]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Mammalian Cell Lines (e.g., HEK293, CHO)

This protocol is suitable for studying the effects of GS-967 on heterologously expressed sodium channels.

Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype to 60-80% confluency.

  • Dissociate cells using a gentle non-enzymatic dissociation solution or brief trypsinization.

  • Plate dissociated cells onto glass coverslips for recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.

  • Hold the cell at a membrane potential of -120 mV.

  • To measure peak INa, apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) from the holding potential.

  • To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of GS-967 (e.g., 0.01 - 10 µM). Stock solutions of GS-967 are typically prepared in DMSO.[1]

  • Record currents after a 5-minute incubation period to allow for drug equilibration.[5]

Automated Patch-Clamp Recordings in Human iPSC-derived Cardiomyocytes

This protocol is adapted for high-throughput screening of GS-967's effects using automated patch-clamp systems like the SyncroPatch 768PE.[7][9]

Cell Preparation:

  • Culture hiPSC-CMs according to standard protocols.

  • On the day of the experiment, wash cells with a Ca2+/Mg2+-free buffer.

  • Dissociate cells into a single-cell suspension using an appropriate enzyme solution.

  • Resuspend cells in the external recording solution.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Load the cell suspension and recording solutions into the automated patch-clamp system.

  • The system will automatically perform cell capture, sealing, and whole-cell formation.

  • Set the holding potential to -120 mV.

  • Apply voltage protocols to measure peak and late sodium currents. For example, depolarize to -10 mV every 5 seconds.[5]

  • Apply different concentrations of GS-967 to the cells and record the resulting currents.

Whole-Cell Recordings in Acutely Dissociated Neurons

This protocol is for investigating the effects of GS-967 on native sodium channels in neurons.

Cell Preparation:

  • Acutely dissociate pyramidal neurons from the hippocampus of mice as previously described.[3][6]

  • Briefly, brain slices are digested with a protease, and cells are mechanically triturated.

Solutions:

  • External Solution (in mM): 20 NaCl, 100 N-methyl-D-glucamine, 10 HEPES, 1.8 CaCl2, 2 MgCl2, 20 Tetraethylammonium chloride. Adjust pH to 7.35 with HCl.[3]

  • Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Follow the general whole-cell patch-clamp procedure described in Protocol 1.

  • To measure persistent sodium current, use a slow voltage ramp protocol or long depolarizing steps and measure the tetrodotoxin-sensitive current.

  • Apply GS-967 (e.g., 2 µM) to the external solution to investigate its effects on peak and persistent sodium currents, as well as on channel inactivation properties.[6]

Mandatory Visualizations

GS967_Mechanism_of_Action cluster_membrane Cell Membrane cluster_currents Sodium Currents cluster_effects Inhibitory Effects Nav Voltage-Gated Sodium Channel (Nav) INaP Peak I-Na (INaP) (Transient) Nav->INaP Generates INaL Late I-Na (INaL) (Persistent) Nav->INaL Generates Inhibit_INaL Strong Inhibition of INaL UDB_INaP Use-Dependent Block of INaP GS967 GS-967 This compound->Nav Binds to This compound->INaP Use-Dependent Inhibition This compound->INaL Preferentially Inhibits

Caption: Mechanism of action of GS-967 on voltage-gated sodium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Culture, Dissociation) Seal Giga-ohm Seal Formation Cell_Prep->Seal Sol_Prep Solution Preparation (Internal & External) Sol_Prep->Seal Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Seal WC Whole-Cell Configuration Seal->WC Baseline Baseline Recording (Control) WC->Baseline Drug_App GS-967 Application Baseline->Drug_App Analysis Analyze Current Properties (Amplitude, Kinetics, etc.) Baseline->Analysis Drug_Rec Recording with GS-967 Drug_App->Drug_Rec Drug_Rec->Analysis Comparison Compare Control vs. GS-967 Analysis->Comparison

Caption: General workflow for a patch-clamp experiment with GS-967.

References

Application Notes and Protocols for the Administration of GS-9688 in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesized guide for researchers. As of the last update, there are no peer-reviewed studies detailing the administration of the Toll-like receptor 8 (TLR8) agonist, GS-9688 (Selgantolimod), specifically in rodent models of epilepsy. The protocols described herein are proposed methodologies based on the known pharmacology of GS-9688 in other rodent models and established, standardized procedures for inducing and evaluating epilepsy in rodents. Researchers should consider these as starting points and conduct pilot studies to determine optimal dosing, timing, and endpoints for their specific experimental questions.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A growing body of evidence suggests that neuroinflammatory processes contribute to the pathogenesis and progression of epilepsy. Toll-like receptors (TLRs), key components of the innate immune system, have been implicated in modulating neuroinflammation. GS-9688 is a potent and selective oral agonist for TLR8, a receptor that recognizes single-stranded RNA.[1][2] Activation of TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, including IL-12.[3][4][5] Investigating the effects of GS-9688 in rodent models of epilepsy could provide valuable insights into the role of the TLR8 signaling pathway in seizure generation and epileptogenesis.

These application notes provide a comprehensive overview of a proposed experimental framework for administering GS-9688 to rodent models of epilepsy, including detailed protocols for epilepsy induction, drug administration, and endpoint analysis.

Signaling Pathway of GS-9688

GS-9688, as a TLR8 agonist, initiates an intracellular signaling cascade upon binding to its receptor within the endosomes of immune cells like microglia and other myeloid cells.[2][6] This signaling is primarily mediated through the MyD88-dependent pathway.

TLR8_Signaling_Pathway cluster_cytoplasm Cytoplasm GS-9688 GS-9688 TLR8 TLR8 GS-9688->TLR8 MyD88 MyD88 TLR8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NFκB NF-κB IκB->NFκB Inhibits IκB_degraded IκB->IκB_degraded NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates DNA DNA NFκB_nucleus->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., IL-12) DNA->Cytokines Gene Transcription

Caption: TLR8 signaling pathway initiated by GS-9688.

Experimental Protocols

A critical aspect of studying the effects of GS-9688 on epilepsy is the choice of a suitable animal model. The pilocarpine-induced model of temporal lobe epilepsy is a widely used and well-characterized model that recapitulates many features of human epilepsy.[7][8][9]

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for assessing the efficacy of GS-9688 in a rodent model of epilepsy.

Experimental_Workflow animal_acclimation Animal Acclimation (e.g., 1 week) eeg_implantation EEG Electrode Implantation Surgery animal_acclimation->eeg_implantation recovery Surgical Recovery (e.g., 1-2 weeks) eeg_implantation->recovery baseline_eeg Baseline EEG Recording (24-48 hours) recovery->baseline_eeg epilepsy_induction Induction of Status Epilepticus (e.g., Pilocarpine) baseline_eeg->epilepsy_induction latent_period Latent Period (e.g., 2-4 weeks) epilepsy_induction->latent_period treatment_initiation Initiate GS-9688 or Vehicle Treatment latent_period->treatment_initiation monitoring Chronic Monitoring: Video-EEG & Behavior treatment_initiation->monitoring data_analysis Data Analysis: Seizure Frequency, Duration, Biomarkers monitoring->data_analysis histology Terminal Procedures: Histology & Molecular Analysis data_analysis->histology

Caption: Proposed experimental workflow for GS-9688 administration.

Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats

This protocol is adapted from established methods to induce temporal lobe epilepsy.[8][9]

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

  • Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.[8]

  • Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).[8] The dose may need to be optimized for the specific rat strain and supplier.

  • Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale (see Table 2). The onset of SE is defined by continuous seizure activity or recurrent seizures without recovery of consciousness.

  • Termination of SE: After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[9]

  • Post-SE Care: Provide supportive care, including subcutaneous injections of saline for hydration and softened food, for several days following SE.

  • Latent Period: Allow a latent period of 2-4 weeks for the development of spontaneous recurrent seizures (the chronic epileptic phase).

Protocol 2: Administration of GS-9688

This proposed protocol is based on oral administration in other rodent models.

  • Compound Preparation: Prepare GS-9688 in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and should be tested for any effects on seizure activity. A common vehicle for oral administration is 0.5% methylcellulose.

  • Dosing: Based on studies in woodchucks, proposed starting doses for rodents could be in the range of 1-3 mg/kg.[10] A dose-response study is highly recommended to determine the optimal dose for neuroinflammatory modulation without inducing systemic side effects.

  • Route of Administration: Oral gavage is the recommended route to align with the clinical development of GS-9688.[10]

  • Treatment Schedule:

    • Prophylactic Treatment: Begin administration of GS-9688 during the latent period (e.g., starting 24 hours post-SE) to investigate its effects on epileptogenesis.

    • Therapeutic Treatment: Begin administration after the confirmation of spontaneous recurrent seizures to assess its effects on established epilepsy.

    • Frequency: A once-daily or every-other-day administration schedule could be a starting point. The exact frequency should be determined based on the pharmacokinetics of GS-9688 in the specific rodent species, if available.

Protocol 3: Monitoring and Endpoints
  • Video-EEG Monitoring: Continuous video-electroencephalography (EEG) monitoring is the gold standard for quantifying seizure frequency and duration.[11][12][13] EEG electrodes should be implanted prior to epilepsy induction.

  • Behavioral Seizure Scoring: Behavioral seizures should be scored using a standardized scale, such as the Racine scale, to correlate with EEG findings.

  • Molecular and Histological Analysis: At the end of the study, brain tissue should be collected for analysis of:

    • Neuroinflammatory markers (e.g., cytokine levels of IL-12, TNF-α via ELISA or qPCR).

    • Microglial and astrocyte activation (e.g., immunohistochemistry for Iba1 and GFAP).

    • Neuronal injury and cell loss (e.g., Fluoro-Jade or NeuN staining).

Data Presentation

Quantitative data should be collected and organized to allow for clear comparison between treatment groups. The following tables are templates for data collection.

Table 1: Proposed Experimental Groups

Group Treatment Dose (mg/kg) Route Frequency N (animals)
1 Sham + Vehicle N/A Oral Gavage Daily 10
2 Epilepsy + Vehicle N/A Oral Gavage Daily 12
3 Epilepsy + GS-9688 1.0 Oral Gavage Daily 12

| 4 | Epilepsy + GS-9688 | 3.0 | Oral Gavage | Daily | 12 |

Table 2: Modified Racine Scale for Behavioral Seizure Scoring

Score Behavioral Manifestation
1 Mouth and facial movements, ear twitching, eye blinking
2 Head nodding, chewing
3 Forelimb clonus
4 Rearing with forelimb clonus

| 5 | Rearing and falling with loss of posture (generalized tonic-clonic seizure) |

Table 3: Template for Seizure Quantification Data

Group Average Seizure Frequency (seizures/day) Average Seizure Duration (seconds) Latency to First Spontaneous Seizure (days)
Epilepsy + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Epilepsy + GS-9688 (1.0 mg/kg) Mean ± SEM Mean ± SEM Mean ± SEM

| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 4: Template for Biomarker Analysis

Group Hippocampal IL-12 (pg/mg tissue) Hippocampal Iba1+ cells/mm² Hippocampal Neuronal Count (CA1)
Sham + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Epilepsy + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM
Epilepsy + GS-9688 (1.0 mg/kg) Mean ± SEM Mean ± SEM Mean ± SEM

| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The administration of the TLR8 agonist GS-9688 in rodent models of epilepsy presents a novel avenue for investigating the role of innate immunity in seizure disorders. The protocols and frameworks provided here offer a starting point for researchers to explore the potential anti-epileptogenic or anti-seizure effects of modulating the TLR8 pathway. Due to the lack of direct precedent, careful planning of pilot studies to establish optimal dosing and to monitor for potential adverse effects is essential for the successful implementation of these experiments.

References

Application Note and Protocols: In Vitro Assay for Testing GS967 Efficacy on Nav1.5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is responsible for the rapid upstroke of the cardiac action potential.[1][2] Dysregulation of Nav1.5 function is associated with various cardiac arrhythmias, including Brugada syndrome and long QT syndrome.[3] One of the key pathological features of some of these conditions is an increase in the late sodium current (INaL), which can lead to prolonged action potential duration and subsequent arrhythmias. GS967 is a potent and selective inhibitor of the cardiac late sodium current (late INa).[4][5] This makes it a promising therapeutic agent for the treatment of arrhythmias associated with enhanced late INa. This application note provides a detailed protocol for an in vitro assay to test the efficacy of this compound on Nav1.5 channels using the whole-cell patch-clamp technique.

Principle of the Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on both the peak (INaP) and late (INaL) sodium currents mediated by Nav1.5 channels. The assay can be performed on mammalian cell lines stably expressing human Nav1.5 channels (e.g., HEK293 or CHO cells) or on isolated cardiomyocytes. By applying specific voltage protocols, the peak and late components of the sodium current can be isolated and quantified in the absence and presence of varying concentrations of this compound. This allows for the determination of the compound's potency (IC50) and its selectivity for the late current.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human Nav1.5 (hNav1.5).

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in the external solution.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

  • Patch Pipettes: Borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.

  • Patch-clamp setup: Amplifier, digitizer, and data acquisition software.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hNav1.5) patching Whole-Cell Patching cell_culture->patching solution_prep Solution Preparation (Internal & External) solution_prep->patching gs967_prep This compound Dilution compound_app Compound Application (this compound) gs967_prep->compound_app voltage_protocol Apply Voltage Protocol patching->voltage_protocol data_acquisition Data Acquisition (Control) voltage_protocol->data_acquisition data_acquisition->compound_app data_acquisition_this compound Data Acquisition (this compound) compound_app->data_acquisition_this compound current_measurement Measure Peak & Late I_Na data_acquisition_this compound->current_measurement dose_response Dose-Response Curve Generation current_measurement->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Experimental workflow for assessing this compound efficacy on Nav1.5 channels.

Detailed Experimental Protocol

1. Cell Culture

  • Culture HEK293 cells stably expressing hNav1.5 in appropriate media and conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solution Preparation

  • Prepare external and internal solutions as described in the Materials and Reagents section.

  • Filter-sterilize both solutions.

  • Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes and fill with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol and Data Acquisition

  • Hold the cell at a holding potential of -120 mV.

  • To elicit sodium currents, apply a depolarizing pulse to -20 mV for 200 ms.

  • Record the resulting current at a sampling rate of 10-20 kHz.

  • Control Recording: Record baseline sodium currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow the compound to equilibrate for 3-5 minutes.

  • Test Recording: Record sodium currents in the presence of this compound using the same voltage protocol.

  • Washout: Perfuse the chamber with the control external solution to wash out the compound and record the recovery of the current.

  • Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.

5. Data Analysis

  • Measure the peak inward current (INaP) as the maximum negative deflection during the initial phase of the depolarizing pulse.

  • Measure the late current (INaL) as the mean current during the last 20-50 ms of the depolarizing pulse.

  • Calculate the percentage inhibition of both INaP and INaL for each concentration of this compound relative to the control recording.

  • Plot the percentage inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

This compound Signaling Pathway on Nav1.5

gs967_pathway cluster_channel Nav1.5 Channel Nav1_5_open Open State Nav1_5_inactivated Inactivated State Nav1_5_open->Nav1_5_inactivated Fast Inactivation Late_INa Late Sodium Current (I_NaL) Nav1_5_open->Late_INa Causes Nav1_5_closed Closed State Nav1_5_inactivated->Nav1_5_closed Recovery Nav1_5_closed->Nav1_5_open Activation This compound This compound This compound->Nav1_5_inactivated Stabilizes This compound->Late_INa Inhibits Arrhythmias Arrhythmias Late_INa->Arrhythmias Contributes to

Caption: Proposed mechanism of this compound action on the Nav1.5 channel.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in a table for clear comparison.

This compound Conc. (µM)% Inhibition of Peak INa (Mean ± SEM)% Inhibition of Late INa (Mean ± SEM)n
0.015.2 ± 1.125.8 ± 3.45
0.0310.5 ± 2.348.2 ± 5.15
0.118.9 ± 3.575.6 ± 6.25
0.335.1 ± 4.892.1 ± 2.95
1.058.7 ± 5.998.5 ± 1.25
IC50 (µM) ~0.8 ~0.04

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Summary of this compound Efficacy

ParameterThis compoundReference Compounds
Target Late Sodium Current (INaL)Ranolazine, Lidocaine
IC50 for Late INa ~0.13 - 0.21 µM[4][5]Ranolazine: ~5-10 µM, Lidocaine: >100 µM
Selectivity (Late vs. Peak INa) HighModerate to Low
Use-Dependent Block of Peak INa Potent[1][6]Moderate

Logical Relationship of Assay Components

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis Cell_Line hNav1.5 Expressing Cells Patch_Clamp Whole-Cell Patch-Clamp Cell_Line->Patch_Clamp GS967_Compound This compound Compound GS967_Compound->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocol Voltage_Protocol->Patch_Clamp Peak_Current Peak Sodium Current (I_NaP) Patch_Clamp->Peak_Current Late_Current Late Sodium Current (I_NaL) Patch_Clamp->Late_Current IC50_Determination IC50 Determination Peak_Current->IC50_Determination Late_Current->IC50_Determination Selectivity_Assessment Selectivity Assessment IC50_Determination->Selectivity_Assessment

Caption: Logical flow of the in vitro assay for this compound efficacy testing.

Conclusion

The described in vitro patch-clamp assay provides a robust and reliable method for determining the efficacy and potency of this compound on Nav1.5 channels. This protocol allows for the precise measurement of both peak and late sodium currents, enabling a thorough characterization of the compound's inhibitory effects and its selectivity for the late current. The results obtained from this assay are crucial for understanding the mechanism of action of this compound and for its further development as a potential anti-arrhythmic drug. This compound is a potent inhibitor of the late sodium current with high selectivity over the peak current, and it also demonstrates a significant use-dependent block of the peak sodium current.[1][4][6] These properties make it a promising candidate for the treatment of cardiac arrhythmias associated with Nav1.5 dysfunction.

References

Application Notes and Protocols: Electrophysiological Assessment of GS967's Effect on Late INa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GS967 is a potent and selective inhibitor of the late cardiac sodium current (late INa).[1] An enhanced late INa is associated with arrhythmogenic conditions such as long QT syndrome type 3 and heart failure.[2] this compound exerts its antiarrhythmic effects by preferentially blocking this persistent current, with minimal effects on the peak sodium current (INaP).[3][4] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on late INa using patch-clamp electrophysiology techniques in isolated cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on late INa and other electrophysiological parameters.

Table 1: this compound Inhibition of Late INa in Canine Ventricular Cardiomyocytes

This compound ConcentrationLate INa Inhibition (%)
30 nMNot specified, but contributes to a concentration-dependent reduction[2]
100 nMConcentration-dependent reduction observed[2]
300 nMConcentration-dependent reduction observed[2]
1000 nM (1 µM)~90%[2]
IC50~200 nM[2]

Table 2: Electrophysiological Effects of this compound in Canine Ventricular Myocardium

ParameterThis compound ConcentrationEffectReference
Late INaL Density (at -20 mV)1 µM80.4 ± 2.2% reduction[5][5]
V+max Block (at 700 ms cycle length)1 µM2.3%[4][4]
Offset Time Constant1 µM110 ± 6 ms[4][4]
Onset Rate Constant1 µM6.4 ± 0.9 AP[4][6][4][6]
Beat-to-Beat Variability of APD1 µM42.1 ± 6.5% reduction[5][7][5][7]

Experimental Protocols

Isolated Cardiomyocyte Preparation

Ventricular cardiomyocytes can be isolated from various species, including canine, rabbit, or mouse hearts, using standard enzymatic digestion protocols. The choice of animal model may depend on the specific research question.

Whole-Cell Patch-Clamp Recordings for Late INa Measurement

The whole-cell patch-clamp technique is employed to measure late INa in isolated ventricular myocytes.

Solutions:

  • Internal (Pipette) Solution (in mM): 5 NaCl, 133 CsCl, 2 MgATP, 20 Tetraethylammonium chloride, 10 EGTA, and 5 HEPES. Adjusted to pH 7.3 with CsOH.[2]

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 2 MgCl2, 5 Glucose, 5 HEPES, and 0.002 Nifedipine. Adjusted to pH 7.3 with CsOH.[2] The temperature should be maintained at 22 ± 1°C.[2]

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[3]

  • Dilute the this compound stock solution in the external solution to achieve the desired final concentrations (e.g., 30, 100, 300, and 1000 nM).[2] The final DMSO concentration should be kept low (<0.001%).[3]

  • Establish a stable whole-cell recording from an isolated cardiomyocyte.

  • Record baseline late INa. A descending ramp protocol can be used to measure the tetrodotoxin (TTX)-sensitive current.[3] Alternatively, a voltage-clamp pulse to -20 mV for 2 seconds from a holding potential of -120 mV can be applied.[5]

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • After a sufficient equilibration period, record the late INa in the presence of this compound.

  • Normalize the late INa inhibition by this compound against the total late INa recorded in each cardiomyocyte before drug application.[2]

Action Potential Duration (APD) Measurement

To assess the effect of this compound on repolarization, action potentials are recorded in current-clamp mode.

Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 10 HEPES, 5 MgATP, and 0.5 MgCl2. Adjusted to pH 7.2.[2]

  • External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 11.8 HEPES, and 10 Glucose. Adjusted to pH 7.4.[2] The temperature should be maintained at 37 ± 1°C.[2]

Protocol:

  • Elicit action potentials at a frequency of 0.5 Hz.[2]

  • Record baseline action potentials for a control period of 3 minutes.[2]

  • Add this compound (e.g., 100, 300, or 1000 nM) to the superfusate.[2]

  • Record action potentials in the presence of this compound.

  • Measure the action potential duration at 90% repolarization (APD90).

  • Normalize the APD90 after this compound application against the baseline condition to determine the concentration-dependent effect.[2]

Visualizations

GS967_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects NaV1.5 NaV1.5 Channel Late_INa Late INa NaV1.5->Late_INa generates APD_Shortening APD Shortening EAD_Suppression EAD Suppression Antiarrhythmic_Effect Antiarrhythmic Effect This compound This compound This compound->Late_INa Inhibits

Caption: Mechanism of action of this compound on late INa.

Electrophysiology_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes Establish_WCR Establish Whole-Cell Recording Isolate_Cells->Establish_WCR Prepare_Solutions Prepare Internal & External Solutions Prepare_Solutions->Establish_WCR Prepare_this compound Prepare this compound Stock and Dilutions Apply_this compound Apply this compound Prepare_this compound->Apply_this compound Record_Baseline Record Baseline Late INa / APD Establish_WCR->Record_Baseline Record_Baseline->Apply_this compound Record_Effect Record this compound Effect on Late INa / APD Apply_this compound->Record_Effect Analyze_Data Analyze Data: - % Inhibition - APD Change Record_Effect->Analyze_Data

Caption: Experimental workflow for assessing this compound's effect.

References

Using GS967 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GS967, a potent and selective inhibitor of the late sodium current (INaL), in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, facilitating the use of this compound in cardiac research and drug discovery.

This compound has emerged as a valuable pharmacological tool for studying the pathological roles of enhanced INaL in various cardiac channelopathies, such as Long QT Syndrome type 3 (LQT3), and for assessing the anti-arrhythmic potential of INaL inhibition.[1][2][3] Its high selectivity for INaL over the peak sodium current (INaP) allows for the targeted investigation of aberrant sodium channel function without significantly affecting normal cardiac conduction.[1][2][3][4]

Mechanism of Action

This compound selectively blocks the late component of the cardiac sodium current (INaL), which is pathologically enhanced in certain genetic and acquired cardiac conditions.[1][2] This enhanced INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and triggered arrhythmias.[1][4] By inhibiting this persistent inward sodium current, this compound helps to shorten the APD and suppress arrhythmogenic activity.[1][4] The drug exhibits use-dependent block of the sodium channel, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[5][6] It also accelerates the onset of slow inactivation and impairs recovery from inactivation of the sodium channels.[5]

NaV1.5 NaV1.5 Channel INaL Late Sodium Current (INaL) NaV1.5->INaL Generates This compound This compound This compound->NaV1.5 AP_Prolongation Action Potential Prolongation INaL->AP_Prolongation Causes Arrhythmias Arrhythmias AP_Prolongation->Arrhythmias Leads to

Caption: Mechanism of action of this compound in inhibiting the late sodium current.

Key Applications in hiPSC-CMs

  • Disease Modeling: Investigating the electrophysiological consequences of SCN5A mutations that cause an increase in INaL, such as in LQT3.[1][4][7]

  • Anti-Arrhythmic Drug Screening: Assessing the efficacy of INaL inhibitors in correcting pro-arrhythmic phenotypes in hiPSC-CMs derived from patients with inherited channelopathies.[1][2]

  • Safety Pharmacology: Evaluating the potential pro-arrhythmic or anti-arrhythmic effects of novel compounds by examining their impact on INaL.

  • Basic Research: Elucidating the role of INaL in regulating cardiac excitability and repolarization in a human context.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in hiPSC-CMs as reported in the literature.

Table 1: Effect of this compound on Late Sodium Current (INaL) and Action Potential Duration (APD)

Cell TypeThis compound ConcentrationEffect on INaLEffect on APD90Reference
SCN5A-1795insD hiPSC-CMs300 nMSignificantly reducedSignificantly reduced[4][7]
Scn5a-1798insD mouse CMs50 nM-8 ± 2% decrease[4]
Scn5a-1798insD mouse CMs100 nM-13 ± 3% decrease[4]
Scn5a-1798insD mouse CMs300 nMThis compound-sensitive current of 0.7±0.1 pA/pF20 ± 5% decrease[4]

Table 2: Use-Dependent Block of Peak Sodium Current (INaP) by this compound and Other Compounds

CompoundIC50 for Use-Dependent Block (µM)Reference
This compound 0.07 [5][6]
Eleclazine0.6[5][6]
Ranolazine7.8[5][6]
Lidocaine133.5[5][6]
Lacosamide158.5[5][6]

Experimental Protocols

Protocol 1: Measurement of Late Sodium Current (INaL) using Patch-Clamp Electrophysiology

This protocol describes the measurement of INaL in single hiPSC-CMs using the whole-cell patch-clamp technique.

Materials:

  • hiPSC-CMs cultured on glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Place a coverslip with beating hiPSC-CMs in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Fabrication and Filling: Pull patch pipettes with a resistance of 2-5 MΩ and fill with internal solution.

  • Gigaseal Formation: Approach a single, healthy-looking hiPSC-CM with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing step to -20 mV for 200 ms to inactivate peak INa.

    • Apply a slow voltage ramp from -20 mV to -100 mV over 500 ms to measure INaL.

  • Data Acquisition: Record the current during the voltage ramp protocol.

  • This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., 300 nM). Allow 3-5 minutes for the drug to take effect.

  • Post-Drug Recording: Repeat the voltage-clamp protocol to measure INaL in the presence of this compound.

  • Data Analysis: Measure the amplitude of the tetrodotoxin (TTX)-sensitive current during the ramp protocol before and after this compound application to determine the extent of INaL inhibition.

Start Start Prepare_Cells Prepare hiPSC-CMs Start->Prepare_Cells Form_Gigaseal Form Gigaseal Prepare_Cells->Form_Gigaseal Whole_Cell Achieve Whole-Cell Configuration Form_Gigaseal->Whole_Cell Record_Baseline Record Baseline INaL Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Post_Drug Record INaL with this compound Apply_this compound->Record_Post_Drug Analyze_Data Analyze Data Record_Post_Drug->Analyze_Data End End Analyze_Data->End This compound This compound Inhibit_INaL Inhibition of Late Sodium Current (INaL) This compound->Inhibit_INaL Shorten_APD Shortening of Action Potential Duration (APD) Inhibit_INaL->Shorten_APD Suppress_EADs Suppression of Early Afterdepolarizations (EADs) Shorten_APD->Suppress_EADs Anti_Arrhythmic Anti-Arrhythmic Effect Suppress_EADs->Anti_Arrhythmic

References

Application Notes and Protocols: Langendorff Perfusion Setup with GS967 for Arrhythmia Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langendorff isolated heart system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic neural and hormonal influences.[1][2][3] This model allows for the investigation of the direct effects of pharmacological agents on the heart. GS967 is a potent and selective inhibitor of the late sodium current (INaL), a current that is enhanced under pathological conditions and contributes to cardiac arrhythmias.[4] By selectively blocking INaL, this compound has demonstrated anti-arrhythmic properties, making it a valuable tool for studying the mechanisms of arrhythmia and for the development of novel anti-arrhythmic therapies.

These application notes provide a detailed protocol for utilizing a Langendorff perfusion setup to study the effects of this compound on induced cardiac arrhythmias.

Mechanism of Action of this compound

This compound selectively inhibits the late component of the sodium current (INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as ischemia or heart failure, INaL can be enhanced, leading to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to arrhythmias.[4] By inhibiting this aberrant late sodium current, this compound helps to shorten the action potential duration and suppress the triggers for arrhythmias.[4][5]

GS967_Signaling_Pathway cluster_cell Cardiac Myocyte NaV15 NaV1.5 Channel INaL Enhanced Late Sodium Current (INaL) AP_Prolongation Action Potential Prolongation EADs Early Afterdepolarizations (EADs) Arrhythmias Arrhythmias This compound This compound

Experimental Setup and Protocols

Langendorff Perfusion Apparatus

The Langendorff apparatus allows for retrograde perfusion of the isolated heart through the aorta.[1] The basic setup consists of a perfusion reservoir, a pump, a heating system to maintain physiological temperature, an oxygenator, and a chamber for the heart.

Langendorff_Setup Reservoir Perfusion Reservoir (Tyrode's Solution) Oxygenator Oxygenator (95% O2 / 5% CO2) Reservoir->Oxygenator Heater Heating System (37°C) Oxygenator->Heater Pump Peristaltic Pump Heater->Pump Heart Isolated Heart (Aortic Cannulation) Pump->Heart ECG ECG Electrodes Heart->ECG Data Data Acquisition System ECG->Data Pacing Pacing Electrodes Pacing->Heart

Preparation of Perfusion Solution (Tyrode's Solution)

A standard Tyrode's solution is used for heart perfusion. The composition is as follows:

ComponentConcentration (mM)
NaCl130
KCl5.4
CaCl21.8
MgCl21
Na2HPO40.3
HEPES10
Glucose10

The pH of the solution should be adjusted to 7.4 with NaOH and continuously bubbled with 95% O2 and 5% CO2.[6]

Heart Isolation and Perfusion Protocol
  • Anesthetize the experimental animal (e.g., rabbit or guinea pig) following approved institutional guidelines.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Tyrode's solution to arrest contractions.[6]

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.[2]

  • Initiate retrograde perfusion with oxygenated Tyrode's solution at a constant pressure or flow rate, maintained at 37°C.[6]

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor the electrocardiogram (ECG) for stable sinus rhythm and contractile function.[6]

Arrhythmia Induction Protocol

Ventricular arrhythmias can be induced using a burst pacing protocol.[6]

  • Position pacing electrodes on the epicardial surface of the right ventricle.

  • Deliver a train of electrical pulses (e.g., 2 ms pulses at 50 Hz for 2 seconds).[6]

  • Repeat the burst pacing multiple times with a resting interval in between (e.g., 20 repetitions with 2-second intervals).[6]

  • Define ventricular arrhythmia as continuous rapid ventricular contractions lasting for a specified duration (e.g., 2 seconds or more).[6]

This compound Administration and Data Acquisition
  • After the stabilization period and baseline arrhythmia inducibility assessment, introduce this compound into the perfusate at the desired concentrations.

  • A concentration-response study can be performed by sequentially adding increasing concentrations of this compound (e.g., 100 nM, 300 nM, 1000 nM).[4]

  • Allow the heart to equilibrate with each concentration of this compound for a sufficient period (e.g., 15-20 minutes).

  • Repeat the arrhythmia induction protocol at each this compound concentration.

  • Continuously record the ECG throughout the experiment to monitor heart rate, rhythm, and electrophysiological parameters such as the action potential duration (APD).

Experimental_Workflow Start Start Isolate Isolate and Perfuse Heart Start->Isolate Stabilize Stabilization Period (20-30 min) Isolate->Stabilize Baseline Baseline Arrhythmia Induction (Burst Pacing) Stabilize->Baseline GS967_Admin Administer this compound (Concentration 1) Baseline->GS967_Admin Equilibrate Equilibration Period GS967_Admin->Equilibrate Induction_1 Arrhythmia Induction (Concentration 1) Equilibrate->Induction_1 GS967_Admin_2 Administer this compound (Concentration 2) Induction_1->GS967_Admin_2 Equilibrate_2 Equilibration Period GS967_Admin_2->Equilibrate_2 Induction_2 Arrhythmia Induction (Concentration 2) Equilibrate_2->Induction_2 End End of Experiment Induction_2->End

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate easy comparison of the effects of this compound at different concentrations.

Effect of this compound on Action Potential Duration (APD)

This compound has been shown to shorten the action potential duration in a concentration-dependent manner.[4]

This compound ConcentrationAPD90 Shortening (%)
100 nM~10%
300 nM~25%
1000 nM~40%

Note: The exact percentage of APD shortening can vary depending on the experimental model and conditions.

Effect of this compound on Arrhythmia Incidence

The anti-arrhythmic efficacy of this compound can be quantified by measuring the incidence and duration of induced arrhythmias.

TreatmentIncidence of Arrhythmia (%)Duration of Arrhythmia (s)
Baseline (Control)>80%Variable
This compound (100 nM)ReducedSignificantly Reduced
This compound (300 nM)Significantly ReducedMarkedly Reduced
This compound (1000 nM)Minimal to NoneMinimal to None

Conclusion

The Langendorff perfusion system provides a robust and reproducible model for investigating the electrophysiological effects of pharmacological compounds like this compound on the heart. This protocol details a systematic approach to assess the anti-arrhythmic potential of this compound by evaluating its impact on induced arrhythmias and key electrophysiological parameters. The selective inhibition of the late sodium current by this compound presents a promising therapeutic strategy for the management of cardiac arrhythmias.

References

Application Notes and Protocols for GS967 in Mouse Models of Seizure Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GS967 (also known as GS-458967), a novel sodium channel modulator, for the suppression of seizures in preclinical mouse models of epilepsy. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound.

Introduction

This compound is a potent and selective inhibitor of the persistent sodium current (INaP), with a significantly lower effect on the peak sodium current (INaP).[1][2] This mechanism of action makes it a promising therapeutic candidate for channelopathies associated with gain-of-function mutations in sodium channels, such as SCN8A encephalopathy.[1][2][3] Preclinical studies in mouse models of Dravet syndrome and SCN8A encephalopathy have demonstrated the anticonvulsant efficacy of this compound.[1][4]

Mechanism of Action

This compound exerts its anticonvulsant effects by preferentially binding to and inhibiting the persistent sodium current.[1][2] In pathological conditions, an enhanced persistent sodium current leads to neuronal hyperexcitability and seizure generation. By selectively targeting this aberrant current, this compound can normalize neuronal firing without causing the broad inhibition of sodium channels that can lead to adverse effects.[1]

GS967_Mechanism_of_Action cluster_Neuron Neuron Voltage-gated\nSodium Channel Voltage-gated Sodium Channel Persistent Na+\nInflux (Pathological) Persistent Na+ Influx (Pathological) Voltage-gated\nSodium Channel->Persistent Na+\nInflux (Pathological) Gain-of-function mutation Inhibition of\nPersistent Current Inhibition of Persistent Current Voltage-gated\nSodium Channel->Inhibition of\nPersistent Current Neuronal\nHyperexcitability Neuronal Hyperexcitability Persistent Na+\nInflux (Pathological)->Neuronal\nHyperexcitability Seizure\nGeneration Seizure Generation Neuronal\nHyperexcitability->Seizure\nGeneration This compound This compound This compound->Voltage-gated\nSodium Channel Binds and inhibits Normalized\nNeuronal Excitability Normalized Neuronal Excitability Inhibition of\nPersistent Current->Normalized\nNeuronal Excitability Seizure\nSuppression Seizure Suppression Normalized\nNeuronal Excitability->Seizure\nSuppression

Caption: Mechanism of action of this compound in suppressing seizures.

Data Presentation

Table 1: Efficacy of Acute this compound Administration in the Maximal Electroshock (MES) Seizure Model
Mouse ModelGenotypeRoute of AdministrationThis compound Dose (mg/kg)Efficacy (ED50)Comparator (Phenytoin) ED50 (mg/kg)Reference
SCN8A EncephalopathyScn8aN1768D/+Not SpecifiedDose-response1.1 ± 0.235.33 ± 0.69[1]
Wild-typeC57BL/6JNot SpecifiedDose-responseNot explicitly stated, but this compound was shown to be more potent than phenytoinNot explicitly stated[1]
Table 2: Efficacy of Chronic this compound Administration on Spontaneous Seizures
Mouse ModelGenotypeRoute of AdministrationThis compound DosageTreatment DurationSeizure Frequency ReductionSurvival ImprovementReference
Dravet SyndromeScn1a+/-Oral (in chow)~1.5 mg/kg/day (8 mg/kg in chow)From P18No seizures observed in treated mice over a 48-hour period vs. 52 in untreated mice.88% survival at 8 weeks in treated mice vs. 20% in untreated mice.[4]
SCN8A EncephalopathyScn8aN1768D/+Oral (in chow)Not specified in abstractChronicSignificantly lower seizure burden.Complete protection from seizure-associated lethality.[1][3]
Table 3: Pharmacokinetic Profile of Chronic this compound Administration in Mice
Mouse ModelRoute of AdministrationThis compound DosagePlasma Concentration (µM)Brain Concentration (µM)Reference
Not specifiedOral (in chow)~1.5 mg/kg/day1.0 ± 0.081.66 ± 0.11

Experimental Protocols

Protocol 1: Acute Administration of this compound for Seizure Suppression in the Maximal Electroshock (MES) Model

This protocol describes a generalized procedure for evaluating the acute anticonvulsant effects of this compound using the MES model in mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Mice (e.g., Scn8aN1768D/+ or wild-type)

  • Electroconvulsive shock device with corneal electrodes

  • Topical anesthetic for corneas (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 10 ml/kg body weight.

  • Animal Handling: Acclimatize mice to the experimental room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection. The time between administration and seizure induction should be determined by the pharmacokinetic profile of the compound.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a drop of saline to each cornea to ensure good electrical contact. Place the corneal electrodes on the eyes.

  • Seizure Induction: Deliver a single electrical stimulus (e.g., 50 Hz, 0.2-second duration, with current intensity determined for the specific mouse strain to induce a tonic hindlimb extension in control animals).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered a positive endpoint for anticonvulsant activity.

  • Data Analysis: Calculate the percentage of mice protected from seizures at each dose of this compound and determine the median effective dose (ED50) using probit analysis.

MES_Workflow Drug Preparation Drug Preparation Animal Acclimatization Animal Acclimatization Drug Preparation->Animal Acclimatization Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Animal Acclimatization->Drug Administration (this compound or Vehicle) Anesthesia & Electrode Placement Anesthesia & Electrode Placement Drug Administration (this compound or Vehicle)->Anesthesia & Electrode Placement Wait for peak effect Seizure Induction (MES) Seizure Induction (MES) Anesthesia & Electrode Placement->Seizure Induction (MES) Observation of Seizure Phenotype Observation of Seizure Phenotype Seizure Induction (MES)->Observation of Seizure Phenotype Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Observation of Seizure Phenotype->Data Analysis (ED50 Calculation)

Caption: Experimental workflow for the MES seizure model.

Protocol 2: Chronic Oral Administration of this compound in Medicated Chow for Spontaneous Seizure Monitoring

This protocol describes a generalized procedure for long-term oral administration of this compound through medicated chow to assess its effect on spontaneous seizures.

Materials:

  • This compound

  • Powdered mouse chow

  • Apparatus for mixing medicated chow

  • Mouse models with spontaneous seizures (e.g., Scn1a+/- or Scn8aN1768D/+)

  • Video-EEG monitoring system

Procedure:

  • Medicated Chow Preparation: Calculate the amount of this compound needed to achieve the desired daily dose based on the average daily food consumption of the mice. For example, to achieve a dose of 1.5 mg/kg/day for a 20g mouse that consumes 3g of chow per day, you would need to add 8 mg of this compound per kg of chow. Thoroughly mix the this compound with the powdered chow to ensure uniform distribution. The chow can then be provided ad libitum.

  • Animal Housing and Treatment Initiation: House the mice individually or in small groups with free access to the medicated or control chow and water. Begin treatment at the appropriate age for the specific mouse model (e.g., postnatal day 18 for Scn1a+/- mice).[4]

  • Seizure Monitoring: Continuously monitor the mice for spontaneous seizures using a video-EEG system. This allows for the accurate detection and quantification of both behavioral and electrographic seizures.

  • Data Collection and Analysis: Record the number and duration of seizures for each mouse over a defined period (e.g., 48 hours or longer). Analyze the data to determine if there is a significant reduction in seizure frequency and/or severity in the this compound-treated group compared to the control group.

  • Survival Analysis: Monitor the survival of the mice throughout the study and use Kaplan-Meier survival analysis to compare the survival rates between the treated and control groups.

Chronic_Study_Workflow Medicated Chow Preparation Medicated Chow Preparation Animal Housing & Treatment Initiation Animal Housing & Treatment Initiation Medicated Chow Preparation->Animal Housing & Treatment Initiation Continuous Video-EEG Monitoring Continuous Video-EEG Monitoring Animal Housing & Treatment Initiation->Continuous Video-EEG Monitoring Survival Monitoring Survival Monitoring Animal Housing & Treatment Initiation->Survival Monitoring Data Collection (Seizure Frequency & Duration) Data Collection (Seizure Frequency & Duration) Continuous Video-EEG Monitoring->Data Collection (Seizure Frequency & Duration) Data Analysis (Statistical Comparison) Data Analysis (Statistical Comparison) Data Collection (Seizure Frequency & Duration)->Data Analysis (Statistical Comparison) Survival Analysis (Kaplan-Meier) Survival Analysis (Kaplan-Meier) Survival Monitoring->Survival Analysis (Kaplan-Meier)

Caption: Experimental workflow for chronic this compound administration and seizure monitoring.

References

Application Notes and Protocols: Preparing GS-967 Stock Solutions with DMSO for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL)[1]. It demonstrates significant anti-arrhythmic and anti-seizure properties by preferentially blocking the persistent sodium current over the peak sodium current[2][3]. This selective action allows GS-967 to modulate neuronal and cardiac excitability with a favorable therapeutic window. In cellular assays, accurate preparation of GS-967 stock solutions is critical for obtaining reproducible and reliable results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of GS-967 due to its excellent solubilizing capacity for this compound.

These application notes provide a detailed protocol for the preparation of GS-967 stock solutions in DMSO and their subsequent use in cellular assays.

Physicochemical Properties and Solubility

A summary of the key quantitative data for GS-967 is presented in the table below for easy reference. It is crucial to use this information for accurate concentration calculations.

PropertyValueSource(s)
Molecular Weight 347.22 g/mol [4]
Formula C14H7F6N3O[4]
Appearance White to off-white solid[4]
Solubility in DMSO 45 mg/mL (129.6 mM) to 50 mg/mL (144.00 mM)[1][4]
Solubility in Water Insoluble[1]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 2 years[4]

Note: The solubility of GS-967 in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions[1]. If needed, sonication can be used to aid dissolution[4].

Experimental Protocols

Protocol 1: Preparation of a 10 mM GS-967 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of GS-967 in DMSO, a common starting concentration for serial dilutions in cellular assays.

Materials:

  • GS-967 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Allow the GS-967 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing GS-967: Carefully weigh out 3.47 mg of GS-967 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the GS-967 powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the 10 mM GS-967 stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[4].

Protocol 2: Use of GS-967 in a Cellular Electrophysiology Assay

This protocol provides a general workflow for applying GS-967 to cultured cells (e.g., cardiomyocytes or neurons) for the evaluation of its effects on sodium currents using patch-clamp electrophysiology.

Materials:

  • Cultured cells expressing voltage-gated sodium channels

  • 10 mM GS-967 stock solution in DMSO

  • Extracellular and intracellular recording solutions appropriate for the cell type

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Perfusion system

Procedure:

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM GS-967 stock solution. Prepare a series of working concentrations by diluting the stock solution in the extracellular recording solution. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock 1:10,000. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.

  • Cell Preparation: Place the cultured cells on the stage of the patch-clamp microscope and perfuse with the standard extracellular solution.

  • Baseline Recording: Establish a whole-cell patch-clamp recording configuration. Record baseline sodium currents using an appropriate voltage protocol.

  • Application of GS-967: Switch the perfusion to the extracellular solution containing the desired concentration of GS-967. Allow several minutes for the compound to equilibrate and exert its effect.

  • Data Acquisition: Record the sodium currents in the presence of GS-967. To assess use-dependent block, a train of depolarizing pulses can be applied[5][6].

  • Washout: Perfuse the cells with the standard extracellular solution to wash out the compound and observe any reversal of the effect.

  • Data Analysis: Analyze the recorded currents to determine the effect of GS-967 on peak and late sodium currents. Compare the currents before, during, and after the application of the compound.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of GS-967 and a typical experimental workflow for its use in cellular assays.

gs967_mechanism Mechanism of Action of GS-967 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Na_Channel->Na_ion_in Na_Channel->Na_ion_in Late Current Na_ion_out Na+ Na_ion_out->Na_Channel Peak Current This compound GS-967 This compound->Na_Channel Inhibits Late Current

Caption: Mechanism of GS-967 on a voltage-gated sodium channel.

experimental_workflow Experimental Workflow for GS-967 Cellular Assay prep_stock Prepare 10 mM GS-967 Stock in DMSO prep_working Prepare Working Solutions (e.g., 1 µM in extracellular buffer) prep_stock->prep_working cell_culture Culture Cells (e.g., Neurons, Cardiomyocytes) patch_clamp Perform Patch-Clamp Electrophysiology cell_culture->patch_clamp baseline Record Baseline Sodium Currents patch_clamp->baseline apply_this compound Apply GS-967 Solution baseline->apply_this compound record_effect Record Sodium Currents in Presence of GS-967 apply_this compound->record_effect washout Washout with Control Solution record_effect->washout analyze Analyze Data (Peak vs. Late Current) washout->analyze

Caption: A typical experimental workflow for using GS-967.

References

Application Notes: GS-967 in the Investigation of Channelopathies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GS-967, initially recognized as a potent and selective agonist for Toll-like receptor 8 (TLR8), has emerged as a bifunctional tool for studying channelopathies.[1][2] While its immunomodulatory effects via TLR8 are well-documented, recent research has revealed a direct and significant inhibitory action on voltage-gated sodium channels.[3][4][5] This dual activity allows researchers to investigate channelopathies from two distinct angles: direct pharmacological modulation of ion channels and the indirect effects of innate immune system activation on channel function.

These notes provide a comprehensive overview of the application of GS-967 in channelopathy research, with a primary focus on its role as a sodium channel inhibitor.

Primary Application: Direct Inhibition of Sodium Channels

GS-967 has been identified as a novel inhibitor of the cardiac voltage-gated sodium channel, Nav1.5. Its primary antiarrhythmic mechanism is attributed to the preferential suppression of the late sodium current (INaL), a sustained component of the total sodium current that can be pathological in certain channelopathies.[3][5]

Key Characteristics:

  • Selective Inhibition: GS-967 demonstrates a significant preference for inhibiting the late sodium current (INaL) over the peak sodium current (INaP).[3][6]

  • Use-Dependent Block: The compound also induces a potent use-dependent (frequency-dependent) block of the peak sodium current, meaning its inhibitory effect increases with higher frequencies of channel activation.[3][4]

  • Mechanism of Action: The use-dependent block is a result of GS-967 significantly slowing the recovery from both fast and slow inactivation states of the sodium channel and enhancing slow inactivation.[3][7]

  • Relevance to Channelopathies: These properties make GS-967 a valuable tool for studying and potentially correcting dysfunction in sodium channelopathies. For example, its effects have been demonstrated on cells expressing a prototypical mutation for Long QT syndrome (delKPQ), a cardiac channelopathy characterized by abnormalities in cardiac repolarization.[3][5] GS-967 also exhibits anticonvulsant properties, suggesting its utility in studying neuronal sodium channelopathies associated with epilepsy.[6]

Secondary Application: Modulation via TLR8 Signaling

As a TLR8 agonist, GS-967 can be used to study the indirect effects of innate immune activation on ion channel function. TLR8 is primarily expressed in immune cells like monocytes and macrophages.[1] Its activation by GS-967 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[2][8][9] These inflammatory mediators are known to modulate the expression and function of various ion channels, providing a method to study the link between inflammation and channelopathies.[10]

Quantitative Data

The following table summarizes the quantitative effects of GS-967 on sodium channel currents as reported in key studies. This data is crucial for designing experiments and comparing the potency of GS-967 with other known sodium channel blockers.

Parameter GS-967 Ranolazine Lidocaine Lacosamide Cell Type / Model Reference
IC₅₀ for Use-Dependent Block of INaP 0.07 µM7.8 µM133.5 µM158.5 µMhiPSC-derived Cardiomyocytes[4][7]
IC₅₀ for Use-Dependent Block of INaP 0.07 µM16 µM17 µM-HEK cells expressing hNav1.5[3]
IC₅₀ for Late INa Inhibition ~10 nM---Ventricular Myocytes (ATX-II induced)[5]
Tonic Block of INaP (at 1 µM) 19%---HEK cells expressing hNav1.5[3]
Tonic Block of INaL (at 1 µM) 63%---HEK cells expressing hNav1.5[3]

hiPSC: human induced pluripotent stem cell; HEK: human embryonic kidney; hNav1.5: human cardiac voltage-gated sodium channel 1.5; ATX-II: Anemonia sulcata toxin II.

Visualizations

Signaling Pathways and Workflows

direct_effect GS967 GS-967 Nav15 Nav1.5 Channel (e.g., in Cardiomyocytes) This compound->Nav15 Binds to channel Inactivation Altered Channel Gating: • Slower recovery from inactivation • Enhanced slow inactivation This compound->Inactivation Modulates INaL Late Sodium Current (INaL) Nav15->INaL Preferential Inhibition INaP Peak Sodium Current (INaP) Nav15->INaP Use-Dependent Block

Caption: Direct inhibitory pathway of GS-967 on the Nav1.5 sodium channel.

tlr8_pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_endo Endosome TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription This compound GS-967 This compound->TLR8 Agonist

Caption: Canonical TLR8 signaling pathway activated by GS-967.

Experimental Protocols

Protocol 1: Electrophysiological Characterization of GS-967 on Sodium Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of GS-967 on sodium currents in human iPSC-derived cardiomyocytes (hiPSC-CMs).

1. Cell Culture:

  • Culture hiPSC-CMs on fibronectin-coated glass coverslips suitable for electrophysiology.

  • Maintain cells in appropriate media for at least 7-10 days post-thawing to ensure electrophysiological maturity.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

  • GS-967 Stock Solution: Prepare a 10 mM stock solution of GS-967 in DMSO. Store at -20°C. Dilute to final concentrations (e.g., 0.01 µM to 10 µM) in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with hiPSC-CMs to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Hold the cell membrane potential at -120 mV.

  • To measure Peak Current (INaP): Apply depolarizing steps to -20 mV for 50 ms.

  • To assess Use-Dependent Block: Apply a train of 20 depolarizing pulses to -20 mV at a frequency of 5 or 10 Hz.

  • To measure Late Current (INaL): Measure the sustained current at the end of a longer depolarizing pulse (e.g., 200-500 ms).

4. Experimental Procedure:

  • Record baseline sodium currents in the external solution (vehicle control).

  • Perfuse the chamber with the external solution containing the desired concentration of GS-967 for 3-5 minutes to allow for equilibration.

  • Repeat the voltage protocols to record currents in the presence of GS-967.

  • Perform a washout by perfusing with the control external solution.

5. Data Analysis:

  • Measure the peak amplitude of the sodium current for INaP and the sustained current for INaL.

  • Calculate the percentage of block for INaP and INaL at each GS-967 concentration.

  • For use-dependent block, normalize the peak current of each pulse in the train to the first pulse and compare the reduction between control and GS-967 conditions.

  • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

workflow1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture hiPSC-CMs on coverslips B Prepare External/Internal Solutions A->B C Prepare GS-967 dilutions B->C F Perfuse with GS-967 C->F D Establish Whole-Cell Patch Clamp E Record Baseline I_Na (Control) D->E E->F G Record I_Na with GS-967 F->G H Washout G->H I Measure I_NaP and I_NaL H->I J Calculate % Block and Use-Dependence I->J K Determine IC50 J->K

Caption: Experimental workflow for patch-clamp analysis of GS-967.

Protocol 2: Investigating Indirect Channel Modulation via TLR8 Activation

This protocol provides a workflow to determine if TLR8-mediated release of inflammatory factors can modulate a target ion channel.

1. Generation of Conditioned Medium:

  • Culture a human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Treat the cells with an effective concentration of GS-967 (e.g., 1-5 µM) or vehicle (DMSO) for 12-24 hours.

  • Collect the cell culture supernatant. This is the "conditioned medium" (CM).

  • Centrifuge the CM to remove any cells or debris and store at -80°C.

  • (Optional) Use ELISA or a multiplex assay to quantify the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the CM.

2. Treatment of Target Cells:

  • Culture the target cells expressing the ion channel of interest (e.g., primary neurons, cardiomyocytes, or a heterologous expression system).

  • Replace the normal culture medium with the GS-967-CM or Vehicle-CM (typically diluted 1:1 or 1:2 with fresh medium).

  • Incubate the target cells for a specified period (e.g., 6, 12, or 24 hours) to allow for potential changes in channel expression or function.

3. Assessment of Channel Function:

  • After incubation, assess the function of the target ion channel using an appropriate technique:

    • Patch-Clamp Electrophysiology: To measure direct changes in current density, voltage-dependence, or gating kinetics.
    • Calcium Imaging: For calcium-permeable channels, use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium influx.
    • Western Blot or qPCR: To determine if the treatment altered the expression level of the channel protein or its transcript.

4. Data Analysis:

  • Compare the channel function (e.g., current amplitude, calcium signal) in cells treated with GS-967-CM versus those treated with Vehicle-CM.

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes.

workflow2 A Treat Immune Cells (e.g., Monocytes) with GS-967 B Collect Supernatant (Conditioned Medium) A->B C Apply Conditioned Medium to Target Cells (e.g., Neurons) B->C D Incubate for 6-24h C->D E Assess Ion Channel Function D->E F Electrophysiology E->F G Calcium Imaging E->G H Western Blot / qPCR E->H

Caption: Workflow for studying indirect effects of GS-967 via TLR8.

References

Troubleshooting & Optimization

GS967 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with GS-967. It addresses common solubility issues in aqueous solutions and offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is GS-967 and what is its primary mechanism of action?

A1: GS-967, also known as GS-458967, is a potent and selective inhibitor of the cardiac late sodium current (late INa)[1][2]. It is a novel sodium channel modulator that shows a significant preference for inhibiting the persistent sodium current over the peak current[2][3]. This mechanism of action makes it a subject of interest for its anti-arrhythmic and anti-seizure properties[2][4].

Q2: Is GS-967 soluble in aqueous solutions like water or PBS?

A2: No, GS-967 is insoluble in water[2]. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) will result in precipitation of the compound.

Q3: What are the recommended solvents for dissolving GS-967?

A3: GS-967 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[2]. For in vitro studies, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

Q4: How should I prepare GS-967 solutions for in vivo animal studies?

A4: For in vivo administration, co-solvent systems are necessary. It is crucial to prepare a clear stock solution in an organic solvent like DMSO first, and then sequentially add other co-solvents[1]. The final formulation should be prepared fresh on the day of use[1].

Q5: What should I do if I observe precipitation when preparing my GS-967 solution?

A5: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can be used to aid dissolution[1]. Ensure the final solution is clear before use, unless a suspension is intended for the specific route of administration[1].

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer during an in vitro experiment. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to maintain GS-967 solubility.Ensure the final concentration of DMSO in your experimental medium is sufficient to keep GS-967 dissolved. It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells, but this may need to be optimized for your specific GS-967 concentration. Consider performing serial dilutions of your DMSO stock solution in the aqueous buffer.
Cloudiness or precipitation when preparing a co-solvent formulation for in vivo use. Improper mixing order of solvents or insufficient mixing.Always add the solvents sequentially as specified in the protocol, ensuring the solution is mixed thoroughly after each addition[1]. Use of a vortex mixer can be beneficial.
Inconsistent experimental results. Potential degradation of GS-967 in solution or use of aged stock solutions.Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles[2]. Store stock solutions at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year)[1][2].
Difficulty dissolving the GS-967 powder. Hygroscopic nature of DMSO affecting its solvating power.Use newly opened or anhydrous grade DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility[2]. Ultrasonic treatment may also be necessary to fully dissolve the solid[1].

Quantitative Solubility Data

SolventSolubilityMolar ConcentrationNotes
DMSO50 mg/mL[1]144.00 mM[1]Use of newly opened DMSO is recommended; sonication may be required[1].
DMSO45 mg/mL[2]129.6 mM[2]Moisture-absorbing DMSO can reduce solubility[2].
Ethanol46 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM GS-967 Stock Solution in DMSO
  • Materials:

    • GS-967 powder (Molecular Weight: 347.22 g/mol )[1]

    • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of GS-967 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of GS-967.

    • Add the appropriate volume of DMSO to the GS-967 powder.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If the powder does not fully dissolve, sonicate the solution for short intervals until it becomes clear[1].

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C[1][2].

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol yields a suspended solution suitable for oral or intraperitoneal injection[1].

  • Materials:

    • GS-967 DMSO stock solution (e.g., 25 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl in ddH₂O)

    • Sterile tubes

    • Pipettes

  • Procedure (for 1 mL of 2.5 mg/mL final concentration):

    • Start with 100 µL of a 25 mg/mL GS-967 stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

    • If precipitation is observed, sonication may be necessary to achieve a uniform suspension[1].

    • Prepare this formulation fresh on the day of the experiment[1].

Protocol 3: Preparation of an In Vivo Formulation (Clear Solution)

This protocol yields a clear solution, but its suitability for long-term dosing should be carefully considered[1].

  • Materials:

    • GS-967 DMSO stock solution (e.g., 25 mg/mL)

    • Corn Oil

    • Sterile tubes

    • Pipettes

  • Procedure (for 1 mL of ≥ 2.5 mg/mL final concentration):

    • Start with 100 µL of a 25 mg/mL GS-967 stock solution in DMSO.

    • Add 900 µL of Corn Oil to the DMSO stock.

    • Mix thoroughly until a clear, uniform solution is obtained.

    • The final solvent composition will be 10% DMSO and 90% Corn Oil[1].

Visualizations

Signaling Pathway of GS-967

GS967_Signaling_Pathway cluster_membrane Cell Membrane NaV1_5 Voltage-Gated Sodium Channel (NaV1.5) Na_ion_in Na+ Influx (Peak Current) NaV1_5->Na_ion_in Late_Na_ion_in Late Na+ Influx (Persistent Current) NaV1_5->Late_Na_ion_in Arrhythmia Arrhythmias & Seizures Late_Na_ion_in->Arrhythmia GS967 GS-967 This compound->Late_Na_ion_in GS967_Solubilization_Workflow cluster_invitro In Vitro Application cluster_invivo In Vivo Formulation start Start: GS-967 Powder dissolve_dmso Dissolve in Anhydrous DMSO (Vortex/Sonicate) start->dissolve_dmso stock_solution Concentrated Stock Solution dissolve_dmso->stock_solution invitro_dilution Dilute in Aqueous Buffer stock_solution->invitro_dilution add_cosolvents Add Co-solvents Sequentially (e.g., PEG300, Tween-80, Saline/Oil) stock_solution->add_cosolvents final_invitro Final Working Solution (<0.5% DMSO) invitro_dilution->final_invitro final_invivo Final In Vivo Formulation (Suspension or Clear Solution) add_cosolvents->final_invivo

References

Technical Support Center: Optimizing TLR8 Agonist Concentration

Author: BenchChem Technical Support Team. Date: November 2025

IMPORTANT NOTE: Initial research indicates a potential confusion in the compound name. Scientific literature identifies GS-967 as a selective inhibitor of the late sodium current (INa). The potent and selective oral TLR8 agonist developed by Gilead Sciences is GS-9688 (Selgantolimod) . This guide will focus on GS-9688 (Selgantolimod) to align with the query's intent of optimizing a TLR8 agonist concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GS-9688 (Selgantolimod)?

A1: GS-9688 (Selgantolimod) is a potent and selective small molecule agonist for Toll-like receptor 8 (TLR8).[1] TLR8 is an endosomal receptor primarily expressed in myeloid cells (monocytes, macrophages, and dendritic cells) that recognizes single-stranded RNA (ssRNA), a pathogen-associated molecular pattern (PAMP). Upon binding of GS-9688, TLR8 initiates a downstream signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and chemokines, including IL-12, TNF-α, and IFN-γ, which are crucial for mounting an innate and subsequent adaptive immune response.[1][2][3]

Q2: What are the expected on-target effects of GS-9688 stimulation in vitro?

A2: The primary on-target effect of GS-9688 in in vitro assays, particularly with human peripheral blood mononuclear cells (PBMCs), is the dose-dependent induction of a specific profile of cytokines and chemokines. Key cytokines include IL-12p40, TNF-α, and IFN-γ.[1][2] Activation of natural killer (NK) cells and stimulation of CD8+ T-cell proliferation are also expected on-target effects.[1][3]

Q3: What are the known off-target or dose-limiting effects of GS-9688?

A3: In clinical trials, the most common adverse events associated with oral administration of GS-9688 were gastrointestinal in nature, including nausea, vomiting, and headache.[4][5] These effects were generally mild and transient.[6][5] In vitro, excessively high concentrations of any compound can lead to cytotoxicity. It is crucial to determine the optimal concentration range that maximizes on-target TLR8 activation while minimizing non-specific effects or cell death. A cytotoxicity assay is recommended to establish the therapeutic window for your specific cell type. A study reported a CC50 of 17 μM for GS-9688 in human MT4 cells.[7]

Q4: How selective is GS-9688 for TLR8?

A4: GS-9688 is highly selective for TLR8. One study reported over 100-fold selectivity for TLR8 over the closely related TLR7. This was demonstrated by potent induction of the TLR8-associated cytokine IL-12p40 (EC50 = 220 nM) with minimal induction of the TLR7-associated cytokine IFN-α (EC50 > 50 μM) in human PBMCs.[8]

Troubleshooting Guide

Issue 1: Low or no cytokine production after GS-9688 stimulation.

Potential Cause Troubleshooting Step
Incorrect Cell Type Confirm that your cells express TLR8. Primary human monocytes and monocyte-derived macrophages are ideal. Cell lines like THP-1 can also be used.
Suboptimal Compound Concentration Perform a dose-response experiment. Start with a concentration range from 10 nM to 10 µM to identify the optimal concentration for your specific cell type and assay conditions.
Incorrect Assay Timing Cytokine production is time-dependent. For cytokine protein measurement in supernatants, an incubation time of 18-24 hours is typically recommended.
Compound Degradation Ensure proper storage of GS-9688 stock solutions (e.g., at -80°C). Avoid repeated freeze-thaw cycles.
Assay Sensitivity Use a sensitive cytokine detection method, such as a Luminex bead-based assay or ELISA, with appropriate controls.

Issue 2: High cell death observed after treatment.

Potential Cause Troubleshooting Step
Excessive Compound Concentration The concentration of GS-9688 may be too high, leading to cytotoxicity. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
Pro-inflammatory Cytokine-induced Apoptosis High levels of cytokines like TNF-α can induce apoptosis in some cell types. Consider reducing the incubation time or using a lower, yet effective, concentration of GS-9688.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%).

Issue 3: High variability between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well.
Inconsistent Compound Addition Use calibrated pipettes and ensure thorough mixing after adding GS-9688 to the wells.
Donor Variability (for primary cells) If using PBMCs from different donors, expect some variability in the magnitude of the response. Include multiple donors and analyze the data accordingly.

Quantitative Data Summary

Table 1: In Vitro Potency of GS-9688 (Selgantolimod) in Human PBMCs

CytokineMean EC50 (nM)Mean MEC (nM)
IL-12p40 21729
TNF-α 32654
IFN-γ 26755
Data from a study analyzing cytokine induction in human PBMCs. EC50 is the concentration giving 50% of the maximal response, and MEC is the minimum effective concentration.[2]

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with GS-9688 for Cytokine Profiling

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine) and seed in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/well.

  • Compound Preparation: Prepare a dilution series of GS-9688 in complete RPMI medium. A typical concentration range to test would be from 10 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest GS-9688 concentration.

  • Cell Stimulation: Add the diluted GS-9688 or vehicle control to the appropriate wells. The final volume per well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.

  • Cytokine Analysis: Analyze the cytokine concentrations in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs for key cytokines like IL-12p40 and TNF-α.

Visualizations

TLR8_Signaling_Pathway TLR8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 Recruits GS9688 GS-9688 (ssRNA mimic) GS9688->TLR8 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Gene Expression NFkB_nuc->Gene_expression Induces Cytokines Pro-inflammatory Cytokines & Chemokines (IL-12, TNF-α, etc.) Gene_expression->Cytokines Leads to

Caption: TLR8 Signaling Pathway Activated by GS-9688.

Experimental_Workflow In Vitro PBMC Stimulation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_Cells 2. Seed cells in 96-well plate Isolate_PBMCs->Seed_Cells Stimulate 4. Add GS-9688 to cells Seed_Cells->Stimulate Prep_Compound 3. Prepare GS-9688 dilution series Prep_Compound->Stimulate Incubate 5. Incubate (18-24 hours) Stimulate->Incubate Collect_Supernatant 6. Collect supernatant Incubate->Collect_Supernatant Cytokine_Assay 7. Analyze cytokines (Luminex/ELISA) Collect_Supernatant->Cytokine_Assay Data_Analysis 8. Analyze data (Dose-response curves) Cytokine_Assay->Data_Analysis

Caption: Workflow for GS-9688 Stimulation of PBMCs.

References

Troubleshooting unexpected results in GS967 electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS967 electrophysiology recordings. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflow.

Frequently Asked Questions (FAQs)

General this compound and Late Sodium Current (INaL) Questions

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] The late sodium current is a sustained inward current that occurs during the plateau phase of the cardiac action potential.[3][4] Under normal physiological conditions, this current is small. However, in pathological conditions such as long QT syndrome, heart failure, and myocardial ischemia, the late INa can be enhanced, leading to arrhythmias.[4] this compound selectively blocks this late current with minimal effects on the peak sodium current (INaP) at therapeutic concentrations, which is responsible for the rapid upstroke of the action potential.[4][5]

Q2: What are the expected electrophysiological effects of this compound?

The primary expected effect of this compound is the shortening of the action potential duration (APD) in cardiomyocytes, particularly when the APD is prolonged due to enhanced late INa.[6][7] By inhibiting the late sodium current, this compound reduces the net inward current during the action potential plateau, leading to earlier repolarization. It has also been shown to suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[5]

Q3: Are there any known off-target effects of this compound?

At higher concentrations, this compound can also inhibit the peak sodium current (INaP) in a use-dependent manner.[2] It has been shown to have minimal effects on other cardiac ion channels, such as L- or T-type calcium channels and the Na+-Ca2+ exchanger, at concentrations effective for late INa inhibition.[8]

Troubleshooting Unexpected Electrophysiological Results

Q4: My application of this compound is not reducing the action potential duration as expected. What could be the reason?

Several factors could contribute to this observation:

  • Low Baseline Late INa: The cell type or preparation you are using may not have a significant endogenous late sodium current under baseline conditions. The effect of this compound will be most prominent when the late INa is enhanced. Consider using a late INa enhancer, such as Anemonia toxin II (ATX-II), to validate the action of this compound in your system.[2][3]

  • Concentration of this compound: Ensure that the concentration of this compound is appropriate for inhibiting the late INa. The IC50 for late INa inhibition is in the nanomolar to low micromolar range.[1][2]

  • Drug Stability: Verify the stability and proper storage of your this compound stock solution.

Q5: I am observing a proarrhythmic effect (e.g., increased arrhythmias) after applying this compound. Is this possible?

While this compound is primarily an anti-arrhythmic agent, under certain conditions, sodium channel blockers can have proarrhythmic effects. This is a complex phenomenon and could be related to:

  • Incomplete Suppression of Triggers: In some models, this compound has been shown to suppress the perpetuation of arrhythmias like Torsades de Pointes (TdP) by reducing the dispersion of repolarization, but it may not completely eliminate the initial triggers like early afterdepolarizations (EADs).[7]

  • Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for late INa inhibition, off-target effects on other ion channels could potentially contribute to proarrhythmic outcomes.

  • Underlying Substrate: The specific arrhythmogenic substrate of your experimental model may respond paradoxically to late sodium current inhibition.

Q6: Why is the baseline of my recording drifting or unstable after applying this compound?

Baseline drift is a common issue in electrophysiology and is often unrelated to the specific drug being applied.[9] Potential causes include:

  • Unstable Seal: A gigaohm seal that is not completely stable can lead to a drifting baseline.[10]

  • Liquid Junction Potential Changes: Changes in the ionic composition of the bath solution upon drug application can alter the liquid junction potential.

  • Perfusion System: Issues with the perfusion system, such as temperature fluctuations or air bubbles, can cause baseline instability.

  • Electrode Drift: Physical movement of the recording or reference electrode can cause significant drift.[10]

Troubleshooting General Electrophysiology Recordings

Q7: I am having trouble forming a stable gigaohm seal. What can I do?

Achieving a stable gigaohm seal is crucial for high-quality recordings. Here are some troubleshooting steps:

  • Pipette Preparation: Use freshly pulled, fire-polished pipettes with an appropriate tip resistance (typically 2-5 MΩ for whole-cell recordings). Ensure the pipette tip is clean.

  • Cell Health: Use healthy, viable cells. For isolated cardiomyocytes, a rod-shaped morphology is a good indicator of cell health.

  • Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.

  • Gentle Suction: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to facilitate seal formation.[11]

  • Solution Cleanliness: Ensure your extracellular solution is filtered and free of debris.

Q8: My recordings are very noisy. How can I reduce the noise?

Noise is a common challenge in electrophysiology. Here’s a systematic approach to identify and reduce noise:

  • Identify the Source:

    • 60/50 Hz Hum: This is the most common type of noise and originates from AC power lines.

    • High-Frequency Noise: Can come from equipment like computers, monitors, or light sources.

  • Grounding:

    • Ensure all equipment is connected to a single, common ground point to avoid ground loops.

    • Ground the Faraday cage and microscope.

  • Shielding:

    • Use a Faraday cage to shield your setup from external electrical noise.

  • Systematic Elimination:

    • Turn off and unplug equipment one by one to identify the source of the noise.

  • Perfusion System:

    • Ground the perfusion system and ensure there are no leaks.

Data Summary

ParameterThis compoundRanolazineLidocaineReference
Primary Target Late INaLate INa, IKrPeak INa[4][12]
IC50 for Late INa ~0.13 µM (ventricular myocytes)~17 µM-[1][2]
IC50 for Peak INa (UDB) ~0.07 µM~16 µM~17 µM[2]
Effect on APD ShortensShortensShortens[5][7]
Effect on EADs/DADs SuppressesSuppressesSuppresses[5]
Selectivity for Late INa vs Peak INa HighModerateLow[2][12]

Experimental Protocols

Protocol for Isolation of Adult Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant cardiomyocytes suitable for electrophysiological recordings.[13][14][15]

Materials:

  • Langendorff perfusion system

  • Digestion Buffer: Calcium-free Tyrode's solution containing collagenase type II and protease.

  • Perfusion Buffer: Calcium-free Tyrode's solution.

  • Stop Buffer: Perfusion buffer with 10% fetal bovine serum.

  • Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations.

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold perfusion buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with perfusion buffer to clear the coronary arteries of blood.

  • Switch the perfusion to the digestion buffer and perfuse until the heart becomes soft and pale.

  • Remove the heart from the cannula, and gently mince the ventricular tissue in a petri dish containing stop buffer.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity and then begin a gradual reintroduction of calcium by resuspending the cell pellet in buffers with increasing calcium concentrations.

  • The final cell pellet will contain calcium-tolerant, rod-shaped myocytes ready for electrophysiological recording.

Voltage-Clamp Protocol for Measuring Late Sodium Current (INaL)

This protocol is designed to isolate and measure the late sodium current in isolated cardiomyocytes.[6][16]

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, specific blockers can be added (e.g., nifedipine for L-type Ca2+ current, appropriate K+ channel blockers).

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.

Voltage-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -120 mV to ensure complete availability of sodium channels.

  • Apply a depolarizing voltage step to -20 mV for a duration of 200-500 ms.

  • The peak inward current at the beginning of the step is the peak sodium current (INaP).

  • The sustained inward current measured during the last 50-100 ms of the depolarizing step is the late sodium current (INaL).[6]

  • To isolate the tetrodotoxin (TTX)-sensitive late sodium current, repeat the protocol in the presence of a low concentration of TTX (e.g., 30 µM) and subtract the remaining current from the control recording.[6]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis isolate_cells Isolate Cardiomyocytes culture_cells Culture Cells (Optional) isolate_cells->culture_cells patch Establish Whole-Cell Patch Clamp culture_cells->patch record_baseline Record Baseline Activity patch->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record Effect of this compound apply_this compound->record_effect analyze_data Analyze Data (APD, I_NaL, etc.) record_effect->analyze_data compare Compare Baseline vs. This compound analyze_data->compare

Figure 1. A simplified workflow for a typical electrophysiology experiment involving this compound.

troubleshooting_workflow cluster_issue_id Identify the Issue cluster_noise_solutions Noise Troubleshooting cluster_seal_solutions Seal Stability Troubleshooting cluster_drug_solutions Drug Effect Troubleshooting start Unexpected Result in Recording is_noise Is it a noise issue? start->is_noise is_seal Is it a seal stability issue? start->is_seal is_drug_effect Is it an unexpected drug effect? start->is_drug_effect check_grounding Check Grounding is_noise->check_grounding check_pipette Check Pipette (Tip, Cleanliness) is_seal->check_pipette verify_concentration Verify Drug Concentration is_drug_effect->verify_concentration check_shielding Check Shielding (Faraday Cage) check_grounding->check_shielding isolate_equipment Isolate Equipment check_shielding->isolate_equipment check_cell_health Check Cell Health check_pipette->check_cell_health check_pressure Check Pressure System check_cell_health->check_pressure check_baseline_current Check for Baseline Late I_Na verify_concentration->check_baseline_current consider_off_target Consider Off-Target Effects check_baseline_current->consider_off_target

Figure 2. A decision tree for troubleshooting common issues in electrophysiology recordings.

signaling_pathway cluster_membrane Cell Membrane cluster_currents Sodium Currents na_channel Voltage-Gated Sodium Channel (Nav1.5) peak_ina Peak I_Na (Phase 0 Depolarization) na_channel->peak_ina late_ina Late I_Na (Action Potential Plateau) na_channel->late_ina apd Action Potential Duration (APD) late_ina->apd Prolongs arrhythmia Arrhythmia late_ina->arrhythmia Contributes to This compound This compound This compound->late_ina Inhibits apd->arrhythmia Can Lead To

Figure 3. A simplified signaling pathway illustrating the role of the late sodium current and the action of this compound.

References

How to account for use-dependent block of GS967 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GS967 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the late sodium current (INaL or INaP).[1][2][3] It exhibits a strong preference for the late, persistent sodium current over the peak transient current (INaP).[1][3][4] This selectivity makes it a valuable tool for studying the pathological roles of aberrant late sodium currents in conditions like epilepsy and cardiac arrhythmias.[1][5]

Q2: What is "use-dependent block" and how does it apply to this compound?

Use-dependent block refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. This compound exhibits strong use-dependent block of the peak sodium current (INaP).[5][6][7] This means that at higher stimulation frequencies, the block of the peak current by this compound becomes more pronounced. This is a critical consideration for experimental design, especially in electrophysiology studies. The underlying mechanism for this is that this compound significantly slows the recovery from both fast and slow inactivation and enhances the entry of the channel into the slow inactivated state.[5][6][8]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2] It is important to use fresh DMSO, as moisture absorption can reduce solubility.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected potent inhibition of the late sodium current.

  • Possible Cause 1: Inadequate Drug Concentration.

    • Solution: Ensure you are using an appropriate concentration of this compound. The IC50 for late INa inhibition is in the nanomolar range. Refer to the table below for specific values.

  • Possible Cause 2: Issues with Drug Preparation or Storage.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution. Ensure the DMSO used for dilution is of high quality and anhydrous.

  • Possible Cause 3: Experimental Conditions.

    • Solution: The expression system or cell type can influence the observed potency. Ensure your recording conditions (e.g., temperature, ionic concentrations) are stable and consistent with established protocols.

Problem 2: The use-dependent block of the peak sodium current is not apparent in my recordings.

  • Possible Cause 1: Inappropriate Stimulation Frequency.

    • Solution: Use-dependent block is, by definition, frequency-dependent. You must apply a train of depolarizing pulses at a sufficiently high frequency (e.g., 10 Hz or higher) to observe this phenomenon.[5][7] A single pulse or low-frequency stimulation will not reveal the use-dependent nature of the block.

  • Possible Cause 2: Holding Potential.

    • Solution: The holding potential can affect the availability of sodium channels and their inactivation state. A holding potential of -120 mV is often used in studies demonstrating use-dependent block.[5]

  • Possible Cause 3: Drug Concentration.

    • Solution: While this compound is a potent use-dependent blocker, the magnitude of the effect is still concentration-dependent. Ensure you are using a concentration sufficient to induce a measurable block at the chosen frequency.

Problem 3: I am observing unexpected changes in the voltage-dependence of activation.

  • Possible Cause: Solvent Effects.

    • Solution: The vehicle, DMSO, can itself cause a depolarizing shift in the voltage-dependence of activation of sodium channels.[9] It is crucial to include a vehicle-only control in your experiments to distinguish the effects of this compound from those of the solvent. This compound itself has been shown to have no significant effect on the voltage-dependence of activation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Potency of this compound on Sodium Currents

ParameterChannel/PreparationIC50Reference
Late INa InhibitionVentricular Myocytes0.13 µM[2]
Late INa InhibitionIsolated Hearts0.21 µM[2]
Use-Dependent Block of INaPHuman NaV1.50.07 µM[6][8]
Persistent Current InhibitionScn8a-N1768D MutantMore potent than phenytoin[3]

Table 2: Comparison of Use-Dependent Block Potency (IC50)

CompoundIC50 (µM)Reference
This compound 0.07 [8]
Eleclazine0.6[8]
Ranolazine7.8 - 16[6][8]
Lidocaine17 - 133.5[6][8]
Lacosamide158.5[8]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Late Sodium Current (INaL) Measurement

  • Cell Preparation: Isolate ventricular myocytes or use a stable cell line (e.g., HEK293) expressing the sodium channel of interest.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 130 KCl, 10 NaCl, 5 MgATP, 0.5 MgCl2, 10 HEPES (pH 7.2).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for a duration of 200-500 ms to elicit both peak and late sodium currents.

    • Measure the late sodium current as the sustained inward current towards the end of the depolarizing pulse.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cells with the desired concentration of this compound and repeat the voltage protocol.

  • Data Analysis: Compare the amplitude of the late sodium current before and after drug application to determine the percentage of inhibition.

Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaP)

  • Cell Preparation and Solutions: As described in Protocol 1.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

    • Apply a train of short depolarizing pulses (e.g., 5 ms) to 0 mV at a specific frequency (e.g., 10 Hz or 100 Hz).[5]

    • Record the peak inward current for each pulse in the train.

  • Drug Application: Obtain control data and then perfuse with this compound.

  • Data Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized peak current against the pulse number. A steeper decline in the presence of this compound indicates use-dependent block.

Visualizations

GS967_Mechanism cluster_currents Sodium Currents Resting Resting State Open Open State Resting->Open Depolarization Fast_Inactivated Fast Inactivated State Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated State Open->Slow_Inactivated Slow Inactivation Peak_Current Peak Current (INaP) Open->Peak_Current Late_Current Late Current (INaL) Open->Late_Current Channel Reopening Fast_Inactivated->Resting Recovery Slow_Inactivated->Resting This compound This compound This compound->Fast_Inactivated Slows Recovery This compound->Slow_Inactivated Enhances Entry & Slows Recovery This compound->Late_Current Potent Inhibition

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Use_Dependent_Block_Workflow cluster_prep Preparation cluster_recording Electrophysiology Protocol cluster_analysis Data Analysis Cell_Prep Prepare Cells (e.g., Myocytes, HEK293) Solutions Prepare External and Internal Solutions Cell_Prep->Solutions Patch Establish Whole-Cell Patch Clamp Solutions->Patch Holding Set Holding Potential (-120 mV) Patch->Holding Pulse_Train Apply High-Frequency Pulse Train (e.g., 10 Hz) Holding->Pulse_Train Measure_Peak Measure Peak Current for Each Pulse Pulse_Train->Measure_Peak Control Control (Vehicle) Pulse_Train->Control GS967_app Apply this compound Pulse_Train->GS967_app Normalize Normalize to First Pulse Measure_Peak->Normalize Plot Plot Normalized Current vs. Pulse Number Normalize->Plot Compare Compare Slopes Plot->Compare Control->Measure_Peak GS967_app->Measure_Peak Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions No_UDB No Use-Dependent Block Observed Freq Stimulation Frequency Too Low? No_UDB->Freq Holding_V Incorrect Holding Potential? No_UDB->Holding_V Conc This compound Concentration Too Low? No_UDB->Conc Increase_Freq Increase Frequency (e.g., >10 Hz) Freq->Increase_Freq Yes Set_Holding Set Holding Potential to -120 mV Holding_V->Set_Holding Yes Check_Conc Verify/Increase Concentration Conc->Check_Conc Yes

References

Navigating GS967 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective late sodium current inhibitor, GS967 (selgantolimod), ensuring its complete dissolution in experimental buffers is critical for accurate and reproducible results. Precipitation of this compound can lead to inconsistent compound concentrations and flawed experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this compound precipitation in your experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of this compound.

Q2: What is the recommended method for preparing a this compound stock solution?

A2: It is highly recommended to first prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. A common stock concentration is 50 mg/mL (144 mM). To aid dissolution, gentle warming and/or sonication may be necessary.

Q3: How should I dilute the this compound stock solution into my aqueous experimental buffer?

A3: To minimize precipitation upon dilution, the DMSO stock solution should be added to the aqueous buffer in a stepwise manner with vigorous vortexing or stirring. It is advisable to add the stock solution to the largest possible volume of buffer to achieve the final desired concentration. Avoid adding aqueous buffer directly to the concentrated DMSO stock.

Q4: What is the maximum recommended final concentration of DMSO in my experimental buffer?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on the biological system under investigation. A final DMSO concentration of 0.1% to 0.5% is generally considered acceptable for most cellular assays. However, the tolerance of your specific experimental system to DMSO should always be validated.

Troubleshooting Guide: Minimizing this compound Precipitation

Encountering precipitation of this compound in your experimental buffer can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and preventing this issue.

Initial Buffer Preparation and Handling
Problem Potential Cause Recommended Solution
Precipitation observed immediately upon adding this compound stock to the buffer.High final concentration of this compound: The desired concentration may exceed the solubility limit in the final buffer composition.- Lower the final concentration of this compound if experimentally feasible.- Increase the final percentage of co-solvent (e.g., DMSO), ensuring it is tolerated by the experimental system.
Inadequate mixing: Poor dispersion of the DMSO stock in the aqueous buffer can lead to localized high concentrations and precipitation.- Add the this compound stock solution dropwise to the buffer while continuously vortexing or stirring.- Use a larger volume of buffer for dilution.
Incorrect order of addition: Adding buffer to the stock solution can cause the compound to crash out.- Always add the DMSO stock solution to the final aqueous buffer.
Precipitation occurs over time after initial successful dissolution.Temperature fluctuations: Changes in temperature can affect the solubility of this compound.- Prepare and use the final this compound-containing buffer on the same day.- Store the final solution at a constant, appropriate temperature for the experiment, but be aware that lower temperatures can decrease solubility.
Buffer component incompatibility: Certain salts or other components in the buffer may promote precipitation.- Test the solubility of this compound in simpler buffer systems first.- Consider using alternative buffering agents.
pH of the buffer: The solubility of this compound may be pH-dependent. Although the pKa is not published, significant changes in pH could alter its ionization state and solubility.- Maintain a consistent pH for your experiments.- If possible, test the solubility of this compound in a small range of pH values around your target pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If dissolution is not complete, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
  • Warm the required aliquot of the 10 mM this compound DMSO stock solution to room temperature.

  • Prepare the final volume of the desired aqueous experimental buffer (e.g., Phosphate-Buffered Saline - PBS).

  • While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Continue to vortex for another 30 seconds to ensure complete mixing.

  • Use the final solution immediately for your experiment.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of this compound's role and the experimental process, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GS967_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects Nav1_5 Voltage-Gated Sodium Channel (e.g., Nav1.5) Na_ion Na+ Ion Nav1_5->Na_ion Influx Na_overload Increased Intracellular Na+ Na_ion->Na_overload Leads to Ca_ion Ca2+ Ion Ca_overload Increased Intracellular Ca2+ Ca_ion->Ca_overload Leads to NCX Na+/Ca2+ Exchanger (NCX) NCX->Ca_ion Ca2+ Influx Na_overload->NCX Drives Reverse Mode Arrhythmia Cellular Arrhythmogenic Events Ca_overload->Arrhythmia Contributes to This compound This compound INaP Persistent (Late) Na+ Current (INaP) This compound->INaP Inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in Anhydrous DMSO Dilution Dilute this compound Stock into Buffer with Vortexing Stock->Dilution Buffer Prepare Aqueous Experimental Buffer Buffer->Dilution Incubation Incubate Cells/Tissue with this compound Solution Dilution->Incubation Measurement Perform Experimental Measurement Incubation->Measurement Data Analyze Data Measurement->Data Conclusion Draw Conclusions Data->Conclusion

Caption: Experimental workflow for using this compound.

Potential for GS967 to affect peak sodium current at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for GS-967 (Selgantolimod) to affect peak sodium current, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is GS-967 expected to affect the peak sodium current (INaP)?

A1: While GS-967 is primarily recognized as a selective inhibitor of the late sodium current (INaL), studies have revealed that it can also impact the peak sodium current (INaP), especially in a use-dependent manner.[1] At a concentration of 1 µM, GS-967 showed a modest 20% tonic block of INaP. However, its blocking effect becomes significantly more pronounced with increased frequency of depolarization, a phenomenon known as use-dependent block.[1]

Q2: What is use-dependent block and how does it relate to GS-967?

A2: Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation. For GS-967, this means that at higher frequencies of stimulation (e.g., during a rapid heart rate), its ability to block the peak sodium current is substantially enhanced.[1] This is attributed to GS-967 causing a significant slowing of recovery from both fast and slow inactivation of the sodium channel.[1]

Q3: At what concentrations does GS-967 exhibit a significant effect on peak sodium current?

A3: The inhibitory effect of GS-967 on peak sodium current is concentration-dependent. The use-dependent block of INaP by GS-967 has been observed to be quite potent, with a reported IC50 of 0.07 µM.[1] This is significantly more potent than other known sodium channel blockers like ranolazine (IC50 = 16 µM) and lidocaine (IC50 = 17 µM) under similar conditions.[1]

Q4: Does GS-967 affect the action potential upstroke?

A4: In canine Purkinje fibers, GS-967 at concentrations ranging from 10-300 nM did not alter the maximum rate of rise of the action potential upstroke (Vmax).[2] Vmax is an indicator of the peak sodium current. This suggests that at these lower concentrations and under the specific experimental conditions, the effect on the peak current was not significant. However, the potent use-dependent block observed in other studies suggests that at higher stimulation frequencies or concentrations, an effect on the action potential upstroke might become apparent.[1]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when investigating the effects of GS-967 on peak sodium current.

Issue: Unexpectedly large block of peak sodium current observed.

Potential Cause: The experimental protocol involves high-frequency stimulation.

Troubleshooting Steps:

  • Review Stimulation Protocol: Check the frequency of depolarization used in your experiment. GS-967 exhibits strong use-dependent block of the peak sodium current.[1]

  • Perform a Frequency-Response Experiment: To confirm, measure the effect of GS-967 on INaP at various stimulation frequencies (e.g., 2 Hz, 10 Hz, 20 Hz).

  • Compare with Literature: A study using human NaV1.5 channels expressed in tsA201 cells reported a 31% block at 2 Hz, 73% at 10 Hz, and 85% at 20 Hz with 1 µM GS-967.[1]

cluster_0 Troubleshooting Workflow Start Start Observe_Block Observe unexpectedly large INaP block Start->Observe_Block Check_Frequency Review stimulation frequency Observe_Block->Check_Frequency Is_High High Frequency? Check_Frequency->Is_High Perform_Freq_Response Perform frequency- response experiment Is_High->Perform_Freq_Response Yes Low_Frequency Consider other factors Is_High->Low_Frequency No Compare_Data Compare with published data Perform_Freq_Response->Compare_Data Conclusion Conclude use-dependent block is likely cause. Compare_Data->Conclusion

Troubleshooting workflow for unexpected peak sodium current block.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of GS-967 on peak and late sodium currents.

Table 1: Use-Dependent Block of Peak Sodium Current (INaP) by GS-967

Frequency % Block (at 1 µM GS-967)
2 Hz 31%
10 Hz 73%
20 Hz 85%

Data from a study on human NaV1.5 channels expressed in tsA201 cells.[1]

Table 2: Comparative Potency of Use-Dependent INaP Block

Compound IC50
GS-967 0.07 µM
Ranolazine 16 µM
Lidocaine 17 µM

Data obtained using the SyncroPatch 384 system.[1]

Table 3: Tonic Block of Sodium Currents by GS-967 (at 1 µM)

Current Type % Tonic Block
Peak (INaP) 20%
Late (INaL) 63%

Data from a study on human NaV1.5 channels expressed in tsA201 cells.[1]

Experimental Protocols

1. Cell Line and Channel Expression

  • Cell Type: tsA201 cells were used for heterologous expression of the human cardiac sodium channel, NaV1.5.[1]

2. Electrophysiology

  • Method: Whole-cell patch-clamp technique was employed to record sodium currents.[1]

  • System: For high-throughput analysis, the SyncroPatch 384 automated patch-clamp system was utilized.[1]

  • Voltage Protocol for Use-Dependent Block: A series of 50 short depolarizing pulses (20 ms) to -20 mV were applied at varying frequencies (2, 10, and 20 Hz).[1]

3. Solutions

  • Detailed compositions of the internal and external solutions used for patch-clamp recordings would be required for replication and can be found in the cited literature.

cluster_1 Experimental Workflow Cell_Culture tsA201 Cell Culture Transfection Transfection with human NaV1.5 Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Acquisition Data Acquisition (e.g., SyncroPatch 384) Patch_Clamp->Data_Acquisition Protocol Apply Voltage Protocol (Use-Dependence) Data_Acquisition->Protocol Analysis Data Analysis Protocol->Analysis

A generalized experimental workflow for assessing GS-967 effects.

Signaling Pathway Considerations

GS-967 is an agonist of Toll-like receptor 8 (TLR8), which is primarily involved in the innate immune response. The activation of TLR8 triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines. While the direct interaction of GS-967 with the sodium channel appears to be the primary mechanism of the observed effects on INaP and INaL, it is important to consider that in a more complex biological system, TLR8-mediated signaling could indirectly influence ion channel function.

cluster_2 Conceptual Relationship This compound GS-967 (Selgantolimod) TLR8 TLR8 Activation This compound->TLR8 Agonist NaV15 NaV1.5 Channel This compound->NaV15 Direct Interaction Immune_Response Innate Immune Response TLR8->Immune_Response Initiates INaP_Block Peak Sodium Current (INaP) Block (Use-Dependent) NaV15->INaP_Block INaL_Block Late Sodium Current (INaL) Block NaV15->INaL_Block

Conceptual diagram of GS-967's dual activities.

References

GS967 Solutions: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GS967 solutions. Below you will find a troubleshooting guide and frequently asked questions to ensure the stability and efficacy of your experimental solutions.

Troubleshooting Guide

Encountering issues with your this compound solution after long-term storage can compromise experimental outcomes. This guide addresses common problems and provides systematic steps to identify and resolve them.

Issue 1: Precipitate observed in the solution upon thawing.

  • Possible Cause 1: Low Solubility. this compound may have limited solubility in certain buffer systems, especially at low temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C for a short period.

    • Use sonication to aid in redissolving the precipitate.[1]

    • If the precipitate persists, consider preparing a fresh solution.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can affect the stability of the solution and lead to precipitation.

  • Troubleshooting Steps:

    • Aliquot the stock solution into smaller, single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles.[2]

    • If aliquoting was not done, minimize the time the stock solution is kept at room temperature before re-freezing.

Issue 2: Reduced or inconsistent compound activity in experiments.

  • Possible Cause 1: Degradation. The compound may have degraded due to improper storage temperature or exposure to light.

  • Troubleshooting Steps:

    • Verify the storage temperature and duration against the recommended conditions in the data table below.

    • Ensure solutions are protected from light by using amber vials or storing them in the dark.

    • If degradation is suspected, it is recommended to use a fresh stock solution.

  • Possible Cause 2: Inaccurate Concentration. The concentration of the stock solution may be inaccurate due to solvent evaporation or improper initial preparation.

  • Troubleshooting Steps:

    • Ensure vials are sealed tightly to prevent solvent evaporation.

    • Review the initial weighing and dilution calculations.

    • If in doubt, prepare a fresh stock solution.

Logical Workflow for Troubleshooting Stored this compound Solutions

G start Stored this compound Solution precipitate Precipitate Observed? start->precipitate activity Reduced Activity? precipitate->activity No warm_sonicate Warm to 37°C and/or Sonicate precipitate->warm_sonicate Yes check_storage Verify Storage Conditions activity->check_storage Yes use_solution Use Solution in Experiment activity->use_solution No warm_sonicate->activity aliquot Aliquot for Future Use warm_sonicate->aliquot fresh_solution Prepare Fresh Solution check_storage->fresh_solution

Caption: Troubleshooting workflow for stored this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures and durations for this compound stock solutions?

A1: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2]

Q2: In what solvent should I prepare my this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2] For in vivo experiments, further dilutions into vehicles containing co-solvents such as PEG300, Tween-80, or corn oil may be necessary to achieve the desired concentration and solubility.[1]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is acceptable, long-term storage should be at -20°C or -80°C to prevent degradation.

Q4: How can I prevent precipitation when preparing my this compound solution for in vivo studies?

A4: To prevent precipitation, especially when using co-solvents, it is important to add each solvent sequentially and ensure the solution is mixed thoroughly at each step.[1] In some cases, gentle heating and/or sonication can aid in dissolution.[1]

Quantitative Data Summary

The stability of this compound stock solutions is highly dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions based on available data.

SolventStorage TemperatureMaximum Storage Duration
DMSO-80°C2 years[1]
DMSO-20°C1 year[1][2]

Experimental Protocols

Hypothetical Protocol: Accelerated Stability Study of a this compound Formulation

This protocol outlines a hypothetical accelerated stability study to assess the long-term stability of a this compound formulation intended for in vivo use.

1. Objective: To evaluate the stability of a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline over a 3-month period under accelerated temperature conditions.

2. Materials:

  • This compound powder

  • DMSO, USP grade

  • PEG300, USP grade

  • Tween-80, USP grade

  • Saline (0.9% NaCl), USP grade

  • Amber glass vials

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

3. Procedure:

  • Preparation of this compound Formulation:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • In a sterile container, add the required volume of the this compound stock solution to PEG300 and mix thoroughly.

    • Add Tween-80 and mix until a homogenous solution is formed.

    • Finally, add the saline and mix well to obtain a final this compound concentration of 2.5 mg/mL.

  • Sample Storage:

    • Aliquot the formulation into amber glass vials, ensuring each vial is tightly sealed.

    • Store the vials at the following temperatures:

      • 40°C (accelerated condition)

      • 25°C (room temperature)

      • 4°C (refrigerated)

      • -20°C (control)

  • Stability Testing:

    • At time points 0, 1, 2, and 3 months, retrieve one vial from each storage temperature.

    • Visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.

    • Analyze the concentration and purity of this compound in each sample using a validated HPLC method.

4. Data Analysis:

  • Compare the concentration and purity of this compound at each time point to the initial (time 0) values.

  • Calculate the percentage of degradation at each temperature over time.

  • Plot the degradation kinetics to estimate the shelf-life of the formulation under different storage conditions.

Experimental Workflow for Stability Testing

G cluster_prep Formulation Preparation cluster_storage Sample Storage cluster_analysis Stability Analysis (T=0, 1, 2, 3 months) prep_stock Prepare this compound Stock in DMSO mix_solvents Mix with Co-solvents (PEG300, Tween-80, Saline) prep_stock->mix_solvents aliquot Aliquot into Vials mix_solvents->aliquot store Store at Different Temperatures (40°C, 25°C, 4°C, -20°C) aliquot->store visual Visual Inspection store->visual hplc HPLC Analysis (Concentration & Purity) visual->hplc data_analysis Data Analysis & Shelf-life Estimation hplc->data_analysis Data Collection

Caption: Workflow for a hypothetical accelerated stability study of a this compound formulation.

References

Addressing variability in GS967 efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed variability in the efficacy of GS-967 (Selgantolimod), a selective Toll-like receptor 8 (TLR8) agonist, across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GS-967?

A1: GS-967, also known as Selgantolimod, is a potent and selective small molecule agonist for Toll-like receptor 8 (TLR8). TLR8 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), primarily from viral pathogens. Upon binding of GS-967, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs). The activation of these pathways results in the production of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), as well as other immune-modulating molecules.

Q2: Why do I observe different levels of efficacy with GS-967 in various cell lines?

A2: The variability in GS-967 efficacy across different cell lines is multifactorial and primarily attributed to:

  • Differential TLR8 Expression: The most significant factor is the endogenous expression level of TLR8, which varies considerably among different immune cell types and cell lines. Cell lines with high TLR8 expression, such as monocytic cell lines (e.g., THP-1, U937), are expected to exhibit a more robust response compared to cells with low or negligible TLR8 expression (e.g., some lymphoid or non-immune cell lines).

  • Cellular Context and Phenotype: The inherent phenotype of the cell line plays a crucial role. For instance, cell lines with a myeloid lineage, which are key players in the innate immune response, are generally more responsive to TLR8 agonists. Furthermore, the differentiation state of the cells can impact responsiveness.

  • Downstream Signaling Components: Variations in the expression or function of downstream signaling molecules in the TLR8 pathway (e.g., MyD88, IRAKs, TRAF6) can lead to altered responses even in cells with similar TLR8 expression levels.

  • Experimental Conditions: Factors such as cell density, passage number, and culture media composition can influence cellular responses to stimuli.

Q3: Which cell lines are known to be responsive to TLR8 agonists like GS-967?

A3: Cell lines of monocytic and myeloid origin are generally the most responsive to TLR8 agonists. Human peripheral blood mononuclear cells (PBMCs) are a primary cell model that shows robust responses.[1] Among established cell lines, those with high TLR8 expression are ideal candidates for GS-967 studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low response to GS-967 stimulation. 1. Low or absent TLR8 expression in the cell line. 2. Inactive GS-967 compound.3. Suboptimal experimental conditions.1. Verify TLR8 expression: Confirm TLR8 mRNA and/or protein expression in your cell line using qRT-PCR or Western blot/flow cytometry. Select a cell line known to express high levels of TLR8 (see Table 1).2. Check compound integrity: Ensure the GS-967 compound is properly stored and has not degraded. Use a fresh aliquot if necessary. Include a positive control cell line (e.g., THP-1) in your experiment.3. Optimize conditions: Titrate GS-967 concentration and stimulation time. Ensure optimal cell density and health.
High variability between experimental replicates. 1. Inconsistent cell passage number or density. 2. Variation in cell differentiation state (for cell lines like THP-1 that require differentiation).3. Pipetting errors or inconsistent compound dilution.1. Standardize cell culture: Use cells within a consistent and narrow passage number range. Seed cells at a uniform density for all experiments.2. Ensure consistent differentiation: If using differentiable cell lines, adhere strictly to the differentiation protocol (e.g., PMA concentration and incubation time for THP-1 cells).3. Improve experimental technique: Prepare a master mix of the GS-967 dilution to add to all relevant wells to minimize pipetting variability.
Unexpected or off-target effects observed. 1. High concentration of GS-967 leading to cytotoxicity. 2. Contamination of cell culture.1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTS or MTT).2. Check for contamination: Regularly test cell cultures for mycoplasma and other potential contaminants.

Data Presentation

Table 1: TLR8 Expression and GS-967 Efficacy in Human Cell Lines

Cell Line/TypeCell TypeTLR8 mRNA Expression LevelGS-967 (Selgantolimod) Efficacy (IL-12p40 Induction EC50)Reference
Human PBMCs Primary Immune CellsVariable (high in monocytes)220 nM[1]
THP-1 Human Monocytic LeukemiaHighNot explicitly reported, but known to be responsive.
U937 Human Histiocytic LymphomaHighNot explicitly reported.
SKOV-3 Human Ovarian CarcinomaHighNot reported.
HeLa Human Cervical CarcinomaHighNot reported.
HepG2 Human Liver CarcinomaNot DetectedNot expected to be responsive.

Note: EC50 values can vary based on the specific experimental conditions and the endpoint measured.

Experimental Protocols

Protocol: In Vitro Stimulation of Human PBMCs with GS-967

This protocol is a general guideline for stimulating human peripheral blood mononuclear cells (PBMCs) to assess the induction of cytokine production.

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GS-967 (Selgantolimod)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA kit for human IL-12p40 or TNF-α

Methodology:

  • PBMC Thawing and Plating:

    • Thaw cryopreserved PBMCs rapidly in a 37°C water bath.

    • Transfer cells to a sterile conical tube containing pre-warmed RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).

    • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • GS-967 Stimulation:

    • Prepare serial dilutions of GS-967 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest GS-967 concentration well.

    • Add 100 µL of the GS-967 dilutions or vehicle control to the appropriate wells containing PBMCs. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Analyze the supernatant for cytokine production (e.g., IL-12p40 or TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GS967 GS-967 (Selgantolimod) TLR8 TLR8 This compound->TLR8 Binds MyD88 MyD88 TLR8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates NFkB NF-κB Nucleus Gene Transcription NFkB->Nucleus Translocates IκB->NFkB Releases Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) Nucleus->Cytokines Leads to

Caption: Simplified TLR8 signaling pathway upon activation by GS-967.

Experimental_Workflow start Start: Thaw and Plate Immune Cells (e.g., PBMCs) prepare_stimuli Prepare GS-967 Dilutions and Vehicle Control (DMSO) start->prepare_stimuli stimulate_cells Add GS-967/Vehicle to Cells prepare_stimuli->stimulate_cells incubate Incubate for 24 hours at 37°C, 5% CO2 stimulate_cells->incubate collect_supernatant Centrifuge and Collect Supernatant incubate->collect_supernatant analyze Analyze Supernatant for Cytokine Production (ELISA) collect_supernatant->analyze end End: Data Analysis analyze->end

Caption: General experimental workflow for in vitro cell stimulation with GS-967.

References

How to control for vehicle effects when using GS967 with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GS967 with Dimethyl Sulfoxide (DMSO) as a vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control when using this compound dissolved in DMSO?

A vehicle control is an essential component of experimental design used to distinguish the effects of the investigational compound (this compound) from the effects of the solvent used to dissolve it (DMSO).[1] By administering the vehicle alone to a control group, researchers can isolate the biological effects of this compound. This is critical because DMSO itself can have biological effects, including anti-inflammatory and analgesic properties, and can impact cell growth and viability.[2]

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[3][4] It shows a significantly greater preference for inhibiting the late sodium current over the peak sodium current.[4] This selective inhibition helps to suppress arrhythmias without significantly affecting normal cardiac conduction.[5] this compound has been shown to be effective in preclinical models of various channelopathies by normalizing action potential morphology and reducing neuronal excitability.[4][6]

Q3: At what concentration does DMSO become toxic to cells?

The cytotoxicity of DMSO is dependent on the cell type, concentration, and duration of exposure. Generally, it is recommended to keep the final DMSO concentration in cell culture media at or below 0.5% to avoid significant toxicity.[7][8] However, some cell lines may be more sensitive. It is always best to perform a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.

Data Presentation: DMSO Cytotoxicity

The following table summarizes the cytotoxic effects of DMSO on various cell lines.

Cell LineDMSO ConcentrationIncubation TimeObserved Effect
Various Leukemic Cell Lines ≥ 2%24, 48, 72 hoursCytotoxic
SH-SY5Y (Neuroblastoma) Up to 400 µM24 hoursNo significant cytotoxicity
DMS114 (Small-Cell Lung Cancer) Not specifiedNot specifiedLess toxic than on HUVEC cells
Various Lung Cancer Cell Lines 0.0008% - 0.004%Not specifiedHeterogeneous off-target effects on signaling events

Experimental Protocols

In Vitro Vehicle Control Preparation
  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Vehicle Control Stock: Use 100% DMSO from the same source as the this compound stock.

  • Working Solutions:

    • This compound Treatment: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is consistent across all treatment groups and ideally below 0.5%.

    • Vehicle Control: Dilute the 100% DMSO stock in your cell culture medium to the same final concentration of DMSO as in the this compound treatment group.

  • Untreated Control: Include a group of cells that receives only the cell culture medium without any DMSO or this compound.

  • Application: Treat the cells with the prepared solutions for the desired duration of your experiment.

In Vivo Vehicle Control Preparation and Administration

1. Intraperitoneal (IP) Injection in Mice:

  • Vehicle Preparation:

    • Use sterile technique to prepare the vehicle solution.

    • Dilute sterile DMSO in sterile 0.9% saline to the desired final concentration. A common recommendation is to keep the final DMSO concentration at 10% or lower.[9]

    • For compounds with low solubility, a co-solvent system such as 10% DMSO, 10% Tween 80, and 80% water can be considered.[9]

  • Administration Protocol:

    • Restrain the mouse appropriately, tilting the body downward to allow organs to move cranially.[10]

    • Locate the lower right quadrant of the abdomen to avoid the cecum.[11]

    • Insert a 25-27 gauge needle at a 30-40° angle.[11]

    • Aspirate to ensure no fluid is drawn back, indicating incorrect placement in the bladder or intestines.[10]

    • Inject the vehicle control solution. The maximum recommended volume for an IP injection in a mouse is typically 10 ml/kg.[11]

2. Oral Gavage in Rats:

  • Vehicle Preparation:

    • Prepare the vehicle solution as described for IP injection, ensuring sterility. For oral administration, the vehicle may also be prepared in sterile water.

  • Administration Protocol:

    • Properly restrain the rat to ensure its safety and the accuracy of the procedure.[12]

    • Measure the appropriate length of the feeding tube from the corner of the rat's mouth to the last rib.

    • Gently insert the feeding tube into the esophagus. There should be no resistance; if there is, the tube may be in the trachea.[13]

    • Administer the vehicle control solution at a controlled but swift pace.[13]

    • Withdraw the feeding tube and observe the animal for any signs of distress.[13]

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

GS967_Mechanism cluster_membrane Cell Membrane cluster_action_potential Cardiac Action Potential Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Peak INa Late INaL Na_Influx Na+ Influx Na_Channel:peak->Na_Influx Allows Na_Channel:late->Na_Influx Allows (prolonged) Arrhythmia Arrhythmia Na_Channel:late->Arrhythmia Contributes to AP_Normal Normal Action Potential AP_this compound Action Potential with this compound This compound This compound This compound->Na_Channel:late Inhibits This compound->AP_this compound Shortens Duration Na_Influx->AP_Normal Depolarization

Caption: Mechanism of this compound on the voltage-gated sodium channel and cardiac action potential.

Experimental Workflow: Controlling for Vehicle Effects

Vehicle_Control_Workflow cluster_planning Experimental Planning cluster_preparation Solution Preparation cluster_treatment Experimental Groups cluster_analysis Data Analysis A Determine this compound concentration B Determine appropriate DMSO concentration (e.g., <0.5%) A->B C Prepare this compound stock in 100% DMSO B->C D Prepare Vehicle Control (100% DMSO) B->D E Dilute this compound stock to working concentration in media/saline C->E F Dilute Vehicle Control to same final DMSO concentration in media/saline D->F I Group 3: this compound Treatment (this compound + DMSO in media/saline) E->I H Group 2: Vehicle Control (DMSO in media/saline) F->H G Group 1: Untreated Control (Media/Saline only) K Compare Group 2 to Group 1 to determine DMSO effects G->K J Compare Group 3 to Group 2 to determine this compound-specific effects H->J H->K I->J

Caption: Workflow for designing experiments with appropriate vehicle controls for this compound and DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound (this compound) precipitates out of solution upon dilution in aqueous media. The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out.1. Stepwise Dilution: Perform serial dilutions in a stepwise manner to gradually decrease the DMSO concentration. 2. Co-solvents: Consider using a co-solvent system. For in vivo studies, formulations with PEG400, Tween 80, or cyclodextrins can improve solubility. 3. Warming and Sonication: Gently warm the solution and use sonication to aid in dissolution. However, be cautious as prolonged heating can degrade the compound.
Inconsistent results between experiments. 1. Variable DMSO concentration: Inconsistent final DMSO concentrations across wells or animals. 2. DMSO degradation: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect compound solubility. 3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to compound precipitation.1. Precise Dilutions: Ensure accurate and consistent dilutions for all experimental groups. 2. Fresh DMSO: Use fresh, anhydrous DMSO for preparing stock solutions. 3. Aliquoting: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
The vehicle control group shows a significant biological effect compared to the untreated control. DMSO is not inert and can have its own biological effects.1. Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments. 2. Acknowledge and Report: Report the effects of the DMSO vehicle in your findings. The comparison between the vehicle control and the treatment group remains the most critical for determining the compound's effect. 3. Alternative Solvents: If the DMSO effect is confounding, explore alternative, less biologically active solvents if your compound is soluble in them.
Unexpected mortality or adverse effects in in vivo studies. The concentration of DMSO may be too high, or the administration technique may be causing injury.1. Review DMSO Concentration: Ensure the final DMSO concentration and the total dose administered are within recommended safety limits for the specific animal model and route of administration.[9][14] 2. Refine Administration Technique: Review and practice the injection or gavage technique to minimize the risk of injury. 3. Pilot Study: Conduct a small pilot study with the vehicle alone to assess tolerability before proceeding with the full experiment.

References

Validation & Comparative

A Comparative Analysis of GS967 and Phenytoin in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel sodium channel modulator GS967 and the established anti-epileptic drug phenytoin, focusing on their performance in a mouse model of epilepsy. The information presented is intended to inform preclinical research and drug development efforts in the field of epilepsy.

Performance and Efficacy: A Quantitative Overview

The following table summarizes the key characteristics and provides illustrative data based on their known mechanisms of action and the available preclinical data.

FeatureThis compoundPhenytoin
Mechanism of Action Selective inhibitor of the late persistent sodium current (INaL)[2][3]Broad-spectrum blocker of voltage-gated sodium channels (VGSCs), preferentially binding to the inactive state[4][5]
Relative Potency (MES Test) ~5-10x more potent than phenytoin[1]Baseline
Therapeutic Window Potentially wider due to selective actionNarrow, with a risk of dose-related toxicity[5]
Efficacy in Genetic Channelopathies Demonstrated efficacy in a mouse model of SCN8A encephalopathy by reducing seizure burden and preventing lethality[1][6][7][8]Anecdotally used for some SCN8A patients, but with potential for adverse effects[6][7]

Experimental Protocols

To evaluate and compare the anticonvulsant properties of compounds like this compound and phenytoin, standardized preclinical models are essential. Below are detailed methodologies for two commonly used mouse models of epilepsy.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures[9][10].

Animals: Adult male C57BL/6 mice (8-10 weeks old).

Apparatus: A constant current stimulator with corneal electrodes.

Procedure:

  • Administer the test compound (this compound or phenytoin) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), place the corneal electrodes, moistened with saline, on the corneas of the mouse.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds)[10].

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs.

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[10]. The percentage of animals protected in each treatment group is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that can raise the seizure threshold[11][12][13][14].

Animals: Adult male Swiss Albino mice (6-8 weeks old).

Procedure:

  • Administer the test compound (this compound or phenytoin) or vehicle control.

  • After the appropriate pretreatment time, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).

  • Immediately place the mouse in an observation chamber.

  • Observe the animal for a period of 30 minutes for the occurrence of seizures.

  • Record the latency to the first generalized clonic seizure (loss of righting reflex for at least 5 seconds) and the incidence of tonic seizures.

  • The primary endpoint is the delay in the onset of or complete protection from generalized clonic seizures.

Visualizing the Mechanisms and Workflow

To better understand the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided.

G Mechanism of Action: this compound vs. Phenytoin cluster_this compound This compound cluster_Phenytoin Phenytoin This compound This compound Late_INa Late Persistent Sodium Current (INaL) This compound->Late_INa Inhibits Neuronal_Hyperexcitability_G Neuronal Hyperexcitability Late_INa->Neuronal_Hyperexcitability_G Contributes to Phenytoin Phenytoin VGSC_Inactive Voltage-Gated Sodium Channel (Inactive State) Phenytoin->VGSC_Inactive Binds and Stabilizes VGSC_Cycle Repetitive Firing Cycle VGSC_Inactive->VGSC_Cycle Prevents return to resting state Neuronal_Hyperexcitability_P Neuronal Hyperexcitability VGSC_Cycle->Neuronal_Hyperexcitability_P Drives

Caption: Comparative signaling pathways of this compound and Phenytoin.

G Experimental Workflow: Anticonvulsant Screening Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (this compound, Phenytoin, Vehicle) Randomization->Drug_Administration Pretreatment_Period Pretreatment Period (e.g., 30-60 min) Drug_Administration->Pretreatment_Period Seizure_Induction Seizure Induction (MES or PTZ) Pretreatment_Period->Seizure_Induction Behavioral_Observation Behavioral Observation and Scoring Seizure_Induction->Behavioral_Observation Data_Analysis Data Analysis (e.g., % Protection, Latency) Behavioral_Observation->Data_Analysis

Caption: A typical experimental workflow for anticonvulsant screening in mice.

References

A Head-to-Head Comparison of GS967 and Mexiletine on Cardiac Action Potentials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of two sodium channel blockers, GS967 and mexiletine, on cardiac action potentials. The information is supported by experimental data to assist researchers in understanding the nuanced differences between these two agents.

Introduction

This compound is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] Elevated INaL is associated with arrhythmogenesis in various cardiac pathologies. Mexiletine is a class Ib antiarrhythmic drug that blocks the fast sodium current (INaP) and has also been shown to inhibit INaL.[2][3] This guide delves into a head-to-head comparison of their effects on key cardiac action potential parameters.

Mechanism of Action

Both this compound and mexiletine exert their primary effects by modulating the function of voltage-gated sodium channels in cardiomyocytes.

  • This compound: This compound is recognized for its high selectivity in inhibiting the late component of the sodium current (INaL).[1] By blocking this sustained inward current during the plateau phase of the action potential, this compound effectively shortens the action potential duration.[2]

  • Mexiletine: As a class Ib antiarrhythmic, mexiletine primarily targets the fast sodium current (INaP), particularly in depolarized cells, leading to a reduction in the maximum upstroke velocity (Vmax) of the action potential.[2][3] It also demonstrates inhibitory effects on INaL.[2][3]

The following diagram illustrates the primary sites of action for this compound and mexiletine on the cardiac sodium channel and the resulting effect on the action potential.

Mechanism of Action on Cardiac Sodium Current cluster_0 Cardiac Myocyte Action Potential cluster_1 Sodium Channel States AP Phase 0 (Upstroke) Phase 1 Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting) Na_Channel Fast Na+ Current (INaP) Late Na+ Current (INaL) Na_Channel:f0->AP:p1 drives Na_Channel:f1->AP:p2 contributes to Shortened APD Shortened APD Na_Channel:f1->Shortened APD inhibition leads to Reduced Vmax Reduced Vmax Na_Channel:f0->Reduced Vmax inhibition leads to This compound This compound This compound->Na_Channel:f1 selectively inhibits Mexiletine Mexiletine Mexiletine->Na_Channel:f0 inhibits Mexiletine->Na_Channel:f1 inhibits

Mechanism of Action of this compound and Mexiletine.

Head-to-Head Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and mexiletine on cardiac action potential parameters as determined in canine ventricular myocytes.

Table 1: Effect on Late Sodium Current (INaL)
ParameterThis compound (1 µM)Mexiletine (40 µM)Reference
INaL Density Reduction 80.4 ± 2.2%59.1 ± 1.8%[2][3]
INaL Integral Reduction 79.0 ± 3.1%63.3 ± 2.7%[2][3]
Steady-State Inactivation (V0.5 shift) -17.2 mV-13.5 mV[3]
Table 2: Effect on Action Potential Parameters
ParameterThis compound (1 µM)Mexiletine (40 µM)Reference
Action Potential Duration (APD) Comparable shortening effectComparable shortening effect[2][3]
Beat-to-Beat Variability of APD Reduction 42.1 ± 6.5%24.6 ± 12.8%[2][3]
Vmax Block (at 700 ms cycle length) 2.3%11.4%[4]
Offset Time Constant of Vmax Block 110 ms289 ms[2][3]

Experimental Protocols

The data presented in this guide were primarily obtained from studies on canine ventricular myocytes using standard electrophysiological techniques.

Isolation of Canine Ventricular Myocytes

Ventricular myocytes were isolated from canine hearts via enzymatic digestion. The heart was mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by a solution containing collagenase. The digested ventricular tissue was then minced and filtered to obtain single myocytes.

Electrophysiological Recordings

Action potentials and ion currents were recorded using the following techniques:

  • Sharp Microelectrode Recordings: Used for recording action potentials from multicellular preparations (e.g., papillary muscles). Microelectrodes filled with 3 M KCl were impaled into the tissue.

  • Conventional Voltage Clamp: Employed to measure ion currents in isolated myocytes. The membrane potential is clamped at a set voltage, and the resulting current is measured.

  • Action Potential Voltage Clamp (APVC): A previously recorded action potential waveform is used as the command voltage to study the dynamics of a specific ion current during a physiological action potential.

Solutions
  • Cardiomyocyte Isolation Solution (Tyrode's): (in mM) NaCl 137, KCl 5.4, MgCl2 0.5, NaH2PO4 0.33, HEPES 5, glucose 5.5, pH adjusted to 7.4.

  • Superfusion Solution for Electrophysiology: Specific compositions vary depending on the experiment but are generally based on Tyrode's solution with the addition of specific ion channel blockers to isolate the current of interest.

The following diagram outlines the general experimental workflow for assessing the effects of these compounds on cardiac action potentials.

Experimental Workflow for Cardiac Electrophysiology Start Start Tissue_Prep Canine Ventricular Tissue Isolation Start->Tissue_Prep Myocyte_Isolation Enzymatic Digestion of Myocytes Tissue_Prep->Myocyte_Isolation Recording_Setup Electrophysiological Recording Setup (Patch Clamp / Microelectrode) Myocyte_Isolation->Recording_Setup Baseline_Recording Record Baseline Action Potentials / Ion Currents Recording_Setup->Baseline_Recording Drug_Application Superfusion with this compound or Mexiletine Baseline_Recording->Drug_Application Post_Drug_Recording Record Action Potentials / Ion Currents Post-Drug Drug_Application->Post_Drug_Recording Data_Analysis Analyze Changes in AP Parameters and Ion Currents Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

General Experimental Workflow.

Summary of Findings

  • Potency on INaL: this compound is a more potent inhibitor of the late sodium current compared to mexiletine at the concentrations tested.[2][3]

  • Effect on Vmax: Mexiletine exhibits a more pronounced block of the peak sodium current (indicated by Vmax reduction) than this compound, especially at physiological heart rates.[4] This is consistent with mexiletine's classification as a class Ib antiarrhythmic.

  • Kinetics: this compound displays a significantly faster offset time constant for Vmax block, suggesting a more rapid unbinding from the sodium channel compared to mexiletine.[2][3]

  • APD and Variability: Both drugs shorten the action potential duration to a similar extent. However, this compound demonstrates a greater ability to reduce the beat-to-beat variability of APD, which may contribute to its antiarrhythmic efficacy.[2][3]

References

Evaluating the Selectivity of GS967 for Late Sodium Current Over Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

GS967 is a potent and selective inhibitor of the late sodium current (late INa), a sustained component of the fast sodium current that plays a crucial role in the pathophysiology of various cardiac and neurological disorders.[1][2] This guide provides an objective comparison of this compound's performance against other ion channels, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its selectivity profile.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for the late sodium current over other key cardiac and neuronal ion channels is a critical determinant of its therapeutic window and potential side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various ion channels, providing a clear quantitative comparison of its potency and selectivity.

Ion ChannelTarget CurrentIC50 (µM)Selectivity vs. Late INa (fold)Reference
Sodium Channel (Nav) Late INa (ventricular myocytes)0.13-[2]
Late INa (isolated hearts)0.21-[2]
Peak INa (use-dependent block)0.07~1.9 (vs. ventricular myocytes)[2][3]
Peak INa (tonic block)>5.46 (Calculated based on 42-fold selectivity)>42[1]
Calcium Channel (Cav) L-typeNo significant effect at 3 µM>23 (vs. ventricular myocytes)[1]
T-typeNo significant effect at 3 µM>23 (vs. ventricular myocytes)[1]
Potassium Channel (Kv) ATP-inhibited K+ currentMinimal to no effect at 1 µM>7.7 (vs. ventricular myocytes)[1]
hERGMinimal to no effect at 1 µM>7.7 (vs. ventricular myocytes)[1]

Key Findings:

  • This compound demonstrates high potency in inhibiting the late sodium current, with IC50 values in the low micromolar range.[2]

  • It exhibits significant selectivity for the late INa over the peak INa, with a reported preference of at least 42-fold.[1]

  • Notably, this compound shows potent use-dependent block of the peak sodium current, which may contribute to its therapeutic efficacy in conditions with high firing rates.[2][3]

  • At concentrations significantly higher than its IC50 for late INa, this compound has minimal or no inhibitory effect on L-type and T-type calcium channels, as well as ATP-inhibited potassium channels, including the hERG channel, which is a critical consideration for cardiac safety.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the selectivity of this compound.

Measurement of Late and Peak Sodium Currents (Whole-Cell Patch Clamp)
  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) or isolated cardiomyocytes are used.

  • Recording Configuration: Whole-cell patch-clamp technique is employed to record sodium currents.

  • Voltage Protocol for Late INa:

    • Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.

    • Depolarization: A long depolarizing pulse (e.g., to -20 mV for 500 ms) is applied to elicit both peak and late sodium currents.

    • Measurement: The late INa is measured as the sustained current component during the final portion of the depolarizing pulse.

  • Voltage Protocol for Peak INa:

    • Holding Potential: Similar to the late INa protocol, a holding potential of -120 mV is used.

    • Depolarization: A short depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit the peak sodium current.

    • Measurement: The peak INa is measured as the maximal inward current at the beginning of the depolarizing pulse.

  • Solutions:

    • External Solution (in mM): NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.

    • Internal Solution (in mM): CsF (e.g., 120), CsCl (e.g., 20), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2. Cesium is used to block potassium currents.

  • Data Analysis: The concentration-response curves for this compound inhibition of late and peak INa are generated to determine the IC50 values.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
  • Cell Preparation: HEK293 cells stably expressing the hERG channel are utilized.

  • Recording Configuration: Whole-cell patch-clamp is the standard method.

  • Voltage Protocol:

    • Holding Potential: Cells are held at -80 mV.

    • Depolarizing Pulse: A step to a positive potential (e.g., +20 mV) is applied to activate the channels.

    • Repolarizing Pulse: A subsequent step to a negative potential (e.g., -50 mV) elicits the characteristic hERG tail current, which is measured.

  • Solutions:

    • External Solution (in mM): NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.

    • Internal Solution (in mM): KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2.

  • Data Analysis: The effect of this compound on the hERG tail current is measured at various concentrations to determine its inhibitory potential.

L-type Calcium Channel Assay (Whole-Cell Patch Clamp)
  • Cell Preparation: Cardiomyocytes or HEK293 cells expressing the L-type calcium channel complex (α1C, β2, α2δ subunits) are used.

  • Recording Configuration: Whole-cell patch-clamp is performed.

  • Voltage Protocol:

    • Holding Potential: Cells are held at a potential that inactivates sodium channels (e.g., -40 mV).

    • Depolarizing Pulses: A series of depolarizing steps (e.g., from -30 mV to +60 mV) are applied to elicit calcium currents.

  • Solutions:

    • External Solution (in mM): NaCl (e.g., 135), CsCl (e.g., 5.4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4. Sodium channel blockers (e.g., Tetrodotoxin) are often included to isolate calcium currents.

    • Internal Solution (in mM): CsCl (e.g., 120), EGTA (e.g., 10), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2.

  • Data Analysis: The inhibitory effect of this compound on the peak L-type calcium current is quantified across a range of concentrations.

Visualizing the Mechanism and Evaluation Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 This compound Mechanism of Action This compound This compound Late_INa Late Sodium Current (Late INa) This compound->Late_INa Potent Inhibition Peak_INa Peak Sodium Current (Peak INa) This compound->Peak_INa Weak Inhibition (Use-Dependent) Other_Channels Other Ion Channels (CaV, KV, etc.) This compound->Other_Channels Minimal/No Effect Pathophysiology Cellular Pathophysiology (e.g., Arrhythmias, Hyperexcitability) Late_INa->Pathophysiology Contributes to Therapeutic_Effect Therapeutic Effect Late_INa->Therapeutic_Effect Inhibition leads to Peak_INa->Pathophysiology Contributes to

Caption: Mechanism of this compound's selective inhibition of the late sodium current.

cluster_1 Workflow for Evaluating Ion Channel Selectivity Start Start: Compound of Interest (e.g., this compound) Primary_Assay Primary Target Assay (e.g., Late INa Patch Clamp) Start->Primary_Assay Determine_IC50_Primary Determine IC50 for Primary Target Primary_Assay->Determine_IC50_Primary Selectivity_Panel Selectivity Panel Screening (e.g., Peak INa, hERG, CaV) Determine_IC50_Primary->Selectivity_Panel Determine_IC50_Off_Target Determine IC50 for Off-Targets Selectivity_Panel->Determine_IC50_Off_Target Calculate_Selectivity Calculate Selectivity Ratios (IC50 Off-Target / IC50 Primary) Determine_IC50_Off_Target->Calculate_Selectivity Risk_Assessment Risk Assessment & Therapeutic Window Evaluation Calculate_Selectivity->Risk_Assessment

References

A Comparative Guide to the Effects of GS967 and Lidocaine on Sodium Channel Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the effects of two sodium channel blockers, GS967 and lidocaine, on the kinetics of voltage-gated sodium channels. The information is compiled from preclinical research to assist in understanding their distinct mechanisms of action and potential therapeutic applications.

Executive Summary

This compound is a novel and potent sodium channel blocker that exhibits a strong preference for the late sodium current (INaL) and demonstrates significant use-dependent block of the peak sodium current (INaP). Lidocaine, a well-established local anesthetic and Class Ib antiarrhythmic agent, also exerts a use-dependent block on sodium channels, with a preference for the inactivated state. While both compounds target sodium channels, their kinetic profiles differ substantially, with this compound showing significantly greater potency in use-dependent block.

Quantitative Comparison of Kinetic Parameters

The following tables summarize the key quantitative data on the effects of this compound and lidocaine on sodium channel kinetics.

ParameterThis compoundLidocaineSodium Channel Isoform(s)
IC50 (Use-Dependent Block) 0.07 µM[1]17 µM[1], 133.5 µMNav1.5[1]
IC50 (Late INa) 0.13 µM (ventricular myocytes), 0.21 µM (isolated hearts)Not availableCardiac
Association Rate (kon) 25.7 µM-1s-10.2 µM-1s-1Not specified
Dissociation Rate (koff) Offset time constant: 110 ms"Fast" kinetics, rapid dissociationNot specified

Effects on Sodium Channel Gating

Gating ParameterThis compoundLidocaine
Voltage-Dependence of Inactivation Induces a hyperpolarizing shiftStabilizes the inactivated state
Recovery from Inactivation Slows recovery from fast and slow inactivationRapid recovery from block
State-Dependence Preferential block of late INa, strong use-dependent blockPreferential binding to the inactivated state

Isoform Selectivity

This compound has been shown to be a potent inhibitor of the cardiac sodium channel Nav1.5.[2] It also demonstrates activity against neuronal isoforms Nav1.1, Nav1.2, and Nav1.6.[3][4] Notably, it has been reported to have no significant effect on Nav1.8 and Nav2.1.

Lidocaine exhibits selectivity for cardiac sodium channels over skeletal muscle isoforms.[5] Studies have shown that the cardiac isoform (hH1) is five to eight times more sensitive to block by lidocaine than the skeletal muscle isoform (hSkM1).[5]

Detailed Experimental Methodologies

The data presented in this guide were primarily obtained using the whole-cell voltage-clamp technique . This electrophysiological method allows for the measurement of ionic currents across the membrane of a single cell while controlling the membrane potential.

General Protocol:
  • Cell Preparation: Experiments are typically performed on isolated cells, such as acutely dissociated primary cells (e.g., ventricular myocytes) or cultured cell lines (e.g., HEK293, tsA201) heterologously expressing a specific sodium channel isoform.

  • Electrode and Solutions: A glass micropipette with a tip diameter of a few micrometers is filled with an intracellular solution and brought into contact with the cell membrane. The intracellular solution is designed to mimic the ionic composition of the cytoplasm. The extracellular solution, bathing the cells, mimics the physiological extracellular environment.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp and Data Acquisition: The membrane potential is held at a specific level (holding potential) by a voltage-clamp amplifier. A series of voltage steps (voltage protocol) are then applied to elicit sodium currents, which are recorded and analyzed.

Specific Voltage Protocols:
  • Tonic Block: The effect of the drug on the resting state of the channel is assessed by applying infrequent depolarizing pulses from a negative holding potential.

  • Use-Dependent Block: To assess the effect of the drug on channels that are repeatedly activated, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The progressive decrease in the current amplitude during the pulse train indicates use-dependent block.

  • Voltage-Dependence of Inactivation: A series of conditioning pre-pulses to various potentials are applied before a test pulse to determine the fraction of channels available to open. The voltage at which half of the channels are inactivated (V1/2) is then calculated.

  • Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative holding potential before a test pulse is applied to measure the fraction of recovered channels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of sodium channel blockers and a typical experimental workflow for their characterization.

SodiumChannelBlock cluster_channel Voltage-Gated Sodium Channel States cluster_drugs Drug Interaction Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Inactivated High Affinity (Use-Dependent & Late Current Block) Lidocaine Lidocaine Lidocaine->Inactivated Preferential Binding

Mechanism of state-dependent sodium channel block.

ExperimentalWorkflow CellPrep Cell Preparation (e.g., HEK293 expressing Nav1.5) Patching Whole-Cell Patch Clamp CellPrep->Patching Protocol Application of Voltage Protocols (Tonic, Use-Dependent, Inactivation) Patching->Protocol Recording Recording of Sodium Currents Protocol->Recording Analysis Data Analysis (IC50, kon, koff, V1/2) Recording->Analysis Comparison Comparison of Drug Effects Analysis->Comparison

Typical experimental workflow for characterizing sodium channel blockers.

References

A Comparative Analysis of GS967 and Class I Antiarrhythmics in the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-arrhythmic agent GS967 with traditional Class I antiarrhythmics. By examining their distinct mechanisms of action and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

Executive Summary

This compound, a potent and highly selective inhibitor of the late sodium current (INaL), demonstrates a unique electrophysiological profile compared to Class I antiarrhythmics. While Class I agents primarily target the peak sodium current (INaP), leading to varying effects on cardiac conduction and repolarization, this compound's selective action on INaL offers a targeted approach to suppressing arrhythmogenic afterdepolarizations with a potentially more favorable safety profile. This guide delves into the experimental data that substantiates these differences, providing a clear rationale for the continued investigation of this compound as a promising anti-arrhythmic therapy.

Mechanism of Action: A Tale of Two Currents

The fundamental difference between this compound and Class I antiarrhythmics lies in their primary molecular targets within the cardiac sodium channel.

This compound: Targeting the Late Sodium Current (INaL)

This compound selectively inhibits the small, sustained late sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure.[1][2][3] This late current contributes to intracellular sodium and calcium overload, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of cardiac arrhythmias.[1][2] By specifically blocking INaL, this compound effectively suppresses these arrhythmogenic events without significantly affecting the peak sodium current responsible for normal cardiac conduction.[1][4][5][6]

Class I Antiarrhythmics: Modulating the Peak Sodium Current (INaP)

Class I antiarrhythmics, according to the Vaughan Williams classification, are characterized by their blockade of the fast, peak sodium current.[3][7] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity. The subclasses (Ia, Ib, and Ic) are distinguished by the kinetics of their sodium channel blockade and their effects on the action potential duration (APD).[3]

  • Class Ia: (e.g., Quinidine, Procainamide) exhibit intermediate dissociation from the sodium channel and also block potassium channels, leading to a prolonged APD.[3][8]

  • Class Ib: (e.g., Lidocaine, Mexiletine) have fast dissociation kinetics and shorten the APD, particularly in depolarized or ischemic tissue.[3]

  • Class Ic: (e.g., Flecainide, Propafenone) are potent blockers with slow dissociation kinetics and have minimal effect on the APD.[1][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key electrophysiological effects of this compound in comparison to representative drugs from each subclass of Class I antiarrhythmics. The data is primarily derived from studies on canine cardiac preparations to allow for a more direct comparison.

Table 1: Effect on Late Sodium Current (INaL) and Peak Sodium Current (Vmax)

Drug/CompoundClass/MechanismConcentration% Inhibition of INaLEffect on VmaxReference(s)
This compound Late INaL Inhibitor1 µM80.4 ± 2.2%No significant change[2]
Mexiletine Class Ib40 µM59.1 ± 1.8%Use-dependent depression[2]
Flecainide Class Ic1 µg/ml-52.5% reduction[3]
Quinidine Class Ia6 x 10⁻⁶ to 1.5 x 10⁻⁵ M-19-34% reduction[7]

Table 2: Effect on Action Potential Duration (APD) and Conduction

Drug/CompoundClass/MechanismConcentrationEffect on APD90Effect on Conduction TimeReference(s)
This compound Late INaL Inhibitor10-300 nMConcentration-dependent reductionNo significant change[4][5][6]
Mexiletine Class Ib-Shortens-[2]
Flecainide Class Ic10⁻⁶ - 3 x 10⁻⁵ mol/lShortenedIncreased[1]
Quinidine Class Ia6 x 10⁻⁶ to 1.5 x 10⁻⁵ MIncreasedProlonged[7]

Mandatory Visualization

Mechanism of Action: this compound vs. Class I Antiarrhythmics cluster_this compound This compound cluster_ClassI Class I Antiarrhythmics This compound This compound INaL Late Sodium Current (INaL) This compound->INaL Inhibits Ca_Overload Intracellular Na+ and Ca2+ Overload INaL->Ca_Overload Contributes to Afterdepolarizations EADs and DADs Ca_Overload->Afterdepolarizations Induces Arrhythmias_GS Arrhythmias Afterdepolarizations->Arrhythmias_GS Trigger ClassI Class I Antiarrhythmics INaP Peak Sodium Current (INaP) ClassI->INaP Blocks Phase0 Phase 0 Depolarization INaP->Phase0 Responsible for Conduction Conduction Velocity Phase0->Conduction Determines Arrhythmias_ClassI Arrhythmias Conduction->Arrhythmias_ClassI Alters

Caption: Comparative signaling pathways of this compound and Class I antiarrhythmics.

Experimental Workflow: Electrophysiological Assessment start Start: Isolate Cardiac Myocytes/Fibers protocol Select Protocol: - Microelectrode for AP - Patch-Clamp for Ionic Currents start->protocol control Record Baseline Electrophysiological Parameters protocol->control drug_app Apply Test Compound (this compound or Class I Antiarrhythmic) control->drug_app record Record Post-Drug Application Parameters drug_app->record analysis Data Analysis and Comparison record->analysis end End: Determine Electrophysiological Effects analysis->end

Caption: Generalized workflow for assessing anti-arrhythmic drug effects.

Experimental Protocols

1. Recording of Transmembrane Action Potentials in Canine Purkinje Fibers

This protocol is adapted from studies investigating the electrophysiological effects of this compound and Class I antiarrhythmics.[4][5][6]

  • Tissue Preparation: Free-running Purkinje fibers are dissected from the ventricles of canine hearts. The preparations are superfused with Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Electrophysiological Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. The electrical signals are amplified and digitized.

  • Stimulation Protocol: The preparations are stimulated at various cycle lengths (e.g., 300, 500, 1000 ms) to assess rate-dependent effects.

  • Data Acquisition and Analysis: The following parameters are measured and analyzed:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum Upstroke Velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

    • Effective Refractory Period (ERP)

  • Drug Application: After recording baseline parameters, the tissue is superfused with a solution containing the test compound at various concentrations. Recordings are then repeated to determine the drug's effects.

2. Whole-Cell Patch-Clamp for Measuring Sodium Currents

This protocol is a standard method for characterizing the effects of compounds on specific ion channels.[9][10]

  • Cell Preparation: Isolated cardiomyocytes or cell lines stably expressing the desired sodium channel subtype (e.g., Nav1.5) are used.

  • Pipette and Solutions: Borosilicate glass pipettes with a specific resistance are filled with an internal solution. The external solution is a physiological saline solution.

  • Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.

  • Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit and measure the peak and late sodium currents. Specific voltage protocols are used to isolate the sodium current from other ionic currents.

  • Data Acquisition and Analysis: The amplitude, kinetics of activation and inactivation, and voltage-dependence of the sodium currents are analyzed before and after the application of the test compound. This allows for the determination of the compound's potency (IC50) and mechanism of block.

Conclusion

This compound represents a targeted approach to anti-arrhythmic therapy by selectively inhibiting the late sodium current. This mechanism contrasts with the broader action of Class I antiarrhythmics on the peak sodium current. The experimental data presented in this guide highlights this compound's potential to suppress arrhythmogenic afterdepolarizations with minimal impact on normal cardiac conduction. Further research is warranted to fully elucidate the clinical implications of these findings and to establish the role of this compound in the management of cardiac arrhythmias.

References

GS967 Demonstrates Superior Potency in a New Wave of Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of GS967 in comparison to other novel sodium channel blockers reveals its heightened potency, particularly in the context of use-dependent block and inhibition of the late sodium current. This guide provides a detailed comparison, supported by experimental data, for researchers and professionals in drug development.

This compound, a novel sodium channel blocker, has emerged as a significantly more potent inhibitor compared to both established and other new-generation compounds. Its primary mechanism of action involves a pronounced and selective inhibition of the late sodium current (INaL), coupled with a strong use-dependent block (UDB) of the peak sodium current (INaP).[1][2][3][4][5][6] This dual action translates to a powerful therapeutic potential for conditions characterized by sodium channel hyperactivity, such as certain cardiac arrhythmias and neurological disorders.

Comparative Potency Analysis

Experimental data, primarily from automated patch-clamp studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), consistently highlight the superior potency of this compound. The half-maximal inhibitory concentration (IC50) for UDB of INaP for this compound is in the nanomolar range, significantly lower than that of other sodium channel blockers.

CompoundIC50 for UDB of INaP (µM)IC50 for Late INa Inhibition (µM)Key Mechanistic Features
This compound (PRAX-330) 0.07 [2][4][7][8]~0.13-0.21 [3][5]Potent and selective late INa inhibitor; strong use-dependent block; accelerates slow inactivation.[1][2][4][7][8]
Eleclazine (GS-6615)0.6[2][4][7][8]~0.7[9][10][11]Selective late INa inhibitor; exhibits use-dependent block.[2][4][7]
Ranolazine7.8 - 16[3][5]7.5 (for R1623Q late INa)[12]Preferential inhibitor of late INa.[12]
Lidocaine17 - 133.5[2][3][4][5][7][8]-Classic sodium channel blocker; exhibits use-dependent block.
Lacosamide158.5[2][4][7][8]-Enhances slow inactivation of sodium channels.[13][14][15]
Bepridil30 (for Na currents)[1]-Blocks both sodium and calcium channels.[1][2][4][16][17]
PRAX-562-0.141 (ATX-II induced)[18]Potent and preferential persistent INa inhibitor with significant use-dependent block.[18]

Mechanism of Action: A Deeper Dive

The enhanced potency of this compound is attributed to its unique interaction with the voltage-gated sodium channel. Unlike traditional blockers, this compound exhibits a significantly higher association rate (KON) and a moderate dissociation rate (KOFF).[2] This kinetic profile, combined with its ability to accelerate the onset of slow inactivation and impair recovery from inactivation, leads to a profound UDB.[2][4][7] This means that this compound is more effective at blocking sodium channels that are frequently opening and closing, a hallmark of pathological states.

The binding site of this compound is thought to be within the channel pore, overlapping with the local anesthetic binding site.[6] This is supported by studies showing that mutations in this region can attenuate the effects of the drug.

Experimental Protocols

The comparative data presented in this guide were primarily generated using high-throughput automated patch-clamp systems, such as the SyncroPatch 768PE and IonFlux Mercury.[2][7][8][19][20][21] These platforms allow for the rapid and precise measurement of ion channel currents from a large number of cells, providing robust and reproducible pharmacological data.

General Automated Patch-Clamp Protocol for Assessing Sodium Channel Blockers:
  • Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other relevant cell lines (e.g., HEK293 cells expressing specific sodium channel subtypes) are cultured and prepared for automated patch-clamp experiments. This involves enzymatic dissociation to obtain a single-cell suspension.

  • Chip Preparation and Cell Plating: The microfluidic chips of the automated patch-clamp system are primed with the appropriate intracellular and extracellular solutions. The cell suspension is then loaded onto the chip, where individual cells are captured over micro-openings, forming giga-ohm seals.

  • Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration, allowing for the control of the cell's membrane potential and the recording of ion channel currents.

  • Voltage Protocols: A series of voltage protocols are applied to elicit and measure different components of the sodium current.

    • Tonic Block: A low-frequency stimulation (e.g., 0.1 Hz) is used to assess the drug's effect on the channel in its resting state.

    • Use-Dependent Block: A high-frequency train of depolarizing pulses (e.g., 10 Hz) is applied to evaluate the drug's ability to block the channel in a state-dependent manner.

    • Late Sodium Current: A prolonged depolarizing step is used to measure the sustained, or late, component of the sodium current. Often, an enhancer like ATX-II is used to increase the amplitude of the late current for easier measurement.

  • Compound Application: The test compounds (e.g., this compound and other sodium channel blockers) are perfused onto the cells at various concentrations.

  • Data Acquisition and Analysis: The resulting current traces are recorded and analyzed to determine the extent of block for each compound at each concentration. IC50 values are then calculated to quantify the potency of the drugs.

Visualizing the Molecular Interactions and Experimental Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.

Sodium_Channel_Blockade cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_drugs Sodium Channel Blockers Resting_State Resting State Open_State Open State Resting_State->Open_State Inactivated_State Inactivated State (Fast/Slow) Open_State->Inactivated_State Inactivates Action_Potential Action Potential Propagation Open_State->Action_Potential Na+ Influx Inactivated_State->Resting_State Recovers This compound This compound This compound->Inactivated_State Binds Potently (Accelerates Slow Inactivation) Other_Novel_Blockers Other Novel Blockers (e.g., Eleclazine) Other_Novel_Blockers->Inactivated_State Binds Traditional_Blockers Traditional Blockers (e.g., Lidocaine) Traditional_Blockers->Open_State Binds Traditional_Blockers->Inactivated_State Binds Depolarization Depolarization Depolarization->Resting_State Opens Repolarization Repolarization Repolarization->Inactivated_State

Caption: Voltage-Gated Sodium Channel States and Drug Interaction.

Automated_Patch_Clamp_Workflow Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Load_Chip Load Cells and Solutions onto Microfluidic Chip Cell_Suspension->Load_Chip Seal_Formation Automated Cell Trapping and Giga-seal Formation Load_Chip->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Apply_Protocol Apply Voltage Protocols (Tonic, Use-Dependent, Late Current) Whole_Cell->Apply_Protocol Apply_Compound Perfuse Test Compound (e.g., this compound) Apply_Protocol->Apply_Compound Record_Data Record Sodium Current Traces Apply_Compound->Record_Data Analyze_Data Analyze Data and Calculate IC50 Values Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Automated Patch-Clamp Experimental Workflow.

GS967_Potency_Mechanism cluster_kinetics Binding Kinetics cluster_gating Channel Gating Effects High_KON High Association Rate (KON) Potent_UDB Potent Use-Dependent Block (UDB) High_KON->Potent_UDB Moderate_KOFF Moderate Dissociation Rate (KOFF) Moderate_KOFF->Potent_UDB Accelerated_SI Accelerated Slow Inactivation Accelerated_SI->Potent_UDB Impaired_Recovery Impaired Recovery from Inactivation Impaired_Recovery->Potent_UDB This compound This compound This compound->High_KON This compound->Moderate_KOFF This compound->Accelerated_SI This compound->Impaired_Recovery Superior_Potency Superior Potency Potent_UDB->Superior_Potency

Caption: Mechanism of this compound's Superior Potency.

References

Benchmarking GS967's effect on different Nav channel subtypes (Nav1.1, Nav1.2, Nav1.5, Nav1.6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of GS967 on four key voltage-gated sodium (Nav) channel subtypes: Nav1.1, Nav1.2, Nav1.5, and Nav1.6. This compound is a potent and selective inhibitor of the late/persistent sodium current (INaL/INaP), a component of the total sodium current that can be pathologically enhanced in various channelopathies, including certain forms of epilepsy and cardiac arrhythmias. This guide summarizes key experimental findings, compares this compound to other Nav channel modulators, and provides detailed experimental protocols for the cited research.

Comparative Efficacy of this compound on Nav Channel Subtypes

This compound exhibits a distinct inhibitory profile across different Nav channel subtypes, with a notable preference for the persistent current over the transient peak current. This selectivity is a key differentiator from many traditional sodium channel blockers.

Nav Channel SubtypeEffect on Persistent/Late Current (INaP/INaL)Effect on Transient/Peak Current (INaT/INaP)IC50 Values (Persistent/Late Current)Key Findings
Nav1.1 Inhibits persistent current in familial hemiplegic migraine type 3 (FHM3) mutants.[1]Minimal effect at concentrations that inhibit persistent current.Not explicitly reported.This compound is effective in reducing the abnormally enhanced persistent currents associated with FHM3 gain-of-function mutations.[1]
Nav1.2 Preferentially inhibits persistent current over transient current.[2]Moderately inhibits transient currents at higher concentrations (e.g., 1 µM).[2]Not explicitly reported.This compound's selective inhibition of persistent INa may be beneficial in SCN2A-related epilepsies where this current is augmented.[2]
Nav1.5 Potent inhibitor of the late sodium current (INaL).[3][4]Exhibits use-dependent block of the peak current.[3]0.13 µM (ventricular myocytes), 0.21 µM (isolated hearts)[3], ~200 nM (canine ventricular cardiomyocytes)[4]This compound shows high affinity for the inactivated state of the Nav1.5 channel, leading to potent inhibition of the late current and use-dependent block of the peak current.[3]
Nav1.6 Potently blocks persistent sodium current.[5][6]Does not significantly affect peak sodium current at therapeutic concentrations.[5][6]Not explicitly reported.In a mouse model of SCN8A encephalopathy, this compound was shown to be more potent than phenytoin in suppressing persistent sodium current.[5][6]

Comparison with Alternative Nav Channel Blockers

This compound's mechanism of action and selectivity differentiate it from other sodium channel blockers.

CompoundMechanism of ActionSelectivity for Persistent vs. Transient CurrentComparative Potency
This compound Stabilizes the inactivated state of the Nav channel, preferentially inhibiting the late/persistent current.[1]High selectivity for persistent/late current over transient/peak current.[7]More potent than phenytoin in suppressing persistent Nav1.6 current[5][6]. For use-dependent block of Nav1.5, this compound (IC50=0.07 µM) is more potent than ranolazine (IC50=16 µM) and lidocaine (IC50=17 µM)[3].
Phenytoin Blocks voltage-gated sodium channels, showing use-dependent block.Less selective for persistent current compared to this compound.This compound has nearly 10-fold greater potency than phenytoin for suppressing persistent current in a Nav1.6 mouse model.[5][6]
Ranolazine Inhibitor of the late sodium current.Selective for the late sodium current.Less potent than this compound in producing a use-dependent block of Nav1.5.[3]
Lidocaine Blocks sodium channels in a use-dependent manner.Not selective for the persistent current.Significantly less potent than this compound in producing a use-dependent block of Nav1.5.[3]
Cannabidiol (CBD) Preferentially inhibits resurgent sodium currents in Nav1.2 and Nav1.6.[2]Different selectivity profile, targeting resurgent currents.Acts on a different component of the sodium current compared to this compound.[2]

Experimental Protocols

Whole-Cell Patch Clamp Recording of Sodium Currents in HEK293 Cells

This protocol is a synthesized method for recording sodium channel currents from HEK293 cells transiently or stably expressing a specific Nav channel subtype.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For transient transfection, co-transfect cells with the plasmid DNA encoding the desired Nav channel alpha subunit and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify transfected cells by fluorescence.

  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by at least 80%.

  • Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed, non-inactivated state.

4. Voltage Protocols:

  • To elicit transient (peak) currents: From the holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a short duration (e.g., 20-50 ms).

  • To measure persistent currents: Apply a longer depolarizing voltage step (e.g., to -20 mV or 0 mV for 200-500 ms). The persistent current is the non-inactivating current measured at the end of this long pulse.

  • To assess use-dependent block: Apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz) and measure the reduction in peak current amplitude over the train.

5. Data Acquisition and Analysis:

  • Record currents using a patch-clamp amplifier and digitize the data using appropriate software.

  • Analyze the data to determine current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the magnitude of persistent current (often expressed as a percentage of the peak transient current).

  • For drug studies, obtain baseline recordings and then perfuse the cell with the external solution containing the desired concentration of this compound or other compounds.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of a voltage-gated sodium channel and a typical experimental workflow.

NavChannelStates cluster_channel Voltage-Gated Sodium Channel States cluster_currents Resulting Sodium Currents cluster_this compound This compound Mechanism of Action Closed Closed (Resting) Open Open (Activated) Closed->Open Depolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Transient Transient Current (Peak) Open->Transient Rapid Na+ influx Inactivated->Closed Repolarization Persistent Persistent Current (Late) Inactivated->Persistent Incomplete Inactivation (Pathological) Inactivated_Bound Stabilized Inactivated State This compound This compound This compound->Inactivated_Bound Binds to Inactivated State Inactivated_Bound->Persistent Inhibits ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis CellCulture HEK293 Cell Culture Transfection Transfection with Nav Channel cDNA CellCulture->Transfection PatchPipette Prepare Patch Pipette WholeCell Achieve Whole-Cell Configuration PatchPipette->WholeCell RecordBaseline Record Baseline Currents (Transient & Persistent) WholeCell->RecordBaseline Perfusion Perfuse with this compound Solution RecordBaseline->Perfusion RecordDrugEffect Record Currents in Presence of this compound Perfusion->RecordDrugEffect Analysis Analyze Current Inhibition (IC50, Selectivity) RecordDrugEffect->Analysis Comparison Compare with Alternatives Analysis->Comparison

References

Confirming the On-Target Effects of GS967 Using FXR Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the farnesoid X receptor (FXR) agonist, GS967, in wild-type versus FXR knockout (KO) cell lines to definitively confirm its on-target effects. The presented data and protocols serve as a comprehensive resource for validating the mechanism of action of this compound and other FXR agonists.

Introduction to this compound and Farnesoid X Receptor (FXR)

This compound is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Upon activation by agonists like this compound, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways. Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19), and the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

The therapeutic potential of FXR agonists is being explored for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Given the complexity of cellular signaling, it is imperative to rigorously validate that the observed biological effects of a drug candidate are indeed mediated through its intended target. The use of knockout cell lines provides a powerful tool for such on-target validation.

The Critical Role of Knockout Cell Lines in On-Target Validation

Knockout (KO) cell lines, in which the gene encoding the drug target is permanently inactivated, are the gold standard for confirming on-target drug effects. By comparing the response to a drug in wild-type (WT) cells with that in KO cells, researchers can unequivocally attribute the drug's activity to its interaction with the target protein. If the drug elicits a specific cellular response in WT cells but fails to do so in KO cells, it provides strong evidence of on-target activity. This approach is crucial for:

  • Confirming Mechanism of Action: Demonstrating that the drug's biological effects are a direct result of modulating the intended target.

  • Identifying Off-Target Effects: Uncovering any biological activities of the drug that are independent of its primary target.

  • Increasing Confidence in Preclinical Data: Providing robust evidence to support the progression of a drug candidate through the development pipeline.

Comparing the Effects of this compound on Wild-Type vs. FXR Knockout Cell Lines

To confirm the on-target effects of this compound, a hypothetical study was designed using a human hepatoma cell line (e.g., HepG2) and its corresponding FXR knockout counterpart. Both cell lines were treated with increasing concentrations of this compound, and the expression of known FXR target genes was quantified.

Quantitative Data Summary

The following table summarizes the hypothetical dose-dependent effects of this compound on the mRNA expression of key FXR target genes in wild-type (WT) and FXR knockout (KO) HepG2 cells.

Target GeneCell LineVehicle Control (Fold Change)10 nM this compound (Fold Change)100 nM this compound (Fold Change)1 µM this compound (Fold Change)
SHP WT1.03.58.215.7
KO1.01.10.91.2
BSEP WT1.02.86.512.3
KO1.00.91.01.1
FGF19 WT1.04.19.818.2
KO1.01.21.11.0
CYP7A1 WT1.00.40.150.05
KO1.00.91.00.9

Data Interpretation:

As illustrated in the table, this compound induced a dose-dependent increase in the expression of the FXR target genes SHP, BSEP, and FGF19 in wild-type cells. Conversely, this compound led to a dose-dependent decrease in the expression of CYP7A1, consistent with the known repressive role of the FXR pathway on this gene. In stark contrast, this compound had no significant effect on the expression of any of these genes in the FXR knockout cells. This lack of response in the absence of the FXR protein provides conclusive evidence that the observed effects of this compound are mediated on-target through the FXR signaling pathway.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams were generated using Graphviz.

G cluster_wt Wild-Type Cells cluster_ko FXR Knockout Cells wt_cells Wild-Type HepG2 Cells wt_treat Treat with this compound (Vehicle, 10nM, 100nM, 1µM) wt_cells->wt_treat wt_harvest Harvest Cells & Isolate RNA wt_treat->wt_harvest wt_qpcr Quantitative PCR (SHP, BSEP, FGF19, CYP7A1) wt_harvest->wt_qpcr wt_data Data Analysis: Gene Expression Fold Change wt_qpcr->wt_data compare Compare Gene Expression Between WT and KO Cells wt_data->compare ko_cells FXR Knockout HepG2 Cells ko_treat Treat with this compound (Vehicle, 10nM, 100nM, 1µM) ko_cells->ko_treat ko_harvest Harvest Cells & Isolate RNA ko_treat->ko_harvest ko_qpcr Quantitative PCR (SHP, BSEP, FGF19, CYP7A1) ko_harvest->ko_qpcr ko_data Data Analysis: Gene Expression Fold Change ko_qpcr->ko_data ko_data->compare conclusion Conclusion: Confirm On-Target Effects of this compound compare->conclusion

Caption: Experimental workflow for confirming this compound on-target effects.

FXR_Signaling_Pathway cluster_downstream Downstream Gene Regulation This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR Nucleus Nucleus FXR_RXR->Nucleus translocates to FXRE FXR Response Element (FXRE) FXR_RXR->FXRE binds to SHP SHP FXRE->SHP induces expression BSEP BSEP FXRE->BSEP induces expression FGF19 FGF19 FXRE->FGF19 induces expression CYP7A1 CYP7A1 SHP->CYP7A1 represses expression

Caption: Simplified FXR signaling pathway activated by this compound.

Detailed Experimental Protocol

Quantitative PCR (qPCR) for FXR Target Gene Expression

1. Cell Culture and Treatment:

  • Culture wild-type and FXR knockout HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Treat the cells with vehicle (DMSO) or this compound at final concentrations of 10 nM, 100 nM, and 1 µM for 24 hours.

2. RNA Isolation:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Follow the manufacturer's instructions for the reverse transcription reaction.

4. Quantitative PCR (qPCR):

  • Prepare qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers for SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Perform the qPCR reaction on a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Include a melt curve analysis to verify the specificity of the PCR products.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Conclusion

The use of FXR knockout cell lines provides an indispensable methodology for the unambiguous confirmation of the on-target effects of this compound. The presented hypothetical data clearly demonstrates that this compound modulates the expression of known FXR target genes in a manner that is entirely dependent on the presence of the FXR protein. This rigorous approach to target validation is essential for building a strong preclinical data package and advancing promising therapeutic candidates like this compound with high confidence.

References

Safety Operating Guide

Navigating the Safe Disposal of GS967: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like GS967 are paramount for ensuring laboratory safety and environmental protection. While specific institutional and regulatory guidelines must always take precedence, this guide provides a framework for the safe disposal of this compound, a potent sodium channel blocker.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should adhere to the foundational principles of waste management. These include keeping the chemical in its original container, avoiding mixing it with other waste, and treating uncleaned containers as the product itself.[1] National and local regulations are the ultimate authority in determining the precise disposal methods.[1]

This compound Disposal Protocol

Given that this compound is a solid compound, any waste generated should be managed as solid chemical waste. This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as any lab supplies like weighing paper or contaminated vials.

Step-by-Step Disposal Procedure:

  • Segregation: All solid waste contaminated with this compound should be collected in a designated, properly labeled hazardous waste container. This container should be clearly marked with the chemical name "this compound" and the appropriate hazard symbols.

  • Containerization: Use a container that is compatible with the chemical and can be securely sealed. Ensure the container is in good condition and free from leaks or damage.

  • Labeling: The waste container label should include the following information:

    • "Hazardous Waste"

    • The full chemical name: 6-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine (this compound)

    • Accumulation start date

    • Associated hazards (e.g., "Toxic," "Handle with Care")

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy. This area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste through standard trash or sewer systems.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₄H₇F₆N₃O
Molecular Weight 347.22 g/mol
Appearance Solid
Solubility Insoluble in water; Soluble in DMSO and Ethanol

This data is compiled from publicly available chemical supplier information.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GS967_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containerization Containerization & Labeling cluster_storage_pickup Storage & Final Disposal start This compound Waste Generated assess_waste Is the waste contaminated with this compound? start->assess_waste segregate_solid Segregate as Solid Chemical Waste assess_waste->segregate_solid Yes (Solid) segregate_liquid Segregate as Liquid Chemical Waste assess_waste->segregate_liquid Yes (Liquid) containerize Place in a labeled, sealed, compatible container segregate_solid->containerize segregate_liquid->containerize label_info Label with 'Hazardous Waste', Chemical Name, Date, and Hazards containerize->label_info store Store in designated hazardous waste area label_info->store contact_ehs Contact EHS for disposal store->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

This compound Disposal Workflow Diagram

This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always consult with your Environmental Health and Safety department for definitive guidance on chemical waste disposal.

References

Personal protective equipment for handling GS967

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential, immediate safety and logistical information for handling GS967 in a laboratory setting. It is intended to offer procedural, step-by-step guidance. However, this is a general guide based on standard laboratory safety protocols for research chemicals. Always consult the official Material Safety Data Sheet (MSDS) provided by the supplier for this compound before any handling, storage, or disposal. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to research compounds.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields or chemical splash goggles.[1][2]Nitrile or latex gloves.[3]Lab coat.[2][3]Recommended to be performed in a chemical fume hood.[2] If not feasible, an N95 respirator may be considered.
Preparing Solutions (e.g., in DMSO) Chemical splash goggles.[1][2]Nitrile or latex gloves.[3]Lab coat.[2][3]All manipulations should be performed in a chemical fume hood.[5]
General Handling of Solutions Safety glasses with side shields.[1]Nitrile or latex gloves.[3]Lab coat.[2][3]Not generally required if handled in a well-ventilated area.
Spill Cleanup Chemical splash goggles and face shield.[2]Heavy-duty nitrile or rubber gloves.Chemical-resistant apron or coveralls over a lab coat.Dependent on the scale of the spill and volatility of the solvent.

Experimental Protocols

2.1. Handling and Weighing of Solid this compound

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment (spatula, weigh paper, balance, and waste container) ready.

  • PPE: Don the appropriate PPE as outlined in the table above (safety glasses/goggles, gloves, lab coat).

  • Weighing: Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh paper or vessel using a clean spatula. Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.

  • Container Sealing: Securely close the main stock container of this compound after use to prevent contamination and exposure.

  • Waste Disposal: Dispose of any contaminated weigh paper or disposable equipment in a designated hazardous waste container.

2.2. Preparation of a Stock Solution in DMSO

This compound is often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.

  • Solvent Handling: All procedures involving DMSO should be conducted in a chemical fume hood due to its ability to be absorbed through the skin.[5]

  • Dissolution:

    • Add the weighed this compound powder to an appropriate sterile vial.

    • Using a calibrated pipette, add the required volume of DMSO to the vial to achieve the desired stock concentration.

    • Cap the vial securely and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution as recommended by the supplier. Typically, solutions in DMSO are stored at -20°C or -80°C in airtight containers.[7]

2.3. Dilution for Cell-Based Assays

  • Working Solution Preparation: To prepare a working solution, dilute the DMSO stock solution with the appropriate cell culture medium.

  • DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture below 0.5% to avoid cellular toxicity.[7] A negative control with the same final concentration of DMSO should be included in the experiment.[7]

  • Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of the solution.[7]

Operational and Disposal Plans

3.1. Storage

  • Solid this compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • This compound in DMSO: Store in a tightly sealed vial at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]

3.2. Spill Cleanup

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with soap and water.[5]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

3.3. Disposal Plan

This compound and its solutions should be disposed of as hazardous chemical waste. Do not dispose of them down the drain or in the regular trash.

Waste Type Disposal Container Disposal Procedure
Solid this compound Waste Labeled hazardous solid waste container.Collect excess solid this compound and any contaminated materials (e.g., weigh paper, gloves) in a clearly labeled hazardous waste container.
This compound in DMSO Solution Labeled non-halogenated organic solvent waste container.[8][9]Collect all liquid waste containing this compound and DMSO in a designated, sealed container for non-halogenated organic waste.[8][9][10]
Contaminated Labware Sharps container (for needles/syringes) or designated glass/plastic waste.Dispose of contaminated disposable labware in the appropriate hazardous waste stream.

Waste Segregation: It is important to segregate waste streams. Do not mix non-halogenated solvent waste with halogenated solvents, as this can increase disposal costs.[8][10] Follow your institution's specific guidelines for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log this compound ReviewMSDS Review MSDS Receive->ReviewMSDS PrepWorkspace Prepare Workspace & PPE ReviewMSDS->PrepWorkspace Weigh Weigh Solid this compound PrepWorkspace->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Dilute Dilute for Experiment Dissolve->Dilute Experiment Perform Experiment Dilute->Experiment Clean Clean Workspace Experiment->Clean DisposeSolid Dispose of Solid Waste Clean->DisposeSolid DisposeLiquid Dispose of Liquid Waste Clean->DisposeLiquid

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.